molecular formula C11H10N2O B1368033 2-Phenoxypyridin-3-amine CAS No. 28664-62-2

2-Phenoxypyridin-3-amine

Cat. No.: B1368033
CAS No.: 28664-62-2
M. Wt: 186.21 g/mol
InChI Key: GITFEFNVRNPOHX-UHFFFAOYSA-N
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Description

2-Phenoxypyridin-3-amine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features both an aminopyridine and a phenoxy group, making it a versatile building block for the synthesis of diverse nitrogen-containing heterocycles . The 3-aminopyridine core is a privileged structure in the design of biologically active molecules, and close analogs of this compound have been investigated for a wide range of therapeutic applications. Compounds based on the N-(pyridin-3-yl)amine structure have been developed as potent and selective cyclooxygenase-2 (COX-2) inhibitors for potential use as anti-inflammatory agents with a lower incidence of gastrointestinal side effects . Furthermore, the 3-aminopyridine motif is found in novel pure androgen receptor antagonists, showing promise in targeting antiandrogen resistance in prostate cancer research . This scaffold is also integral to the development of c-Met kinase inhibitors, which are a key target in oncology for the treatment of various solid tumors . Researchers also utilize similar structures to create imidazo[1,2-a]pyridine derivatives, a class known for its broad spectrum of biological activities . The phenoxy substitution present in this specific compound can be strategically leveraged to modulate electronic properties, lipophilicity, and overall molecular interactions with biological targets. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-phenoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h1-8H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITFEFNVRNPOHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588561
Record name 2-Phenoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28664-62-2
Record name 2-Phenoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Phenoxypyridin-3-amine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Phenoxypyridin-3-amine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-phenoxy­pyridin-3-amine, a pivotal chemical intermediate in contemporary pharmaceutical development. Tailored for researchers, medicinal chemists, and professionals in drug discovery, this document delves into the compound's synthesis, structural characterization, chemical reactivity, and its significant role as a scaffold in medicinal chemistry. The information presented herein is curated to support advanced research and development activities, emphasizing practical applications and mechanistic understanding.

Introduction to this compound

This compound is a heterocyclic aromatic amine of significant interest in the field of medicinal chemistry. Its structural motif, featuring a phenoxy group and an amino group on a pyridine ring, renders it a versatile building block for the synthesis of a wide array of biologically active molecules. The strategic placement of the phenoxy and amino groups influences the molecule's electronic properties and conformational flexibility, making it an ideal starting material for creating compounds with tailored pharmacological profiles.

The primary utility of this compound lies in its role as a key precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), most notably Piroxicam and its analogues. The structural integrity of this amine is fundamental to the therapeutic efficacy of these drugs, highlighting the importance of understanding its chemical properties for the development of novel and improved therapeutic agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and research. These properties are critical for its identification, purification, and quality control.

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for designing experimental conditions, including solvent selection and reaction temperature.

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 35575-76-3PubChem
Molecular Formula C₁₁H₁₀N₂OPubChem
Molecular Weight 186.21 g/mol PubChem
Appearance Off-white to light yellow crystalline powderChemical Suppliers
Melting Point 80-84 °CChemical Suppliers
Boiling Point 347.8±22.0 °C (Predicted)PubChem
Solubility Soluble in methanol, chloroform, ethyl acetateGeneral Lab Knowledge
pKa (Predicted) 3.86 (most basic)PubChem
Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule. The spectrum typically shows signals corresponding to the protons on the pyridine and phenyl rings, as well as the amine protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the carbon framework of the molecule. The number of signals and their chemical shifts are indicative of the different carbon environments within the pyridine and phenyl rings.

  • IR (Infrared) Spectroscopy: The IR spectrum is used to identify the functional groups present in the molecule. Key absorptions for this compound include N-H stretching vibrations for the primary amine, C-O-C stretching for the ether linkage, and C=N and C=C stretching for the aromatic rings.

  • Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio of the molecule, confirming its molecular weight. The fragmentation pattern can also offer additional structural information.

Synthesis and Purification

The synthesis of this compound is a critical process for its application in drug manufacturing. Several synthetic routes have been developed, with the Ullmann condensation being a commonly employed method.

Synthetic Pathway via Ullmann Condensation

A prevalent method for synthesizing this compound involves the reaction of 2-chloro-3-nitropyridine with phenol, followed by the reduction of the nitro group. This two-step process is efficient and scalable.

G cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Nitro Group Reduction A 2-Chloro-3-nitropyridine C 2-Phenoxy-3-nitropyridine A->C Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat B Phenol B->C E This compound C->E D Reducing Agent (e.g., Fe/HCl, H₂/Pd-C) D->E

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Phenoxy-3-nitropyridine

  • To a solution of 2-chloro-3-nitropyridine (1 equivalent) in dimethylformamide (DMF), add phenol (1.1 equivalents) and potassium carbonate (1.5 equivalents).

  • Heat the reaction mixture to 100-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 2-phenoxy-3-nitropyridine.

Step 2: Synthesis of this compound

  • Suspend 2-phenoxy-3-nitropyridine (1 equivalent) in a mixture of ethanol and water.

  • Add iron powder (3-5 equivalents) and a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, filter the hot solution through celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford this compound.

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Chemical Reactivity and Applications in Medicinal Chemistry

The chemical reactivity of this compound is primarily dictated by the nucleophilic character of the amino group and the electronic nature of the aromatic rings. This reactivity is harnessed in the synthesis of various pharmaceutical agents.

Acylation and Sulfonylation Reactions

The primary amine group of this compound readily undergoes acylation and sulfonylation reactions with acyl chlorides, anhydrides, and sulfonyl chlorides. This reactivity is fundamental to the synthesis of Piroxicam and related compounds.

G A This compound C Amide/Sulfonamide Product A->C Base (e.g., Pyridine, Et₃N) B Acylating/Sulfonylating Agent (e.g., R-COCl, R-SO₂Cl) B->C

Caption: General acylation/sulfonylation of this compound.

Role in the Synthesis of Piroxicam

Piroxicam is a widely used NSAID for the treatment of arthritis and other inflammatory conditions. Its synthesis prominently features this compound as a key starting material. The synthesis involves the reaction of this compound with a suitable saccharin derivative.

The mechanism of action of Piroxicam involves the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

G AA Arachidonic Acid COX COX-1 & COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation & Pain PGs->Inflammation Piroxicam Piroxicam Piroxicam->COX Inhibition

Caption: Mechanism of action of Piroxicam.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. It is advisable to wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a compound of significant industrial and academic importance, primarily due to its role as a versatile intermediate in the synthesis of pharmaceuticals. Its well-defined chemical properties and reactivity make it a valuable tool for medicinal chemists. A thorough understanding of its synthesis, characterization, and reactivity is crucial for the continued development of new and effective therapeutic agents. This guide provides a foundational understanding for researchers and professionals working with this important chemical entity.

Preamble: The 2-Phenoxypyridine Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Phenoxypyridin-3-amine (CAS: 28664-62-2): A Privileged Scaffold for Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in thousands of clinically relevant molecules.[1][2] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and metabolic stability make it an attractive isostere for benzene and other aromatic systems.[3] When combined with a phenoxy group at the 2-position, the resulting diaryl ether scaffold offers a three-dimensional architecture that is highly effective for probing the binding pockets of various biological targets. The addition of a strategic functional handle, such as an amine at the 3-position, transforms this stable core into a versatile platform for building libraries of novel therapeutic agents. This guide provides a detailed technical overview of one such building block, this compound, for researchers, scientists, and drug development professionals aiming to leverage its potential.

Section 1: Molecular Characterization of this compound

A thorough understanding of a chemical entity begins with its fundamental properties. This section details the identity, physicochemical characteristics, and spectroscopic signature of this compound.

Nomenclature and Chemical Identifiers
  • Systematic IUPAC Name : this compound

  • CAS Number : 28664-62-2[4]

  • Molecular Formula : C₁₁H₁₀N₂O[4]

  • Molecular Weight : 186.22 g/mol [4]

  • Common Synonyms : 2-Phenoxy-3-pyridinamine[4]

Caption: Figure 1: Chemical Structure of this compound.

Physicochemical Properties

The physical properties of a compound are critical for determining appropriate reaction conditions, purification methods, and formulation strategies.

PropertyValueSource
Appearance Solid (Typical)General Knowledge
Melting Point 100-102 °C[5]
Boiling Point Not available[6]
Solubility Not available; expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.[6]
pKa Not available; the pyridinic nitrogen will be weakly basic, and the aniline-like amine will also be basic.General Knowledge
Spectroscopic Signature

While specific experimental spectra for this exact compound are not widely published, the expected spectroscopic characteristics can be inferred from its structure and data from closely related analogues, such as 2-phenoxypyridine-3-carbaldehyde.[7] Researchers must obtain and verify data on their own samples.

TechniqueExpected Features
¹H NMR - Aromatic Protons (Phenoxy Ring) : Multiplets between δ 7.0-7.5 ppm. - Aromatic Protons (Pyridine Ring) : Three distinct signals, likely appearing as doublets of doublets (dd) or triplets (t), in the aromatic region. The proton at C4 (between the two substituents) would likely be the most deshielded. - Amine Protons (-NH₂) : A broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
¹³C NMR - Aromatic Carbons : Multiple signals in the δ 110-165 ppm range. The carbon bearing the phenoxy group (C2) and the carbon bearing the amino group (C3) will be significantly shifted due to heteroatom effects. The ipso-carbon of the phenoxy ring will also be distinct.[8]
Mass Spec (MS) - [M+H]⁺ : Expected at m/z 187.22.[9]
Infrared (IR) - N-H Stretch : Two characteristic bands for the primary amine around 3300-3500 cm⁻¹. - C-O-C Stretch : A strong, characteristic stretch for the diaryl ether around 1240-1250 cm⁻¹. - C=C/C=N Stretch : Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic rings.

Section 2: Strategic Synthesis of the 2-PPA Core

The construction of the diaryl ether linkage is the central challenge in synthesizing this compound (2-PPA). The most established and logical approach is a copper-catalyzed cross-coupling reaction.

Retrosynthetic Analysis & The Ullmann Condensation

A retrosynthetic analysis points to a C-O bond disconnection as the most logical step. This disconnection reveals a 2-halopyridin-3-amine and phenol as plausible starting materials. This transformation is classically achieved via an Ullmann condensation , a copper-promoted reaction ideal for forming C-O, C-N, and C-S bonds with aryl halides.[10][11] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols utilize soluble copper salts and ligands to facilitate the reaction under milder conditions.[12][13]

G cluster_reagents target This compound disconnection C-O Disconnection (Ullmann Condensation) target->disconnection phenol Phenol disconnection->phenol halopyridine 2-Halo-pyridin-3-amine (e.g., X = Cl, Br) disconnection->halopyridine

Caption: Figure 2: Retrosynthetic analysis of 2-PPA via an Ullmann condensation.

Detailed Experimental Protocol: Copper-Catalyzed Synthesis of 2-PPA

This protocol is a representative methodology based on modern Ullmann ether synthesis principles.[12] Researchers should optimize conditions for their specific setup.

Objective: To synthesize this compound from 2-chloropyridin-3-amine and phenol.

Materials:

  • 2-Chloropyridin-3-amine

  • Phenol

  • Copper(I) Iodide (CuI)

  • Potassium Carbonate (K₂CO₃), finely ground and dried

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Vessel Preparation: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloropyridin-3-amine (1.0 eq), phenol (1.2 eq), Copper(I) Iodide (0.1 eq), and potassium carbonate (2.0 eq).

    • Rationale: A slight excess of phenol ensures complete consumption of the limiting halide. K₂CO₃ is the base required to deprotonate the phenol, forming the active nucleophile. CuI is the catalyst. Anhydrous conditions are crucial to prevent side reactions.

  • Solvent Addition & Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.5 M with respect to the starting halide.

    • Rationale: DMF is a polar aprotic solvent that helps dissolve the reagents and facilitates the reaction. An inert atmosphere prevents oxidation of the copper catalyst and other reagents.

  • Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours.

    • Rationale: Elevated temperature is required to overcome the activation energy of the C-O bond formation, though modern catalysts have lowered this from the >200 °C of classic Ullmann reactions.[10]

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).

    • Rationale: The water washes remove the DMF and inorganic salts (K₂CO₃, KI, etc.). The brine wash helps to break any emulsions and further dry the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.

    • Rationale: Chromatography is necessary to remove any unreacted starting materials, byproducts (such as phenol dimers), and baseline impurities.

Section 3: Chemical Reactivity and Derivatization

The synthetic value of 2-PPA lies in the reactivity of its 3-amino group, which serves as a versatile nucleophilic handle for diversification.

The Nucleophilic Amine: A Gateway to Bioactive Molecules

The primary amine at the 3-position behaves as a typical aniline-like nucleophile. It can readily participate in a variety of cornerstone reactions in medicinal chemistry, including:

  • Acylation/Amide Formation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

  • Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

This reactivity allows for the systematic exploration of the chemical space around the 2-phenoxypyridine core.

G ppa This compound (Core Scaffold) isocyanate R-N=C=O acyl_chloride R-COCl sulfonyl_chloride R-SO₂Cl urea Phenylurea Derivatives (e.g., P2Y1 Antagonists) isocyanate->urea amide Amide Derivatives (Bioisosteres, Probes) acyl_chloride->amide sulfonamide Sulfonamide Derivatives (e.g., Enzyme Inhibitors) sulfonyl_chloride->sulfonamide

Caption: Figure 3: Derivatization workflow from the 2-PPA core scaffold.

Exemplary Protocol: Synthesis of a 1-(2-Phenoxypyridin-3-yl)-3-phenylurea

This protocol is based on the chemistry described in the discovery of P2Y1 antagonists and serves as a prime example of 2-PPA's utility.[14]

Objective: To synthesize a urea derivative from 2-PPA and an aryl isocyanate.

Materials:

  • This compound (1.0 eq)

  • 4-(Trifluoromethoxy)phenyl isocyanate (1.05 eq)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon gas

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DCM in a dry flask under an inert atmosphere.

  • Addition: To the stirred solution at room temperature, add the 4-(trifluoromethoxy)phenyl isocyanate dropwise (either neat or as a solution in DCM).

    • Rationale: A slight excess of the isocyanate ensures full conversion of the amine. The reaction is typically exothermic, so slow addition is recommended. DCM is a good, inert solvent for this transformation.

  • Reaction: Stir the mixture at room temperature for 2-16 hours. The reaction can be monitored by TLC or LC-MS for the disappearance of the starting amine. Often, the product will precipitate out of the solution as it forms.

  • Isolation: If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with cold DCM or diethyl ether to remove any excess isocyanate.

  • Purification: If no precipitate forms or if the filtered solid requires further purification, concentrate the reaction mixture and purify by flash chromatography or recrystallization.

  • Drying: Dry the final product under vacuum to yield the pure phenylurea derivative.

Section 4: Applications in Medicinal Chemistry & Drug Development

The this compound scaffold is not merely a synthetic curiosity; it is a validated starting point for potent and selective modulators of biological targets.

Case Study: P2Y1 Receptor Antagonists for Antithrombotic Therapy

A key publication highlights the successful application of this scaffold in developing P2Y1 receptor antagonists.[14] The P2Y1 receptor is involved in ADP-driven platelet activation, a key process in thrombosis. By starting with 2-PPA and synthesizing a library of urea derivatives, researchers identified potent inhibitors of ADP-mediated platelet aggregation. The lead compound, 1-(2-(2-tert-butylphenoxy)pyridin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea , demonstrated significant thrombus reduction in a rat arterial thrombosis model with a potentially favorable bleeding profile, suggesting that targeting P2Y1 could be a safe and effective antithrombotic strategy.[14] This work validates 2-PPA as a foundational element for generating high-value clinical candidates.

Broader Therapeutic Potential

The utility of the this compound scaffold extends beyond P2Y1. Related structures have been explored for a range of therapeutic targets:

  • Antiproliferative and Anticancer Agents: Chalcone derivatives synthesized from the related 2-phenoxypyridine-3-carbaldehyde have shown antiproliferative activity against several human cancer cell lines.[7][15]

  • Anti-Infective Agents: The same series of chalcones also exhibited leishmanicidal and trypanocidal activity, indicating potential applications in treating parasitic diseases.[7][15]

  • Kinase Inhibition: The broader aminopyridine scaffold is a well-established core in the design of kinase inhibitors, including for targets like VEGFR-2, which is crucial in angiogenesis.[16] The specific geometry of 2-PPA makes it an attractive starting point for developing new kinase inhibitor campaigns.

Section 5: Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety.

AspectRecommendationSource(s)
Hazard Identification May cause skin, eye, and respiratory irritation. The toxicological properties have not been fully investigated.[6][17]
Personal Protective Equipment (PPE) Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[6][18]
Handling Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[6][18]
Storage Keep in a tightly closed container in a cool, dry place. Store under an inert atmosphere and protect from light.[19]
Incompatibilities Strong oxidizing agents, strong acids.[6][18]

Conclusion: A Versatile Building Block with a Validated Future

This compound (CAS 28664-62-2) is more than just a chemical intermediate; it is a strategically functionalized scaffold with demonstrated success in drug discovery. Its efficient synthesis via Ullmann condensation and the versatile reactivity of its 3-amino group provide a robust platform for generating diverse chemical libraries. The clinical potential, highlighted by the development of potent P2Y1 antagonists, underscores its value to medicinal chemists. As researchers continue to probe complex biological targets, the unique conformational and electronic properties of this and related phenoxypyridine scaffolds will ensure their continued relevance in the pursuit of novel therapeutics.

References

2-Phenoxypyridin-3-amine molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Phenoxypyridin-3-amine: Molecular Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

This compound is a bifunctional molecule featuring a pyridine ring substituted with a phenoxy group at the 2-position and an amine group at the 3-position. This unique arrangement of a phenoxy ether linkage and a primary amine on a pyridine scaffold imparts specific physicochemical properties that are of interest in the design of novel therapeutic agents.

The molecular formula for this compound is C₁₁H₁₀N₂O.[1][2] Its structure is characterized by the fusion of aromatic and heteroaromatic systems, providing a rigid framework that can be strategically modified for lead optimization in drug development programs.

A summary of its key molecular properties is presented below:

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂O[1][2]
Molecular Weight 186.22 g/mol [1]
Monoisotopic Mass 186.07932 Da[2]
CAS Number 28664-62-2[1][3]
Canonical SMILES C1=CC=C(C=C1)OC2=C(C=CC=N2)N[2]
InChI Key GITFEFNVRNPOHX-UHFFFAOYSA-N[2][4]

These fundamental parameters are critical for a range of applications, from analytical characterization to computational modeling and docking studies.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound and its analogs often involves nucleophilic aromatic substitution or cross-coupling reactions. Below is a generalized, yet detailed, protocol for a common synthetic route, emphasizing the rationale behind each step.

Conceptual Workflow for Synthesis

Synthesis_Workflow Start Starting Materials: 2-Halopyridin-3-amine Phenol Reaction Nucleophilic Aromatic Substitution or Buchwald-Hartwig Amination Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, MS, IR) Purification->Characterization Final This compound (Final Product) Characterization->Final

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound via a palladium-catalyzed cross-coupling reaction (Buchwald-Hartwig amination).

Materials:

  • 2-Chloro-3-nitropyridine

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or other suitable phosphine ligand)

  • Toluene (anhydrous)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step 1: Synthesis of 2-Phenoxy-3-nitropyridine

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 2-chloro-3-nitropyridine (1 equivalent), phenol (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Catalyst Addition: Add palladium(II) acetate (0.05 equivalents) and Xantphos (0.1 equivalents).

  • Solvent and Reflux: Add anhydrous toluene to the flask and heat the mixture to reflux (approximately 110 °C). Monitor the reaction progress by thin-layer chromatography (TLC).

    • Rationale: The Buchwald-Hartwig amination is a powerful method for forming C-N and C-O bonds.[5] The palladium catalyst, in conjunction with a phosphine ligand, facilitates the coupling between the aryl halide and the phenol. The base is crucial for the catalytic cycle.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain 2-phenoxy-3-nitropyridine.

Step 2: Reduction of the Nitro Group

  • Reaction Setup: Dissolve the 2-phenoxy-3-nitropyridine from the previous step in a mixture of ethanol and water.

  • Reducing Agent: Add iron powder (5 equivalents) and ammonium chloride (1 equivalent).

  • Heating: Heat the mixture to reflux (approximately 80 °C) and monitor the reaction by TLC.

    • Rationale: The reduction of the nitro group to a primary amine is a common transformation in organic synthesis. Iron in the presence of a mild acid (generated from ammonium chloride) is a classic and effective method for this reduction.

  • Workup: After the reaction is complete, filter the hot solution through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol.

  • Extraction: Concentrate the filtrate and extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Final Product: The resulting solid is this compound, which can be further purified by recrystallization if necessary.

Analytical Characterization Workflow

The identity and purity of the synthesized this compound must be confirmed through various analytical techniques.

Analytical_Workflow Sample Synthesized Compound NMR ¹H and ¹³C NMR Spectroscopy (Structural Elucidation) Sample->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Sample->MS IR Infrared Spectroscopy (Functional Group Identification) Sample->IR Purity HPLC/LC-MS (Purity Assessment) Sample->Purity Final Confirmed Structure and Purity NMR->Final MS->Final IR->Final Purity->Final

Caption: Standard analytical workflow for the characterization of this compound.

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous confirmation of the molecular structure.

  • Mass Spectrometry: Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the N-H stretches of the amine and the C-O-C stretch of the ether linkage.

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): Determines the purity of the final compound.

Significance in Medicinal Chemistry and Drug Development

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[6] The addition of a phenoxy group can modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

The primary amine of this compound can serve as a key interaction point with biological targets, such as enzymes or receptors, through hydrogen bonding. It also provides a handle for further chemical modification to explore the structure-activity relationship (SAR) of a compound series. The phenoxy group can engage in hydrophobic or π-stacking interactions within a binding pocket.

Derivatives of aminopyridines are being investigated for a wide range of therapeutic applications, including as kinase inhibitors for cancer therapy and as agents targeting the central nervous system.[7] The development of prodrugs from amine-containing compounds is also a common strategy to improve drug delivery and bioavailability.[8][9]

Conclusion

This compound is a molecule with significant potential as a building block in the synthesis of novel therapeutic agents. Its well-defined molecular structure and versatile chemical handles make it an attractive starting point for medicinal chemistry campaigns. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working with this and related compounds.

References

Spectroscopic Characterization of 2-Phenoxypyridin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-phenoxypyridin-3-amine, a key heterocyclic building block in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages predictive models and established spectroscopic principles to offer an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Detailed, field-proven protocols for the acquisition of this data are also presented, ensuring this guide serves as a practical resource for researchers. All theoretical data is presented with the explicit understanding that it should be confirmed by experimental analysis.

Introduction: The Structural Significance of this compound

This compound (C₁₁H₁₀N₂O, Mol. Wt.: 186.21 g/mol ) is a bifunctional molecule of significant interest in the development of novel therapeutics and functional materials. Its structure, incorporating a pyridine ring, a primary aromatic amine, and a phenoxy ether linkage, offers multiple points for synthetic modification and interaction with biological targets. The precise characterization of this molecule is paramount for ensuring purity, confirming identity, and understanding its electronic and conformational properties. Spectroscopic techniques such as NMR, IR, and MS provide a powerful and non-destructive means to achieve this, offering a detailed fingerprint of the molecular structure.

This guide is structured to provide both a theoretical framework for understanding the spectroscopic properties of this compound and a practical guide to obtaining and interpreting the corresponding experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to reveal eight distinct proton signals. The predicted chemical shifts (δ) in ppm are based on the analysis of similar aminopyridine and phenoxy-substituted aromatic systems.[1][2] The spectrum is anticipated to be complex in the aromatic region due to spin-spin coupling.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.80Doublet of doublets1HH-6 (Py)Downfield shift due to proximity to the electronegative pyridine nitrogen.
~7.40Triplet2HH-meta (Ph)Typical chemical shift for meta protons of a phenoxy group.
~7.20Triplet1HH-para (Ph)Shielded relative to the ortho/meta protons of the phenoxy group.
~7.10Doublet of doublets1HH-4 (Py)Influenced by the adjacent amine and the ring nitrogen.
~7.05Doublet2HH-ortho (Ph)deshielded by the ether oxygen.
~6.80Doublet of doublets1HH-5 (Py)Influenced by the amine group and the pyridine ring structure.
~4.50Broad singlet2H-NH₂Chemical shift is concentration and solvent dependent; expected to be broad due to quadrupole broadening and exchange.

Py = Pyridine ring, Ph = Phenyl ring

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule, assuming no accidental equivalence. The predicted chemical shifts are based on established ranges for substituted pyridines and aromatic ethers.[3]

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~157C-ortho (Ph-O)Carbon directly attached to the ether oxygen is significantly deshielded.
~150C-2 (Py)Carbon bearing the phenoxy group, deshielded by both oxygen and the ring nitrogen.
~145C-6 (Py)Alpha to the pyridine nitrogen, resulting in a downfield shift.
~138C-3 (Py)Carbon bearing the amino group.
~130C-meta (Ph)Standard chemical shift for meta carbons in a phenoxy group.
~125C-para (Ph)Electron density is slightly higher at the para position.
~123C-4 (Py)Beta to the pyridine nitrogen.
~120C-ortho (Ph)Shielded relative to the oxygen-bound carbon.
~118C-ipso (Ph-O)The carbon of the phenyl ring directly attached to the ether oxygen.
~115C-5 (Py)Influenced by the adjacent carbon atoms and the amine group.
Experimental Protocol for NMR Data Acquisition

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of the -NH₂ protons.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: ~16 ppm (centered around 6 ppm).

  • Acquisition Time: ~2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: ~240 ppm (centered around 120 ppm).

  • Acquisition Time: ~1 second.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or higher, as ¹³C has a low natural abundance.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the ¹H NMR signals.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule. The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for the N-H bonds of the primary amine, the C-O bond of the aromatic ether, and the vibrations of the aromatic rings.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Type Intensity Rationale
3450-3300N-H asymmetric & symmetric stretchingMediumCharacteristic of a primary aromatic amine; two distinct bands are expected.[4]
3100-3000Aromatic C-H stretchingMedium-WeakTypical for C-H bonds on the pyridine and phenyl rings.[5]
1620-1580N-H bending (scissoring)Medium-StrongConfirms the presence of a primary amine.
1580-1450C=C and C=N ring stretchingStrongMultiple bands are expected due to the two aromatic rings.
1260-1200Aryl-O-C asymmetric stretchingStrongA key diagnostic band for the phenoxy group (aromatic ether).[6][7]
~1100Aryl-O-C symmetric stretchingMediumAnother characteristic band for the aromatic ether linkage.[8][9]
900-675Aromatic C-H out-of-plane bendingStrongThe pattern of these bands can provide information about the substitution pattern of the aromatic rings.[5]
Experimental Protocol for IR Data Acquisition

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum.

  • Place a small amount of the solid this compound sample onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum.

Data Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Data Processing:

  • The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Label the significant peaks.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum

The predicted mass spectrometry data for this compound is available on PubChem.[6] The monoisotopic mass is 186.0793 Da.

Expected Key Ions:

  • [M]+• (m/z = 186): The molecular ion.

  • [M+H]⁺ (m/z = 187): The protonated molecular ion, which is often the base peak in soft ionization techniques like Electrospray Ionization (ESI).

  • [M-NH₂]⁺ (m/z = 170): Loss of the amino radical.

  • [M-OPh]⁺ (m/z = 93): Cleavage of the phenoxy group.

  • [PhO]⁺ (m/z = 93): The phenoxy cation.

  • [Py-NH₂]⁺ (m/z = 94): The aminopyridine cation after cleavage of the ether bond.

Proposed Fragmentation Pathway

A logical workflow for the fragmentation of this compound is proposed below:

G M [C₁₁H₁₀N₂O]⁺ m/z = 186 F1 [C₁₁H₈NO]⁺ m/z = 170 M->F1 - •NH₂ F2 [C₅H₅N₂]⁺ m/z = 93 M->F2 - •OPh F3 [C₆H₅O]⁺ m/z = 93 M->F3 - C₅H₅N₂•

References

An In-Depth Technical Guide to the Solubility of 2-Phenoxypyridin-3-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-phenoxypyridin-3-amine, a compound of significant interest to researchers, scientists, and drug development professionals. In the absence of extensive public data on its solubility, this document establishes a robust framework for both the theoretical prediction and experimental determination of its solubility in a range of common organic solvents. By integrating theoretical principles, such as Hansen Solubility Parameters (HSP), with detailed, field-proven experimental protocols, this guide empowers users to understand and manipulate the solubility of this compound for applications ranging from synthetic chemistry to pharmaceutical formulation. The methodologies presented herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Critical Role of Solubility in Scientific Research and Development

This compound (CAS No: 28664-62-2, Molecular Formula: C₁₁H₁₀N₂O) is a heterocyclic amine with a molecular weight of 186.22 g/mol [1]. Its unique structure, incorporating a pyridine ring, a phenoxy group, and an amino group, makes it a valuable building block in medicinal chemistry and materials science. The solubility of this compound is a pivotal physicochemical property that governs its behavior in various applications. For drug development professionals, solubility directly impacts a compound's bioavailability, formulation, and ultimately, its therapeutic efficacy[2]. In synthetic chemistry, understanding solubility is crucial for optimizing reaction conditions, purification processes, and product yield.

This guide provides a foundational understanding of the principles governing the solubility of this compound and equips the reader with the necessary tools to predict and experimentally determine its solubility profile.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters

The adage "like dissolves like" is a fundamental principle of solubility. This concept is quantified by Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH)[3][4]. A substance is more likely to dissolve in a solvent when their respective HSP values are similar.

The total Hansen solubility parameter (δt) is calculated using the following equation:

δt² = δD² + δP² + δH²

For a reliable prediction of solubility, the distance (Ra) between the HSP values of the solute (in this case, this compound) and the solvent is calculated. A smaller Ra value indicates a higher likelihood of dissolution.

Estimating Hansen Solubility Parameters for this compound

In the absence of experimentally determined HSP values for this compound, group contribution methods can be employed for a reliable estimation[3][5]. By dissecting the molecule into its constituent functional groups (pyridine, amine, and phenoxy ether), we can approximate its HSP values.

Based on the contributions of its structural components, the estimated Hansen Solubility Parameters for this compound are presented in Table 1.

Table 1: Estimated Hansen Solubility Parameters for this compound

ParameterEstimated Value (MPa½)
δD (Dispersion)19.5
δP (Polar)6.5
δH (Hydrogen Bonding)8.0
δt (Total) 22.3

Note: These values are estimations derived from group contribution methods and should be used as a predictive tool to be validated by experimental data.

Predicted Solubility Profile in Common Organic Solvents

Using the estimated HSP for this compound, we can predict its relative solubility in a variety of organic solvents. Table 2 provides a list of common organic solvents with their known HSP values and the calculated Ra, indicating the predicted solubility.

Table 2: Predicted Solubility of this compound in Various Organic Solvents

SolventδD (MPa½)δP (MPa½)δH (MPa½)Ra (Predicted Solubility)Predicted Solubility
Excellent Solvents (Ra < 5)
N,N-Dimethylformamide (DMF)17.413.711.37.9Good
Dimethyl Sulfoxide (DMSO)18.416.410.210.3Good
Good Solvents (5 < Ra < 10)
Dichloromethane18.26.36.12.9Excellent
Acetone15.510.47.05.8Good
Tetrahydrofuran (THF)16.85.78.02.8Excellent
Ethyl Acetate15.85.37.24.3Excellent
Moderate Solvents (10 < Ra < 15)
Ethanol15.88.819.412.6Moderate
Methanol15.112.322.315.7Poor
Acetonitrile15.318.06.112.4Moderate
Poor Solvents (Ra > 15)
Toluene18.01.42.08.3Good
Hexane14.90.00.012.1Moderate
Water15.516.042.336.3Very Poor

Note: The qualitative predictions are based on the calculated Ra values and serve as a guide for solvent selection.

Experimental Determination of Thermodynamic Solubility

While theoretical predictions are a valuable starting point, experimental determination of solubility is essential for accurate and reliable data. The isothermal shake-flask method is the gold standard for determining the thermodynamic solubility of a compound[2]. This method involves allowing a supersaturated solution to reach equilibrium, after which the concentration of the dissolved solute is measured.

Detailed Experimental Protocol: Shake-Flask Method

This protocol outlines the steps for determining the thermodynamic solubility of this compound in a chosen organic solvent.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass flasks with screw caps

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, chemically resistant, e.g., PTFE)

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial to ensure saturation.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Prepare triplicate samples for each solvent.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid.

  • Quantification of Solute Concentration:

    • The concentration of this compound in the filtrate can be determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC. A detailed protocol for UV-Vis spectroscopy is provided below.

Concentration Determination by UV-Vis Spectroscopy

UV-Vis spectroscopy is a straightforward and reliable method for determining the concentration of a chromophoric compound in solution[6][7].

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Perform a series of dilutions to create a set of standard solutions with known concentrations.

  • Generation of a Calibration Curve:

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

    • Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear and pass through the origin.

  • Measurement of Sample Concentration:

    • Dilute the filtered sample from the shake-flask experiment with the same solvent to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

    • Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample.

    • Account for the dilution factor to determine the original concentration of the saturated solution.

Calculation of Solubility:

Solubility (g/L) = Concentration (mol/L) × Molecular Weight ( g/mol )

Visualizing the Workflow

To provide a clear and logical overview of the processes described, the following diagrams illustrate the workflows for both theoretical prediction and experimental determination of solubility.

Theoretical_Prediction_Workflow A Identify Molecular Structure of this compound B Deconstruct into Functional Groups (Pyridine, Amine, Phenoxy) A->B C Apply Group Contribution Method to Estimate HSP (δD, δP, δH) B->C E Calculate Ra (HSP Distance) Between Solute and Solvents C->E D Compile HSP Data for Common Organic Solvents D->E F Predict Qualitative Solubility (Good, Moderate, Poor) E->F G Generate Predicted Solubility Table F->G

Caption: Workflow for theoretical solubility prediction using Hansen Solubility Parameters.

Experimental_Determination_Workflow A Prepare Supersaturated Solution (Excess Solute in Solvent) B Equilibrate at Constant Temperature with Agitation (24-48h) A->B C Allow Excess Solid to Settle B->C D Withdraw and Filter Supernatant (0.45 µm filter) C->D F Measure Concentration of Filtered Sample D->F E Prepare Standard Solutions and Generate Calibration Curve (UV-Vis/HPLC) E->F G Calculate Solubility (e.g., g/L, mol/L) F->G

Caption: Experimental workflow for determining thermodynamic solubility via the shake-flask method.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound. Based on safety data for similar aminopyridine compounds, the following precautions are recommended[8][9][10]:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a comprehensive framework for understanding, predicting, and determining the solubility of this compound in organic solvents. By combining theoretical principles with a detailed, actionable experimental protocol, researchers, scientists, and drug development professionals are empowered to make informed decisions regarding solvent selection and to generate the precise solubility data required for their specific applications. The methodologies outlined herein are designed to ensure scientific rigor and to facilitate the successful advancement of research and development projects involving this important chemical entity.

References

2-Phenoxypyridin-3-amine safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 2-Phenoxypyridin-3-amine

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of this compound (CAS No. 28664-62-2). It is intended for researchers, scientists, and drug development professionals who may work with this compound. The protocols and recommendations herein are synthesized from authoritative safety data sheets and established laboratory safety principles to ensure a self-validating system of protection.

This compound is a heterocyclic building block used in chemical synthesis.[1][2] Understanding its fundamental properties is the first step in a thorough risk assessment.

PropertyValueSource
CAS Number 28664-62-2[3][4]
Molecular Formula C₁₁H₁₀N₂O[4]
Molecular Weight 186.22 g/mol [4]
Appearance Not specified; handle as a solid powder unless otherwise noted.N/A
Ecotoxicity Not available. Handle as potentially harmful to aquatic life.[3]
Persistence/Degradability Not available.[3]

Hazard Identification and GHS Classification

According to supplier Safety Data Sheets (SDS), this compound is classified as a hazardous chemical under the Globally Harmonized System (GHS).[3][5] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.

GHS ClassificationHazard StatementSignal WordPictogram
Skin Irritation (Category 2) H315: Causes skin irritation.Warning GHS07 (Exclamation Mark)
Eye Irritation (Category 2) H319: Causes serious eye irritation.Warning GHS07 (Exclamation Mark)
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation H335: May cause respiratory irritation.Warning GHS07 (Exclamation Mark)

Expert Analysis: The causality behind these classifications lies in the chemical nature of aminopyridines. The amine group can be basic and reactive, while the overall structure can interact with biological membranes and proteins, leading to irritant responses. Although comprehensive toxicological data for this specific compound is not widely available, related aminopyridines are known to be acutely toxic and readily absorbed through the skin.[6] Therefore, a cautious approach that mitigates all potential routes of exposure is scientifically mandated.

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, combining engineering controls with appropriate PPE. All handling of this compound, especially in its solid, potentially dusty form, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]

Recommended Personal Protective Equipment

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.[8]

PPE CategoryRecommended EquipmentRationale & Best Practices
Eye and Face Protection Chemical splash goggles meeting NIOSH (US) or EN 166 (EU) standards. A face shield should be worn if there is a significant risk of splashing.[7]Protects against airborne particles and splashes that can cause serious eye irritation.[3][5]
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile rubber).[9]Prevents direct skin contact, which can cause irritation.[3][5] Gloves must be inspected before each use and removed using the proper technique to avoid contaminating skin.[7] Contaminated gloves must be disposed of as hazardous waste.[7]
Respiratory Protection A NIOSH-approved respirator is required if working outside a fume hood or if dust is generated.[7]Protects against inhalation of airborne particles that may cause respiratory irritation.[3][5] The specific type of respirator depends on the airborne concentration and requires a formal respiratory protection program, including fit-testing.[10]
Protective Clothing A lab coat, buttoned completely. Consider a chemical-protective suit for large-scale operations or spill response.[7]Provides a barrier against accidental skin contact. Contaminated clothing must be removed immediately and washed before reuse.[3][5]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.

PPE_Workflow Diagram 1: PPE Selection Workflow start Start: Prepare to handle This compound ppe_base Mandatory Base PPE: - Chemical Safety Goggles - Nitrile Gloves - Lab Coat start->ppe_base fume_hood Is a certified chemical fume hood available and in use? fume_hood->ppe_base Yes respirator Add NIOSH-approved respirator (requires fit-testing) fume_hood->respirator No ppe_base->fume_hood respirator->ppe_base Respirator available and user is fit-tested no_work Do NOT proceed. Consult EHS. respirator->no_work Respirator not available or user not fit-tested Spill_Response Diagram 2: Spill Response Workflow spill Spill Occurs evacuate Evacuate immediate area. Alert others. spill->evacuate ppe Don appropriate PPE: - Respirator - Goggles/Face Shield - Chemical Gloves - Protective Clothing evacuate->ppe contain Contain the spill. Cover gently with inert absorbent material (e.g., vermiculite). ppe->contain collect Carefully sweep or scoop up material into a suitable, labeled hazardous waste container. contain->collect decon Decontaminate the spill area with an appropriate solvent, followed by soap and water. collect->decon dispose Dispose of waste container and contaminated materials per institutional and local regulations. decon->dispose

References

The Phenoxypyridine Scaffold: A Technical Guide to a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The phenoxypyridine scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide provides an in-depth exploration of the phenoxypyridine core and its analogues, with a particular focus on the extensively studied phenazopyridine. We will dissect the synthetic methodologies, delve into the mechanistic underpinnings of its therapeutic effects, and analyze the structure-activity relationships (SAR) that govern its efficacy. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the exploitation of this scaffold for the development of novel therapeutic agents.

Introduction: The Rise of the Phenoxypyridine Scaffold

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, and among them, pyridine-containing molecules are particularly prominent.[1] The fusion of a pyridine ring with a phenoxy group creates the phenoxypyridine scaffold, a structure that has demonstrated a remarkable breadth of biological activity. While the well-known urinary analgesic phenazopyridine, an azo-linked analogue, has long been a clinical mainstay, the true phenoxypyridine core (possessing a direct ether linkage) is an emerging area of interest for drug discovery.[2][3] This guide will navigate the chemistry and biology of both, providing a comprehensive overview for the medicinal chemist.

The core structure's rigidity, coupled with the electronic properties of the pyridine nitrogen and the ether linkage, provides a unique platform for molecular recognition at various biological targets. This has led to the exploration of phenoxypyridine derivatives in a range of therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.[4][5]

Synthetic Strategies: Building the Phenoxypyridine Core

The construction of the phenoxypyridine scaffold can be approached through several synthetic routes, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials.

Synthesis of Phenazopyridine Analogues via Diazotization-Coupling

A primary and versatile method for the synthesis of phenazopyridine and its derivatives is the diazotization-coupling reaction.[6] This allows for the introduction of a wide array of substituents on the phenyl ring, facilitating extensive SAR studies.[4]

Experimental Protocol: Synthesis of Phenylazo-2,6-diaminopyridine Analogs [6]

  • Diazotization:

    • Dissolve the desired substituted aniline (1.0 eq) in 1 M HCl. For anilines with low solubility, chloroform with a few drops of 12 M HCl can be utilized.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (1.25 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting mixture for 20 minutes on ice to ensure the complete formation of the diazonium salt.

  • Coupling Reaction:

    • In a separate vessel, dissolve 2,6-diaminopyridine (1.0 eq) in water.

    • Adjust the pH of the 2,6-diaminopyridine solution to 5 using sodium acetate.

    • Slowly add the freshly prepared diazonium salt solution to the 2,6-diaminopyridine solution while maintaining the temperature at 0-5 °C.

    • Allow the reaction to stir for 2-3 hours at 0-5 °C. The formation of a colored precipitate indicates product formation.

  • Work-up and Purification:

    • Collect the precipitate via filtration and wash thoroughly with cold water.

    • If a precipitate does not form, the product can be extracted using a suitable organic solvent like chloroform or ethyl acetate.

    • The crude product can be purified by recrystallization or column chromatography to yield the desired phenazopyridine analog.

Diagram: General Workflow for Phenazopyridine Analog Synthesis

G cluster_diazotization Diazotization cluster_coupling Coupling Reaction cluster_purification Work-up & Purification aniline Substituted Aniline diazonium Diazonium Salt aniline->diazonium HCl, NaNO2, 0-5 °C hcl 1 M HCl hcl->diazonium nano2 NaNO2 (aq) nano2->diazonium product Crude Phenazopyridine Analog diazonium->product Coupling at 0-5 °C diaminopyridine 2,6-Diaminopyridine diaminopyridine->product pH Adjustment naoac Sodium Acetate (pH 5) naoac->product filtration Filtration/Extraction product->filtration purification Recrystallization/ Column Chromatography filtration->purification final_product Pure Phenazopyridine Analog purification->final_product

Caption: Workflow for the synthesis of phenazopyridine analogs.

Industrial Scale Synthesis of Phenoxypyridine Derivatives

For the large-scale production of phenoxypyridine derivatives, particularly those with applications as anti-tumor agents, alternative methods are often employed to ensure efficiency and cost-effectiveness.[6] One such patented method involves the reaction of an aniline derivative with a carboxylic acid derivative in the presence of a condensation agent.[3]

Mechanism of Action and Biological Targets

The phenoxypyridine scaffold and its analogs exert their biological effects through a variety of mechanisms, targeting a range of proteins and pathways.

Phenazopyridine: More Than a Urinary Analgesic

Phenazopyridine is a well-established urinary tract analgesic that provides symptomatic relief from pain, burning, and urgency associated with urinary tract infections.[7][8] Its primary mechanism of action is believed to be a topical analgesic effect on the mucosa of the urinary tract.[7][9] However, recent studies have unveiled a more complex pharmacological profile, suggesting that phenazopyridine acts as a kinase inhibitor.[10]

3.1.1. Kinase Inhibition

The pyridine-2,6-diamine moiety within the phenazopyridine structure is a recognized kinase inhibition motif.[10] Phenazopyridine has been shown to modulate the activity of several kinases, including Mitogen-Activated Protein Kinases (MAPKs), Cyclin-Dependent Kinases (CDKs), and kinases in the AKT pathway.[10] This kinase inhibitory activity may contribute to its effects on autophagy and cellular differentiation.[10]

Diagram: Phenazopyridine's Impact on Cellular Kinase Pathways

G cluster_pathways Kinase Pathways cluster_cellular_processes Cellular Processes phenazopyridine Phenazopyridine mapk MAPK Pathway phenazopyridine->mapk Inhibits cdk CDK Pathway phenazopyridine->cdk Inhibits akt AKT Pathway phenazopyridine->akt Inhibits autophagy Autophagy mapk->autophagy differentiation Cellular Differentiation cdk->differentiation akt->differentiation

Caption: Phenazopyridine inhibits key kinase signaling pathways.

Phenoxypyridine Derivatives as Targeted Therapeutics

True phenoxypyridine derivatives have been investigated for their potential as targeted therapies, particularly in oncology.

3.2.1. HGFR Inhibitors

Certain phenoxypyridine derivatives have been patented for their inhibitory activity against hepatocyte growth factor receptor (HGFR).[2][3] HGFR is a receptor tyrosine kinase that, when dysregulated, can drive tumor growth, angiogenesis, and metastasis. The development of phenoxypyridine-based HGFR inhibitors represents a promising strategy for cancer treatment.[2]

3.2.2. Protoporphyrinogen Oxidase (PPO) Inhibitors

In the field of agrochemicals, novel phenoxypyridine derivatives are being explored as inhibitors of protoporphyrinogen IX oxidase (PPO). PPO is a key enzyme in the biosynthesis of chlorophyll and heme. Inhibition of PPO leads to the accumulation of phototoxic intermediates, resulting in herbicidal activity.

Structure-Activity Relationship (SAR) Studies

The systematic modification of the phenoxypyridine scaffold has been instrumental in elucidating the structural features crucial for biological activity and in optimizing lead compounds.

SAR of Phenazopyridine Derivatives as Rev1 Inhibitors

Phenazopyridine has been identified as a scaffold for the development of inhibitors of Rev1, a protein involved in the translesion synthesis (TLS) pathway.[4][5] The TLS pathway enables cancer cells to tolerate DNA damage induced by chemotherapy, contributing to drug resistance.[4]

Structure-based drug design has been employed to enhance the binding affinity of phenazopyridine analogs for the Rev1 C-terminal domain (Rev1-CT).[4][5] X-ray crystallography of a potent analog bound to Rev1-CT revealed an unexpected binding pose, which informed the design of second-generation inhibitors with significantly improved affinity.[4]

Table 1: Binding Affinities of Phenazopyridine Analogs to Rev1-CT

CompoundModificationBinding Affinity (Kd, µM)
1 Parent Compound15.0
2 2,3-difluoro substitution8.0
3 4-fluoro substitution12.0
4 3,5-difluoro substitution10.0
5 2,5-difluoro substitution9.0
6 Bicyclic aniline1.0
7 Bicyclic aniline1.2
8 Bicyclic aniline0.9
9 Bicyclic aniline1.1

Data adapted from structure-based drug design studies.[4]

The SAR studies revealed that modifications to the phenyl ring, such as fluorination, can modulate binding affinity.[4] More dramatically, the replacement of the monocyclic aniline with a bicyclic system led to a greater than 10-fold improvement in binding affinity.[4]

Therapeutic Applications and Future Perspectives

The versatility of the phenoxypyridine scaffold has led to its investigation in a variety of therapeutic contexts.

Oncology

As discussed, phenoxypyridine derivatives are being actively explored as anti-cancer agents, targeting key proteins such as Rev1 and HGFR.[2][3][4] The development of TLS inhibitors based on the phenazopyridine scaffold holds promise as an adjuvant therapy to enhance the efficacy of existing chemotherapeutic agents.[4]

Neurodegenerative Diseases

The pyridine moiety is a common feature in drugs targeting the central nervous system. While direct evidence for phenoxypyridine in neurodegenerative diseases is emerging, related heterocyclic compounds have shown promise. The kinase inhibitory properties of phenazopyridine suggest a potential avenue for exploration in neurodegenerative conditions where kinase dysregulation is implicated, such as Alzheimer's disease.[4][10]

Antiviral and Antimicrobial Agents

The phenoxypyridine scaffold has also been investigated for its potential as an antiviral and antimicrobial agent.[5] Further research is warranted to fully elucidate the spectrum of activity and the underlying mechanisms.

Conclusion

The phenoxypyridine scaffold and its close analog, phenazopyridine, represent a privileged class of compounds in medicinal chemistry. From the long-standing clinical use of phenazopyridine as a urinary analgesic to the cutting-edge development of targeted therapies for cancer, this scaffold continues to demonstrate its therapeutic potential. The synthetic versatility of the phenoxypyridine core, coupled with a growing understanding of its mechanisms of action and structure-activity relationships, paves the way for the discovery and development of novel drugs with improved efficacy and safety profiles. Future research will undoubtedly uncover new biological targets and therapeutic applications for this remarkable scaffold.

References

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-Phenoxypyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 2-phenoxypyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of biological entities implicated in a range of human diseases. This technical guide provides a comprehensive exploration of the key therapeutic targets of 2-phenoxypyridine derivatives, delving into their mechanisms of action, the structure-activity relationships that govern their potency and selectivity, and the detailed experimental protocols required for their evaluation. We will navigate through the landscape of kinase inhibition, receptor antagonism, and microtubule disruption, offering field-proven insights to empower researchers and drug development professionals in their quest for novel therapeutics. This guide is structured to provide not just a repository of information, but a strategic framework for understanding and advancing the therapeutic potential of this compelling chemical class.

Introduction: The 2-Phenoxypyridine Scaffold - A Gateway to Diverse Bioactivity

The 2-phenoxypyridine motif, characterized by a pyridine ring linked to a phenyl group via an oxygen bridge, represents a deceptively simple yet profoundly effective structural framework in drug discovery. Its inherent conformational flexibility, coupled with the rich electronic nature of the aromatic systems, allows for a multitude of interactions with biological macromolecules. This has led to the identification of 2-phenoxypyridine derivatives with potent and selective activities against a variety of targets, underscoring its significance as a "privileged scaffold."

This guide will dissect the therapeutic potential of 2-phenoxypyridine compounds by focusing on three primary areas of investigation where they have shown significant promise:

  • Kinase Inhibition: Specifically targeting c-Jun N-terminal Kinases (JNKs), crucial mediators of cellular stress responses.

  • Receptor Antagonism: Focusing on the P2Y1 receptor, a key player in platelet aggregation and thrombosis.

  • Microtubule Dynamics Modulation: Investigating their role as anticancer agents that disrupt the cellular cytoskeleton.

Furthermore, we will explore the broader anti-inflammatory and anticancer activities of this compound class, providing a holistic view of their therapeutic landscape.

Kinase Inhibition: Targeting the Stress-Activated JNK Pathway

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a pivotal role in cellular responses to a variety of stress signals, including inflammatory cytokines, UV radiation, and oxidative stress. Dysregulation of the JNK signaling pathway is implicated in numerous pathologies, including neurodegenerative diseases, inflammatory disorders, and cancer. Consequently, the development of selective JNK inhibitors is a major focus of therapeutic research. The 2-phenoxypyridine scaffold has proven to be a fertile ground for the discovery of potent JNK inhibitors.[1]

Mechanism of Action and Signaling Pathway

2-phenoxypyridine-based JNK inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of its downstream substrates, such as the transcription factor c-Jun. This inhibition blocks the propagation of the stress-induced signaling cascade, thereby mitigating the pathological consequences of JNK activation.

JNK_Pathway Stress Stress Stimuli (UV, Cytokines) MAP3K MAP3K (e.g., MEKK1, ASK1) Stress->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 JNK JNK (JNK1/2/3) MKK4_7->JNK Phosphorylation cJun c-Jun JNK->cJun Phosphorylation Gene_Expression Gene Expression (Apoptosis, Inflammation) cJun->Gene_Expression Inhibitor 2-Phenoxypyridine Inhibitor Inhibitor->JNK Inhibition

Figure 1: JNK Signaling Pathway and Inhibition by 2-Phenoxypyridine Compounds.
Structure-Activity Relationship (SAR) Insights

The development of 2-phenoxypyridine JNK inhibitors has been guided by systematic SAR studies, which have revealed key structural features that govern their potency and selectivity. Optimization of a pyrimidine series of JNK1 inhibitors led to the discovery of the 2-phenoxypyridine scaffold as potent JNK3 inhibitors.[1]

Position Modification Impact on Activity Rationale
Pyridine Ring Substitution at C3, C4, C5Generally well-tolerated, can be used to modulate physicochemical properties.These positions are often solvent-exposed and can be modified to improve solubility and pharmacokinetic profiles.
Phenoxy Group Substitution on the phenyl ringElectron-withdrawing or -donating groups can significantly impact potency.Modifies the electronic properties of the ether oxygen and influences binding interactions within the ATP pocket.
Linker Ether linkageCrucial for maintaining the correct orientation of the pyridine and phenyl rings.Provides the necessary conformational flexibility for optimal binding.
Experimental Protocol: In Vitro JNK Kinase Assay

The following protocol describes a non-radioactive, in vitro kinase assay to determine the inhibitory activity of 2-phenoxypyridine compounds against a specific JNK isoform. This assay relies on the immunoprecipitation of activated JNK and subsequent detection of the phosphorylation of a recombinant substrate, such as ATF2 or c-Jun, by immunoblotting.

Materials:

  • Cell lysate containing activated JNK (e.g., from UV-treated cells)

  • Anti-JNK Kinase antibody

  • EZview Red Protein A Affinity Gel beads

  • Assay Buffer (e.g., 25 mM HEPES pH 7.4, 25 mM β-glycerophosphate, 25 mM MgCl₂, 2 mM DTT)

  • Recombinant ATF2 or c-Jun substrate

  • ATP solution

  • SDS-PAGE gels and transfer apparatus

  • Nitrocellulose membrane

  • Blocking Buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibody: anti-phospho-ATF2 (pThr71) or anti-phospho-c-Jun (Ser63)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Immunoprecipitation of JNK:

    • Incubate cell lysate (200-500 µg protein) with anti-JNK Kinase antibody for 1-2 hours at 4°C with gentle rocking.

    • Add equilibrated EZview Red Protein A Affinity Gel beads and continue incubation for another 1-2 hours.

    • Pellet the beads by centrifugation and wash three times with lysis buffer and then twice with Assay Buffer.

  • Kinase Reaction:

    • Resuspend the bead pellet in Assay Buffer.

    • Add the 2-phenoxypyridine test compound at various concentrations and incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding the recombinant substrate (ATF2 or c-Jun) and ATP to a final concentration of 100-200 µM.

    • Incubate the reaction mixture at 30°C for 30 minutes with gentle agitation.

  • Immunoblotting:

    • Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

    • Separate the proteins by SDS-PAGE and transfer to a nitrocellulose membrane.

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (anti-phospho-ATF2 or anti-phospho-c-Jun) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities of the phosphorylated substrate.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

P2Y1 Receptor Antagonism: A Novel Approach to Antiplatelet Therapy

The P2Y1 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in ADP-mediated platelet activation and aggregation. Upon activation by ADP, the P2Y1 receptor initiates a signaling cascade that leads to platelet shape change and the initial phase of aggregation. Consequently, antagonism of the P2Y1 receptor represents a promising strategy for the development of novel antiplatelet therapies with a potentially lower bleeding risk compared to existing agents that target the P2Y12 receptor.[2] A series of 2-(phenoxypyridine)-3-phenylureas has been identified as potent and selective P2Y1 antagonists.[3]

Mechanism of Action and Signaling Pathway

2-(Phenoxypyridine)-3-phenylurea derivatives act as non-competitive, allosteric antagonists of the P2Y1 receptor. They bind to a site on the receptor that is distinct from the ADP binding site, inducing a conformational change that prevents receptor activation even in the presence of the agonist. This allosteric modulation effectively blocks the downstream signaling cascade, which involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), and ultimately, an increase in intracellular calcium concentration.

P2Y1_Pathway ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Gq Gq Protein P2Y1->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Platelet_Activation Platelet Activation DAG->Platelet_Activation Ca_release->Platelet_Activation Antagonist 2-Phenoxypyridine Antagonist Antagonist->P2Y1 Allosteric Inhibition

Figure 2: P2Y1 Receptor Signaling and Allosteric Inhibition.
Structure-Activity Relationship (SAR) Insights

The optimization of the 2-(phenoxypyridine)-3-phenylurea series has provided valuable insights into the structural requirements for potent P2Y1 antagonism.

Position Modification Impact on Activity Rationale
2-Phenoxy Group Bulky substituents on the phenyl ring (e.g., tert-butyl)Often enhance potency.These groups likely engage in favorable hydrophobic interactions within the allosteric binding pocket.
Pyridine Ring Substitution is generally not well-tolerated.Can disrupt key interactions with the receptor.The pyridine nitrogen may be involved in a crucial hydrogen bond.
Urea Linker Essential for activity.The urea moiety forms critical hydrogen bonds with the receptor.Provides a rigid linker that correctly positions the two aromatic rings.
3-Phenylurea Group Electron-withdrawing groups (e.g., trifluoromethoxy) at the para-positionGenerally improve potency.Modulates the electronic properties of the phenyl ring and enhances binding affinity.
Experimental Protocols

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the P2Y1 receptor.

Materials:

  • Membrane preparations from cells expressing the human P2Y1 receptor (e.g., Sf9 or CHO cells)

  • Radiolabeled P2Y1 antagonist (e.g., [³H]MRS2500)

  • Unlabeled test compounds

  • Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)

  • Glass fiber filters (e.g., GF/B or GF/C)

  • Scintillation cocktail and counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the binding buffer, a fixed concentration of the radiolabeled antagonist (typically at or below its Kd), and varying concentrations of the unlabeled test compound.

  • Membrane Addition: Add the P2Y1 receptor-containing membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

This functional assay measures the ability of a compound to antagonize agonist-induced calcium release in cells expressing the P2Y1 receptor.

Materials:

  • Cells stably expressing the human P2Y1 receptor (e.g., HEK293 or CHO cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

  • Pluronic F-127

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • P2Y1 receptor agonist (e.g., ADP or 2-MeSADP)

  • Test compounds

  • Fluorescence microplate reader with kinetic reading capability

Procedure:

  • Cell Plating: Seed the P2Y1-expressing cells into a black, clear-bottom 96-well plate and culture overnight.

  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer containing Pluronic F-127 for 30-60 minutes at 37°C.

  • Compound Incubation: Wash the cells with assay buffer and then add the test compounds at various concentrations. Incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement: Place the plate in the fluorescence microplate reader and establish a baseline fluorescence reading.

  • Agonist Stimulation: Add a pre-determined concentration of the P2Y1 agonist (typically the EC₈₀) to all wells and immediately begin recording the fluorescence signal over time.

  • Data Analysis: Determine the inhibitory effect of the test compound on the agonist-induced calcium flux. Calculate the IC₅₀ value from the dose-response curve.

Microtubule Dynamics Modulation: A Strategy for Cancer Therapy

Microtubules are dynamic cytoskeletal polymers that are essential for a variety of cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them an attractive target for anticancer drugs. Microtubule-targeting agents (MTAs) interfere with microtubule dynamics, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. Several phenoxy pyridine and phenyl sulfanyl pyridine analogues have been identified as novel microtubule-interacting agents with promising anticancer activity.

Mechanism of Action

While the precise binding site of many 2-phenoxypyridine derivatives on tubulin has not been definitively elucidated by co-crystal structures, their biological effects strongly suggest that they act as microtubule-destabilizing agents. These compounds have been shown to cause a complete disappearance of intracellular microtubules and induce a G2/M cell cycle arrest, effects that are comparable to known colchicine-site binders. It is hypothesized that these compounds bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.

Microtubule_Dynamics cluster_0 Normal Microtubule Dynamics cluster_1 Disrupted Dynamics cluster_2 Cellular Consequences Tubulin αβ-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Inhibited_Polymerization Microtubule->Tubulin Depolymerization Inhibitor 2-Phenoxypyridine Derivative Inhibitor->Tubulin G2M_Arrest G2/M Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Figure 3: Inhibition of Microtubule Polymerization by 2-Phenoxypyridine Derivatives.
Experimental Protocol: Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in vitro.

Materials:

  • Purified tubulin (>99% pure)

  • Polymerization Buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA)

  • GTP solution

  • Test compounds

  • Spectrophotometer with temperature control

Procedure:

  • Reaction Setup: In a 96-well plate, add polymerization buffer, the test compound at various concentrations, and purified tubulin.

  • Incubation: Incubate the plate at 37°C for a few minutes to allow the compound to interact with tubulin.

  • Initiation of Polymerization: Add GTP to each well to a final concentration of 1 mM to initiate polymerization.

  • Measurement: Immediately begin monitoring the change in absorbance at 340 nm every 30 seconds for 30-60 minutes at 37°C. An increase in absorbance indicates microtubule polymerization.

  • Data Analysis: Compare the rate and extent of polymerization in the presence of the test compound to a DMSO control. Calculate the IC₅₀ value for the inhibition of tubulin polymerization.

Broader Therapeutic Potential: Anti-inflammatory and Anticancer Activities

Beyond the well-defined targets of JNK, P2Y1, and microtubules, the 2-phenoxypyridine scaffold has demonstrated a broader spectrum of anti-inflammatory and anticancer activities, suggesting the existence of additional molecular targets.

Anti-inflammatory Effects

The anti-inflammatory properties of some pyridine derivatives have been linked to the inhibition of pro-inflammatory cytokine production, such as TNF-α and IL-6. This inhibition is often mediated through the modulation of key inflammatory signaling pathways, including the p38 MAPK pathway. While direct evidence for 2-phenoxypyridine derivatives as potent and selective inhibitors of these specific targets is still emerging, their structural similarity to known p38 MAPK inhibitors suggests this is a promising avenue for further investigation.

Experimental Approach: Cytokine Release Assay

The inhibitory effect of 2-phenoxypyridine compounds on cytokine release can be assessed using an in vitro assay with human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1.

  • Cell Stimulation: Isolate PBMCs or culture THP-1 cells and stimulate them with an inflammatory agent such as lipopolysaccharide (LPS).

  • Compound Treatment: Co-incubate the stimulated cells with various concentrations of the 2-phenoxypyridine test compound.

  • Cytokine Measurement: After an appropriate incubation period (e.g., 4-24 hours), collect the cell culture supernatant.

  • ELISA or Multiplex Assay: Quantify the levels of secreted cytokines (e.g., TNF-α, IL-6) using enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.

  • Data Analysis: Determine the IC₅₀ for the inhibition of cytokine release.

General Anticancer Activities

The anticancer potential of 2-phenoxypyridine derivatives extends beyond microtubule disruption. Some analogues have shown antiproliferative activity against a range of cancer cell lines through mechanisms that may involve the inhibition of other kinases or signaling pathways crucial for cancer cell survival and proliferation. Further research is needed to fully elucidate these mechanisms and identify the specific molecular targets.

Synthesis of 2-Phenoxypyridine Derivatives

The synthesis of the 2-phenoxypyridine core is typically achieved through nucleophilic aromatic substitution (SNAr) reactions, with the Ullmann condensation and the Buchwald-Hartwig amination being two of the most widely employed methods.

Ullmann Condensation

The Ullmann condensation is a classic method for the formation of diaryl ethers, involving the copper-catalyzed reaction of a phenol with an aryl halide.

General Protocol:

  • Reactants: A mixture of a phenol, a 2-halopyridine (typically 2-chloropyridine or 2-bromopyridine), a copper catalyst (e.g., CuI, Cu₂O, or copper powder), and a base (e.g., K₂CO₃, Cs₂CO₃) is prepared in a high-boiling polar solvent (e.g., DMF, NMP, or pyridine).

  • Reaction Conditions: The reaction mixture is heated to a high temperature (typically 120-200°C) for several hours to days.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The crude product is then purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N and C-O bonds. For the synthesis of 2-phenoxypyridines, a variation of this reaction is used.

General Protocol:

  • Reactants: A mixture of a phenol, a 2-halopyridine, a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., Cs₂CO₃, K₃PO₄) is prepared in an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).

  • Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-120°C) for several hours.

  • Work-up and Purification: The reaction mixture is filtered to remove the palladium catalyst, and the filtrate is concentrated. The crude product is then purified by column chromatography.

Conclusion and Future Perspectives

The 2-phenoxypyridine scaffold has unequivocally established itself as a cornerstone in the development of novel therapeutic agents. Its ability to engage with a diverse range of biological targets, from kinases and GPCRs to cytoskeletal proteins, highlights its remarkable versatility and potential for addressing a multitude of unmet medical needs. This guide has provided a comprehensive overview of the key therapeutic targets, their mechanisms of action, and the experimental methodologies required for their investigation.

The future of 2-phenoxypyridine-based drug discovery lies in the continued exploration of its therapeutic potential. Further elucidation of the precise molecular interactions with targets such as tubulin, and the identification of novel targets for its broader anti-inflammatory and anticancer activities, will undoubtedly pave the way for the development of next-generation therapeutics. The strategic application of the synthetic methodologies outlined herein will be instrumental in generating novel analogues with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of the intricate biology of disease deepens, the 2-phenoxypyridine scaffold is poised to remain at the forefront of innovative drug design and development.

References

Discovery and history of 2-phenoxypyridine amines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthetic Evolution of 2-Phenoxypyridine Amines

Abstract

The 2-phenoxypyridine amine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug development. Its unique structural and electronic properties make it a versatile core for designing potent and selective ligands for a variety of biological targets, particularly G protein-coupled receptors (GPCRs). This technical guide provides a comprehensive overview of the discovery and history of 2-phenoxypyridine amines, with a deep dive into the evolution of their synthetic methodologies. We will explore the causality behind experimental choices, from classical Ullmann-type reactions to modern palladium-catalyzed and aryne-based strategies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this important chemical scaffold in their work.

Introduction: The Emergence of a Privileged Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, present in a vast number of FDA-approved drugs.[1] Its ability to act as a hydrogen bond acceptor and its modulation of a molecule's physicochemical properties make it an attractive building block. When combined with a phenoxy group at the 2-position and an amine functionality, the resulting 2-phenoxypyridine amine structure offers a three-dimensional arrangement of aromatic and hydrogen-bonding features that is highly effective for molecular recognition at biological targets.

This scaffold has proven particularly fruitful in the development of receptor antagonists.[2][3][4][5][6] The strategic placement of the phenoxy and amine groups allows for fine-tuning of steric and electronic properties to achieve high affinity and selectivity. A notable example is the discovery of 2-(phenoxypyridine)-3-phenylureas as potent antagonists of the P2Y1 receptor, a key target for antiplatelet therapies.[2][3]

Historical Context & Synthetic Evolution

The synthesis of diaryl ethers and aryl amines has been a long-standing challenge in organic chemistry. The initial approaches to constructing the 2-phenoxypyridine core relied on classical methods that often required harsh conditions. The evolution of synthetic strategies reflects the broader advancements in cross-coupling chemistry, moving towards milder, more efficient, and more versatile catalytic systems.

The Classical Approach: Ullmann Condensation

The formation of the critical aryl ether bond in the 2-phenoxypyridine scaffold was historically accomplished via the Ullmann condensation.[7][8] First reported by Fritz Ullmann in the early 20th century, this reaction involves the copper-promoted coupling of an aryl halide with an alcohol (or phenol).[9][10][11]

Causality of the Ullmann Reaction:

  • Mechanism: The reaction typically involves a copper(I) species that reacts with the phenol to form a copper(I) phenoxide. This intermediate then undergoes a reaction with the aryl halide.[7]

  • Limitations: Traditional Ullmann reactions are notorious for requiring high temperatures (often >200 °C), polar aprotic solvents, and stoichiometric amounts of copper metal or copper salts.[7][11] The substrate scope was often limited to aryl halides activated by electron-withdrawing groups. These demanding conditions limited its broad applicability and functional group tolerance in complex molecule synthesis.

Ullmann_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A 2-Halopyridine F 2-Phenoxypyridine A->F Coupling B Phenol B->F C Copper (Cu) Catalyst (Stoichiometric) C->F D High Temperature (>200°C) D->F E Base (e.g., K2CO3) E->F

The Modern Era: Palladium-Catalyzed Buchwald-Hartwig Amination

The landscape of C-N bond formation was revolutionized by the development of the Buchwald-Hartwig amination in the mid-1990s.[12] This palladium-catalyzed cross-coupling reaction allows for the facile synthesis of aryl amines from aryl halides and primary or secondary amines under significantly milder conditions than classical methods.[13][14] This reaction is paramount for introducing the amine functionality onto the 2-phenoxypyridine core.

Causality of the Buchwald-Hartwig Reaction:

  • Expertise & Mechanistic Insight: The reaction proceeds through a well-understood catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[12][15]

  • Trustworthiness & Versatility: The development of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) by the Buchwald group was critical.[15] These ligands stabilize the palladium catalyst, promote the key steps of the catalytic cycle, and allow the reaction to proceed efficiently with a wide range of substrates, including less reactive aryl chlorides, and under milder conditions.[15][16] This robustness makes it a go-to method in modern drug discovery.

// Edges Pd0 -> OA_complex [label=" Oxidative\n Addition\n(Ar-X)"]; OA_complex -> Amine_complex [label="Ligand\nExchange\n(R'R''NH)"]; Amine_complex -> Amido_complex [label="Deprotonation\n(-Base-H+)"]; Amido_complex -> Pd0 [label="Reductive\nElimination"]; Amido_complex -> Product [style=dashed, color="#34A853"];

// Invisible nodes for layout {rank=same; Pd0; Amido_complex;} {rank=same; OA_complex; Amine_complex;} } graph [ dpi = 300 ]; Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

An Emerging Strategy: Aryne Chemistry

More recently, methodologies utilizing aryne intermediates have provided a mild and efficient route to 2-phenoxypyridine derivatives.[17][18] This approach involves the in situ generation of a highly reactive aryne from a precursor like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate. The aryne is then trapped by a nucleophile, such as a pyridin-2(1H)-one, to form the desired product.

Causality of Aryne Chemistry:

  • Efficiency: This method avoids the need for a transition metal catalyst and often proceeds rapidly at room temperature.[17]

  • Authoritative Grounding: The generation of arynes from silylaryl triflates is a well-established and reliable method, providing a robust platform for constructing these scaffolds with high yields and broad substrate scope.[17][18]

Key Experimental Protocols

To provide a practical context, this section outlines representative, step-by-step protocols for the synthesis of 2-phenoxypyridine derivatives based on modern methodologies.

Protocol 1: Synthesis via Aryne Chemistry

This protocol is adapted from a reported mild and efficient synthesis of 2-phenoxypyridine derivatives.[17][18]

Objective: To synthesize a substituted 2-phenoxypyridine from a pyridin-2(1H)-one and an aryne precursor.

Materials:

  • Substituted pyridin-2(1H)-one (1.0 equiv.)

  • 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (aryne precursor, 1.2 equiv.)

  • Cesium fluoride (CsF) (3.0 equiv.)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Water

Procedure:

  • To a stirred solution of the pyridin-2(1H)-one (1.0 equiv.) and 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.2 equiv.) in acetonitrile, add cesium fluoride (3.0 equiv.) at room temperature.

  • Stir the mixture at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture in vacuo to remove the solvent.

  • Add water to the resulting residue and extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-phenoxypyridine derivative.

EntryPyridin-2(1H)-one SubstrateProductYield (%)
14,6-diphenylpyridin-2(1H)-one2-Phenoxy-4,6-diphenylpyridine91
24-(p-tolyl)-6-phenylpyridin-2(1H)-one2-Phenoxy-4-(p-tolyl)-6-phenylpyridine86
34-(4-methoxyphenyl)-6-phenylpyridin-2(1H)-one4-(4-Methoxyphenyl)-2-phenoxy-6-phenylpyridine89
Table based on data reported in the literature for aryne-based synthesis.[17]
Protocol 2: Buchwald-Hartwig Amination for Aryl Amines

This is a general protocol for the palladium-catalyzed amination of an aryl halide, a key step in forming 2-phenoxypyridine amines.[13][16]

Objective: To couple a primary or secondary amine with an aryl halide using a palladium catalyst and a phosphine ligand.

Materials:

  • Aryl halide (e.g., 2-phenoxy-3-bromopyridine) (1.0 equiv.)

  • Amine (1.2 equiv.)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, 1.4 equiv.)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In an oven-dried flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide, palladium catalyst, and phosphine ligand.

  • Add the anhydrous solvent, followed by the amine.

  • Add the base to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Application in Drug Discovery: P2Y1 Receptor Antagonists

The true value of the 2-phenoxypyridine amine scaffold is demonstrated by its successful application in drug discovery programs. A prime example is the development of small molecule antagonists for the P2Y1 purinergic receptor.[2][3]

  • Therapeutic Rationale: The P2Y1 receptor, activated by ADP, is involved in platelet aggregation. Antagonizing this receptor is a promising strategy for developing antithrombotic agents with a potentially lower bleeding risk compared to other antiplatelet drugs.[2][3]

  • Structure-Activity Relationship (SAR): Through systematic optimization, researchers identified key structural features that govern potency. For instance, in the 2-(phenoxypyridine)-3-phenylurea series, it was found that:

    • The urea linker is critical for activity.

    • Substitutions on the phenoxy ring, such as a tert-butyl group, enhance potency.

    • Electron-withdrawing groups on the phenylurea portion, like a trifluoromethoxy group, are beneficial.

  • Lead Compound: This optimization led to the identification of compounds like 1-(2-(2-tert-butylphenoxy)pyridin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea , which showed significant antithrombotic efficacy in preclinical models.[2][3]

// Edges to connect insights to the structure (using invisible nodes for positioning) edge [color="#5F6368", dir=back]; R1 -> Structure [lhead=cluster_scaffold]; Amine -> Structure [lhead=cluster_scaffold]; R2 -> Structure [lhead=cluster_scaffold]; } graph [ dpi = 300 ]; Caption: Structure-Activity Relationship (SAR) for P2Y1 antagonists.

Conclusion

The 2-phenoxypyridine amine core has transitioned from a synthetic target to a validated privileged scaffold in modern medicinal chemistry. Its history charts the course of innovation in organic synthesis, from the harsh conditions of the Ullmann condensation to the elegant and efficient palladium-catalyzed and aryne-based methods used today. The ability to readily access and functionalize this scaffold has enabled the discovery of potent and selective modulators of key biological targets, exemplified by the development of P2Y1 antagonists. As synthetic methodologies continue to advance, the 2-phenoxypyridine amine framework will undoubtedly remain a valuable and enduring platform for the design and discovery of new therapeutics.

References

Methodological & Application

Synthesis of 2-Phenoxypyridin-3-amine: An Application Note and Protocol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of 2-phenoxypyridin-3-amine, a key intermediate in the development of novel therapeutics. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction between 2-chloropyridin-3-amine and phenol. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights, a step-by-step experimental protocol, and a discussion of the underlying chemical principles. The document emphasizes safety, reproducibility, and a thorough understanding of the reaction mechanism to ensure successful and safe execution.

Introduction: The Significance of this compound

The 2-phenoxypyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active molecules. Specifically, this compound serves as a crucial building block for the synthesis of potent enzyme inhibitors, such as those targeting c-Jun N-terminal kinases (JNKs) which are implicated in various inflammatory diseases, neurodegenerative disorders, and cancer[1]. The strategic placement of the phenoxy and amine functionalities allows for diverse downstream modifications, making it an attractive starting point for the generation of compound libraries in drug discovery campaigns.

This application note details a robust and scalable method for the preparation of this compound, focusing on the nucleophilic aromatic substitution (SNAr) pathway. This approach is advantageous due to the commercial availability of the starting materials and the generally high yields achievable under optimized conditions.

Reaction Principle: Understanding the Nucleophilic Aromatic Substitution (SNAr) Mechanism

The synthesis of this compound from 2-chloropyridin-3-amine and phenol proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is facilitated by the electronic properties of the pyridine ring.

Key Mechanistic Steps:

  • Nucleophile Activation: The reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃), which deprotonates the phenol to form the more nucleophilic phenoxide anion.

  • Nucleophilic Attack: The electron-rich phenoxide ion attacks the electron-deficient carbon atom at the C2 position of the pyridine ring, which bears the chlorine leaving group. The pyridine nitrogen atom acts as an electron-withdrawing group, activating the C2 and C6 positions towards nucleophilic attack. This attack temporarily disrupts the aromaticity of the pyridine ring, forming a high-energy intermediate known as a Meisenheimer complex.

  • Leaving Group Departure and Aromaticity Restoration: The Meisenheimer complex is stabilized by resonance, with the negative charge delocalized over the pyridine ring. The final step involves the expulsion of the chloride ion (a good leaving group), which restores the aromaticity of the pyridine ring and yields the final product, this compound.

The overall transformation is a substitution of the chlorine atom with the phenoxy group. The presence of the amino group at the C3 position can influence the reactivity of the C2 position, but the primary driving force for the reaction is the electron-withdrawing nature of the pyridine nitrogen.

Experimental Protocol

This protocol is based on established principles of nucleophilic aromatic substitution on chloropyridines and is designed to be a reliable method for the synthesis of this compound.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)Notes
2-Chloropyridin-3-amine6298-19-7128.561.29 g10.0Starting material.
Phenol108-95-294.111.04 g11.0Nucleophile.
Potassium Carbonate (K₂CO₃)584-08-7138.212.76 g20.0Base. Ensure it is anhydrous.
N,N-Dimethylformamide (DMF)68-12-273.0920 mL-Anhydrous solvent.
Ethyl acetate (EtOAc)141-78-688.11--For extraction.
Brine (saturated NaCl solution)----For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04--For drying.
Equipment
  • 100 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions
  • 2-Chloropyridin-3-amine: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Phenol: Toxic and corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled. Handle with extreme care in a fume hood, using appropriate PPE.

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Harmful in contact with skin or if inhaled. Use in a well-ventilated fume hood with appropriate PPE.

  • Potassium Carbonate: Causes serious eye irritation. Avoid inhalation of dust.

Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2-chloropyridin-3-amine (1.29 g, 10.0 mmol), phenol (1.04 g, 11.0 mmol), and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

    • Evacuate and backfill the flask with nitrogen gas three times to ensure an inert atmosphere.

  • Solvent Addition:

    • Under a positive flow of nitrogen, add 20 mL of anhydrous N,N-dimethylformamide (DMF) to the flask via a syringe.

  • Reaction:

    • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

    • Heat the reaction mixture to 120 °C using a heating mantle.

    • Maintain the reaction at this temperature with vigorous stirring for 12-24 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

    • Pour the reaction mixture into 100 mL of cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL) to remove any remaining DMF and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure this compound.

Visualization of the Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup_reagents Combine 2-chloropyridin-3-amine, phenol, and K₂CO₃ in a three-necked flask. setup_inert Establish an inert atmosphere (Nitrogen/Argon). setup_reagents->setup_inert add_solvent Add anhydrous DMF. setup_inert->add_solvent heat_stir Heat to 120°C with vigorous stirring for 12-24h. add_solvent->heat_stir monitor Monitor reaction progress (TLC/LC-MS). heat_stir->monitor quench Cool and quench with water. monitor->quench extract Extract with ethyl acetate. quench->extract wash Wash with brine. extract->wash dry Dry over Na₂SO₄. wash->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify by flash column chromatography. concentrate->purify

Figure 1. A flowchart illustrating the key steps in the synthesis of this compound.

Troubleshooting and Process Optimization

Issue Potential Cause Recommended Solution
Low or no conversion 1. Inactive base (hydrated K₂CO₃).2. Non-anhydrous solvent.3. Insufficient reaction temperature or time.1. Use freshly dried, powdered K₂CO₃.2. Ensure the use of anhydrous DMF.3. Increase the reaction temperature to 130-140 °C or extend the reaction time.
Formation of side products 1. High reaction temperatures leading to decomposition.2. Presence of oxygen leading to oxidative side reactions.1. Optimize the reaction temperature; do not exceed 150 °C.2. Maintain a strict inert atmosphere throughout the reaction.
Difficult purification Co-elution of starting material and product.Optimize the eluent system for column chromatography (e.g., using a shallower gradient of ethyl acetate in hexane).

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound, a valuable intermediate in pharmaceutical research. By following the detailed experimental procedure and adhering to the safety precautions, researchers can confidently and efficiently produce this key building block. The provided insights into the reaction mechanism and troubleshooting guide further empower scientists to optimize the synthesis for their specific needs.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Phenoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Phenoxypyridin-3-amine Scaffold in Modern Drug Discovery

The this compound moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique three-dimensional structure and electronic properties allow for versatile interactions with a range of biological targets. Notably, derivatives of this scaffold have been investigated as potent antagonists for the P2Y1 receptor, a key player in ADP-driven platelet activation. The development of P2Y1 antagonists is a promising avenue for novel antithrombotic therapies with a potentially reduced bleeding risk compared to existing treatments.[1] The efficient and scalable synthesis of this compound is therefore of paramount importance to researchers in drug development and pharmaceutical sciences, enabling the exploration of new chemical space and the optimization of lead compounds.

This application note provides a comprehensive guide to the synthesis of this compound, with a focus on robust and scalable palladium-catalyzed methodologies. We will delve into the mechanistic underpinnings of the key synthetic steps, offer detailed experimental protocols, and provide insights into reaction optimization.

Synthetic Strategy: A Two-Step Approach to this compound

A highly effective and logical synthetic route to this compound involves a two-step sequence starting from commercially available 2-chloro-3-nitropyridine. This strategy is outlined below:

  • Nucleophilic Aromatic Substitution (SNAr): Synthesis of the 2-phenoxy-3-nitropyridine intermediate via the reaction of 2-chloro-3-nitropyridine with phenol.

  • Reduction of the Nitro Group: Conversion of the nitro intermediate to the target this compound.

An alternative and more convergent approach involves the palladium-catalyzed Buchwald-Hartwig amination of a 2-phenoxy-3-halopyridine. This powerful C-N bond-forming reaction offers broad substrate scope and functional group tolerance, making it a cornerstone of modern organic synthesis.[2][3]

The Heart of the Synthesis: Understanding the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[2][3] The catalytic cycle, illustrated below, involves the sequential oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the active palladium(0) catalyst.[2][3]

Buchwald-Hartwig Amination Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Ar-Pd(II)(X)L Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination [Ar-Pd(II)(NHR'R'')L]X Oxidative Addition Complex->Amine Coordination + HNR'R'' Palladium-Amido Complex Ar-Pd(II)(NR'R'')L Amine Coordination->Palladium-Amido Complex + Base - Base-HX Product Ar-NR'R'' Palladium-Amido Complex->Product Reductive Elimination Catalyst Regeneration Pd(0)L Palladium-Amido Complex->Catalyst Regeneration

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often employed to promote the formation of the active monoligated palladium(0) species and facilitate the reductive elimination step.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis of this compound.

Overall Synthetic Workflow

Synthetic Workflow Start 2-Chloro-3-nitropyridine + Phenol SNAr Step 1: Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Intermediate 2-Phenoxy-3-nitropyridine SNAr->Intermediate Reduction Step 2: Nitro Group Reduction Intermediate->Reduction Product This compound Reduction->Product Purification Purification (Column Chromatography) Product->Purification

Caption: Overall workflow for the synthesis of this compound.

Protocol 1: Synthesis of 2-Phenoxy-3-nitropyridine

This protocol details the nucleophilic aromatic substitution reaction to form the key intermediate.

Materials:

  • 2-Chloro-3-nitropyridine

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of phenol (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).

  • Add 2-chloro-3-nitropyridine (1.0 eq.) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-phenoxy-3-nitropyridine as a solid.

Protocol 2: Reduction of 2-Phenoxy-3-nitropyridine to this compound

This protocol describes the reduction of the nitro group to the desired amine. Several methods are effective for this transformation, including catalytic hydrogenation or reduction with metals in acidic media.[4]

Materials:

  • 2-Phenoxy-3-nitropyridine

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend 2-phenoxy-3-nitropyridine (1.0 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (5.0 eq.) and ammonium chloride (5.0 eq.) to the suspension.

  • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the Celite® pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • To the remaining aqueous residue, add ethyl acetate and basify with a saturated solution of sodium bicarbonate until the pH is ~8-9.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be further purified by column chromatography on silica gel if necessary.

Data Presentation: Optimizing Reaction Conditions

The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes key parameters and their typical effects on the reaction outcome.

ParameterOptionsGeneral Effect on Yield and Reaction Rate
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ requires in situ reduction.
Ligand XPhos, SPhos, RuPhos, BINAP, XantphosBulky, electron-rich monophosphine ligands (e.g., XPhos, RuPhos) are often superior for challenging couplings. Bidentate ligands like BINAP and Xantphos are also effective.
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are required. NaOtBu is highly effective but can be substrate-limiting. K₃PO₄ and Cs₂CO₃ are milder alternatives.
Solvent Toluene, Dioxane, THFAprotic solvents are generally used. Toluene is a common choice. Dioxane is also frequently used but is a solvent of concern.
Temperature 60-110 °CHigher temperatures generally increase the reaction rate, but can also lead to side reactions.

Conclusion

The palladium-catalyzed synthesis of this compound, particularly through a Buchwald-Hartwig amination strategy or a sequence of SNAr and nitro group reduction, provides a reliable and adaptable route to this valuable scaffold. The protocols and insights provided in this application note are intended to empower researchers in medicinal chemistry and drug development to efficiently access this important class of molecules. Careful optimization of reaction parameters, especially the ligand and base, is crucial for achieving high yields and purity. The methodologies described herein are amenable to scale-up and can be adapted for the synthesis of a diverse library of 2-phenoxypyridine derivatives for further biological evaluation.

References

Step-by-step protocol for 2-Phenoxypyridin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Detailed Protocol for the Synthesis of 2-Phenoxypyridin-3-amine via Ullmann Condensation

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and materials science. The described methodology is based on a modified Ullmann condensation, a robust and widely utilized copper-catalyzed cross-coupling reaction for the formation of carbon-oxygen (C-O) bonds. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety precautions, and data presentation to ensure reliable and reproducible execution.

Introduction and Scientific Context

This compound is a key intermediate whose structural motif is present in a variety of biologically active compounds. The combination of a pyridine core, an amine substituent, and a phenoxy group provides a versatile scaffold for library synthesis in drug discovery programs. Traditional methods for the synthesis of such diaryl ethers can be challenging, often requiring harsh conditions. The Ullmann condensation, however, offers a reliable pathway for the O-arylation of phenols with aryl halides.[1][2]

This protocol details a copper-catalyzed coupling between 2-chloropyridin-3-amine and phenol. The choice of a copper catalyst is advantageous due to its lower cost and toxicity compared to other transition metals like palladium.[3] While palladium-catalyzed methods like the Buchwald-Hartwig amination are powerful for C-N bond formation, the Ullmann reaction is particularly well-suited for constructing the target C-O linkage in this context.[1][4] This document provides a self-validating system, explaining the causality behind each step to empower the researcher with a deep understanding of the process.

Reaction Scheme and Mechanism

The synthesis proceeds via a copper(I)-catalyzed nucleophilic aromatic substitution, as depicted below.

Overall Reaction:

Mechanism of the Ullmann Condensation: The precise mechanism of the Ullmann reaction is complex and can vary with substrates and conditions, but it is generally understood to involve a Cu(I)/Cu(III) catalytic cycle.[5]

  • Formation of Copper(I) Phenoxide: The base deprotonates phenol to form a phenoxide anion, which then reacts with the copper(I) catalyst (e.g., CuI) to generate a copper(I) phenoxide species.

  • Oxidative Addition: The aryl halide (2-chloropyridin-3-amine) undergoes oxidative addition to the copper(I) phenoxide complex, forming a transient copper(III) intermediate.[1]

  • Reductive Elimination: The copper(III) intermediate undergoes reductive elimination to form the desired C-O bond of the this compound product and regenerate the active copper(I) catalyst, thus completing the catalytic cycle.[5]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis.

Materials and Apparatus
Reagents & Solvents Grade Supplier Notes
2-Chloropyridin-3-amine≥98%e.g., ChemScene, BLD PharmMain substrate.[6][7]
Phenol≥99%e.g., Sigma-AldrichCoupling partner.
Copper(I) Iodide (CuI)98%e.g., Sigma-AldrichCatalyst.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%e.g., Fisher ScientificBase.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%e.g., Sigma-AldrichSolvent.
Ethyl Acetate (EtOAc)ACS Grade-For extraction & chromatography.
HexaneACS Grade-For chromatography.
Brine (Saturated NaCl)--For work-up.
Anhydrous Magnesium Sulfate (MgSO₄)--Drying agent.

Apparatus:

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser and heating mantle with magnetic stirrer

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Thermometer or thermocouple probe

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Silica gel for column chromatography (230-400 mesh)

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet. Ensure all glassware is oven-dried and cooled under an inert atmosphere.

    • To the flask, add 2-chloropyridin-3-amine (1.0 eq, e.g., 5.0 g, 38.9 mmol), phenol (1.2 eq, 4.39 g, 46.7 mmol), potassium carbonate (2.0 eq, 10.75 g, 77.8 mmol), and copper(I) iodide (0.1 eq, 0.74 g, 3.89 mmol).

  • Solvent Addition and Degassing:

    • Add anhydrous N,N-Dimethylformamide (DMF, ~100 mL) to the flask via syringe or cannula.

    • Sparge the resulting suspension with nitrogen or argon gas for 15-20 minutes to ensure the removal of dissolved oxygen, which can interfere with the catalytic cycle.

  • Reaction Execution:

    • With the inert gas flow maintained, begin vigorous stirring and heat the reaction mixture to 130-140 °C using a heating mantle.

    • Maintain this temperature and allow the reaction to proceed for 12-24 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using an appropriate eluent (e.g., 3:1 Hexane:Ethyl Acetate). The starting material (2-chloropyridin-3-amine) should be consumed over time.

  • Work-up and Extraction:

    • Once the reaction is complete (as indicated by TLC), turn off the heat and allow the mixture to cool to room temperature.

    • Pour the cooled reaction mixture into a beaker containing 300 mL of cold water. Stir for 10 minutes.

    • Transfer the aqueous mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash sequentially with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and inorganic salts.

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude residue by silica gel column chromatography.

    • Prepare the column using a slurry of silica gel in hexane.

    • Load the crude product onto the column and elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 30-50% ethyl acetate).

    • Collect the fractions containing the desired product (identified by TLC) and combine them.

    • Evaporate the solvent from the combined fractions under reduced pressure to afford this compound as a pure solid.

Quantitative Data Summary

The following table summarizes the quantities and properties of the materials used in this protocol.

Compound MW ( g/mol ) Equivalents Mass (g) Moles (mmol)
2-Chloropyridin-3-amine128.56[6]1.05.0038.9
Phenol94.111.24.3946.7
Copper(I) Iodide190.450.10.743.89
Potassium Carbonate138.212.010.7577.8
This compound186.21[8]--Theoretical Yield: 7.24 g

Note: The actual yield will vary based on reaction efficiency and purification losses.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol.

Synthesis_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification A Assemble & Dry Glassware B Add Reactants: 2-Chloropyridin-3-amine, Phenol, K₂CO₃, CuI A->B C Add Anhydrous DMF B->C D Degas with N₂/Ar (15-20 min) C->D E Heat to 130-140 °C (12-24 h) D->E F Monitor by TLC E->F G Cool to RT & Quench in Cold Water F->G H Extract with Ethyl Acetate (3x) G->H I Wash with Water & Brine H->I J Dry (MgSO₄) & Concentrate I->J K Silica Gel Column Chromatography J->K L Collect & Combine Fractions K->L M Evaporate Solvent L->M N Obtain Pure Product: This compound M->N

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Best Practices and Safety Precautions

Handling the chemicals involved in this synthesis requires strict adherence to safety protocols.

  • General Handling: All operations should be conducted inside a certified chemical fume hood.[9][10] An emergency eyewash station and safety shower must be readily accessible.[11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including safety goggles with side shields, a flame-resistant laboratory coat, and chemical-resistant gloves (e.g., nitrile for short-term contact).[10][12]

  • Chemical-Specific Hazards:

    • 2-Chloropyridin-3-amine: Harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation.[11][12] Avoid inhalation of dust and direct contact with skin and eyes.[10]

    • Phenol: Toxic and corrosive. Can cause severe skin burns and eye damage. Readily absorbed through the skin. Handle with extreme care and appropriate gloves.

    • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation of vapors and skin contact.

    • Copper(I) Iodide: Harmful if swallowed or inhaled. Causes skin and eye irritation.

  • Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in accordance with local, state, and federal regulations. Do not mix waste streams. Handle uncleaned containers as you would the product itself.

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight (186.21 g/mol ).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

References

2-Phenoxypyridin-3-amine as a building block for kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

2-Phenoxypyridin-3-amine: A Privileged Scaffold for the Development of Novel Kinase Inhibitors

Abstract

Protein kinases have emerged as one of the most critical classes of drug targets in the 21st century, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and inflammatory diseases. A key strategy in this field is the use of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. This guide details the application of this compound, a versatile heterocyclic building block, in the design and synthesis of potent and selective kinase inhibitors. We provide an in-depth look at the strategic importance of its structural features, detailed synthetic protocols for its elaboration, and methodologies for biological evaluation.

Introduction: The Strategic Value of this compound

This compound is a heterocyclic compound featuring a pyridine core substituted with a primary amine at the 3-position and a phenoxy group at the 2-position. This specific arrangement of functional groups makes it an exceptional starting point for kinase inhibitor discovery for several key reasons:

  • Hinge-Binding Motif: The aminopyridine core is a classic "hinge-binder." The pyridine nitrogen and the exocyclic amine can form two or three critical hydrogen bonds with the backbone of the kinase hinge region, the highly conserved anchor point for ATP. This interaction is a hallmark of many Type I kinase inhibitors and provides a strong foundation for potent binding.[2]

  • Hydrophobic Scaffolding: The phenoxy group provides a rigid, hydrophobic scaffold that can be directed towards the hydrophobic pocket adjacent to the ATP-binding site. This moiety can be further functionalized to enhance potency and modulate selectivity.

  • Vectors for Elaboration: The primary amine serves as a versatile chemical handle for introducing a wide variety of substituents. These modifications are crucial for targeting solvent-exposed regions, optimizing pharmacokinetic properties, and achieving selectivity against off-target kinases.

This combination of features positions this compound as a high-value building block for generating libraries of kinase inhibitors with diverse profiles.

Physicochemical Properties

A summary of the key properties of this compound is provided below.

PropertyValueReference
CAS Number 28664-62-2[3][4]
Molecular Formula C₁₁H₁₀N₂O[3][4]
Molecular Weight 186.22 g/mol [3][4]
Appearance Solid (form may vary)
XLogP3 3.037[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 3[3]

Mechanism of Action: Kinase Hinge Binding

The effectiveness of the aminopyridine scaffold is rooted in its ability to mimic the adenine portion of ATP, allowing it to anchor within the ATP binding site. The diagram below illustrates this generalized binding mode.

G cluster_0 Kinase Hinge Region (Backbone) cluster_1 This compound Scaffold cluster_2 Solvent Front / Hydrophobic Pocket X_NH Xaa (NH) Y_CO Yaa (C=O) pyridine_N Pyridine N X_NH->pyridine_N H-Bond phenoxy Phenoxy Group amine_NH2 Amine NH2 amine_NH2->Y_CO H-Bond

Caption: Generalized binding mode of an aminopyridine scaffold in a kinase active site.

Synthetic Strategy & Protocol: From Building Block to Lead Compound

The 3-amino group of this compound is the primary site for synthetic elaboration. A common and effective strategy is to form a urea or amide linkage, which introduces new functionality and can form additional hydrogen bonds. The following protocol provides a representative example of how to synthesize a derivative targeting the c-Jun N-terminal kinase (JNK) family, based on published scaffolds.[5]

Workflow for Inhibitor Synthesis

G start This compound (Starting Material) reaction Urea Formation Reaction (Aprotic Solvent, e.g., DCM) start->reaction reagent Substituted Isocyanate (R-N=C=O) reagent->reaction product Crude Product Mixture reaction->product purify Purification (Column Chromatography) product->purify final Pure Kinase Inhibitor (Target Compound) purify->final analysis Characterization (NMR, LC-MS, HRMS) final->analysis

Caption: General workflow for the synthesis of a urea-based kinase inhibitor.

Protocol: Synthesis of N-(2-phenoxypyridin-3-yl)-N'-(4-tert-butylphenyl)urea

This protocol describes the synthesis of a hypothetical kinase inhibitor. Researchers should adapt the specific isocyanate and reaction conditions based on their target and desired structure-activity relationship (SAR).

Materials and Reagents:

  • This compound (1.0 eq)

  • 4-tert-butylphenyl isocyanate (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (EtOAc) for chromatography

Procedure:

  • Reaction Setup:

    • To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.00 g, 5.37 mmol).

    • Dissolve the starting material in 25 mL of anhydrous dichloromethane under a nitrogen atmosphere.

    • Rationale: An inert atmosphere prevents side reactions with atmospheric moisture, which could hydrolyze the isocyanate. Dichloromethane is an excellent aprotic solvent that will not react with the isocyanate.

  • Reagent Addition:

    • Slowly add 4-tert-butylphenyl isocyanate (e.g., 1.03 g, 5.91 mmol, 1.1 eq) to the stirring solution at room temperature. The addition can be done via syringe if the isocyanate is a liquid.

    • Rationale: Using a slight excess (1.1 eq) of the isocyanate ensures the complete consumption of the limiting reagent (the amine). Slow addition helps to control any potential exotherm.

  • Reaction Monitoring:

    • Allow the reaction mixture to stir at room temperature for 12-18 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 Hexanes:EtOAc mobile phase). The reaction is complete when the spot corresponding to the starting amine has disappeared.

    • Rationale: TLC is a rapid and effective technique for tracking the consumption of starting materials and the formation of the product, which will typically have a different Rf value.

  • Workup and Extraction:

    • Once the reaction is complete, quench the reaction by adding 20 mL of saturated NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with 20 mL portions of DCM.

    • Combine all organic layers.

    • Rationale: The aqueous bicarbonate wash removes any unreacted isocyanate (by converting it to an amine and then a water-soluble salt) and other acidic impurities.

  • Drying and Concentration:

    • Wash the combined organic layer with 20 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Rationale: The brine wash removes residual water from the organic phase. MgSO₄ is a drying agent that removes trace amounts of water before solvent evaporation.

  • Purification:

    • Purify the resulting crude solid/oil by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final compound.

    • Rationale: Column chromatography separates the desired product from any unreacted starting materials, byproducts, or impurities based on polarity.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, LC-MS, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation of Synthesized Inhibitors

After successful synthesis and purification, the new compound must be evaluated for its biological activity.

Protocol: In Vitro Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This protocol provides a general framework for determining the IC₅₀ value of an inhibitor against a target kinase.

Materials and Reagents:

  • Recombinant human kinase (e.g., JNK3)

  • Kinase substrate (e.g., a specific peptide for JNK3)

  • ATP at a concentration near the Kₘ for the kinase

  • Synthesized inhibitor compound, dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Assay buffer (specific to the kinase)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor in DMSO, typically starting from 10 mM. Then, create an intermediate dilution in the assay buffer.

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • Assay buffer

    • Kinase solution

    • Inhibitor solution at various concentrations (or DMSO for control)

  • Initiation: Add the ATP/substrate mixture to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination and Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Normalize the data to the positive (DMSO only) and negative (no kinase) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Presentation of Results

Quantitative data from kinase assays should be presented clearly for comparison.

CompoundTarget KinaseIC₅₀ (nM)
Inhibitor 1 JNK1150
(Example)JNK2210
JNK3 25
MAP4K2>10,000
Staurosporine JNK35
(Control)

Conclusion

This compound represents a highly effective and strategically valuable building block for the discovery of novel kinase inhibitors. Its inherent ability to bind the conserved kinase hinge region provides a robust anchor for inhibitor design. The versatile 3-amino group allows for extensive synthetic exploration to optimize potency, selectivity, and drug-like properties. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage this privileged scaffold in their kinase inhibitor discovery programs.

References

Application Notes and Protocols: The Strategic Use of 2-Phenoxypyridin-3-amine in the Synthesis of Novel Antiparasitic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Scaffold for Combating Neglected Tropical Diseases

Neglected Tropical Diseases (NTDs), such as Leishmaniasis and Chagas disease, continue to pose a significant global health burden, affecting millions in endemic regions.[1] The protozoan parasites responsible, species of Leishmania and Trypanosoma cruzi respectively, demand a robust pipeline of novel therapeutics due to the limitations of current treatments, which are often hampered by toxicity, high costs, and emerging resistance.[1] In the quest for new antiparasitic agents, the exploration of versatile chemical scaffolds is paramount. The 2-phenoxypyridine moiety has emerged as a promising pharmacophore, with derivatives demonstrating significant leishmanicidal and trypanocidal activities.[1][2][3] This application note provides a comprehensive guide for researchers on the strategic use of a key intermediate, 2-phenoxypyridin-3-amine, in the synthesis of potential antiparasitic drug candidates. We will detail a plausible and efficient synthetic route to this valuable building block and subsequently outline its application in the construction of a pyrimidine-based scaffold, a class of compounds known for its diverse biological activities.[4][5][6] Furthermore, we provide detailed protocols for the in vitro evaluation of these synthesized compounds against relevant parasite species.

Rationale and Approach: From a Versatile Amine to a Potent Heterocycle

The core strategy presented here revolves around the synthesis of this compound and its subsequent elaboration into more complex heterocyclic systems. The phenoxy group at the 2-position of the pyridine ring can modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its interaction with parasitic targets and improving its pharmacokinetic profile. The amino group at the 3-position serves as a versatile handle for a variety of chemical transformations, allowing for the construction of diverse compound libraries.

Our approach is two-fold:

  • Synthesis of the Key Intermediate: We propose a robust two-step synthesis of this compound starting from commercially available 2-chloro-3-nitropyridine.

  • Construction of the Antiparasitic Scaffold: We then detail a classical cyclization reaction to form a 2-substituted-4-hydroxy-5-phenoxypyrimidine, a scaffold with potential antiparasitic activity.

This is followed by a detailed methodology for assessing the biological activity of the synthesized compounds.

Experimental Protocols

Part 1: Synthesis of this compound

This protocol outlines a reliable method for the preparation of the key intermediate, this compound.

Workflow for the Synthesis of this compound:

A 2-Chloro-3-nitropyridine + Phenol B Nucleophilic Aromatic Substitution (NaH, DMF, 0°C to rt) A->B Step 1 C 2-Phenoxy-3-nitropyridine B->C D Reduction (Fe, NH4Cl, EtOH/H2O, reflux) C->D Step 2 E This compound D->E

Caption: Synthetic route to this compound.

Step 1: Synthesis of 2-Phenoxy-3-nitropyridine

  • Materials:

    • 2-Chloro-3-nitropyridine (1.0 eq)

    • Phenol (1.1 eq)

    • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To a stirred suspension of sodium hydride in anhydrous DMF at 0°C under an inert atmosphere (e.g., nitrogen or argon), add a solution of phenol in DMF dropwise.

    • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

    • Cool the reaction mixture back to 0°C and add a solution of 2-chloro-3-nitropyridine in DMF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water at 0°C.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-phenoxy-3-nitropyridine.

Step 2: Synthesis of this compound

  • Materials:

    • 2-Phenoxy-3-nitropyridine (1.0 eq)

    • Iron powder (5.0 eq)

    • Ammonium chloride (5.0 eq)

    • Ethanol

    • Water

  • Procedure:

    • To a solution of 2-phenoxy-3-nitropyridine in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder and ammonium chloride.

    • Heat the reaction mixture to reflux and stir vigorously for 2-4 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the remaining aqueous solution with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude this compound can be used in the next step without further purification or can be purified by column chromatography if necessary.

Part 2: Synthesis of a 2-Substituted-4-hydroxy-5-phenoxypyrimidine Derivative

This protocol describes a potential application of this compound in the synthesis of a pyrimidine derivative, a class of compounds with known antiparasitic properties.

Workflow for the Synthesis of a Pyrimidine Derivative:

A This compound + Diethyl malonate B Cyclization (Sodium ethoxide, Ethanol, reflux) A->B Step 3 C 4-Hydroxy-2-(phenoxypyridin-3-yl)pyrimidin-6(1H)-one B->C

Caption: Synthesis of a pyrimidine derivative.

Step 3: Cyclization to form a Pyrimidine Derivative

  • Materials:

    • This compound (1.0 eq)

    • Diethyl malonate (1.2 eq)

    • Sodium ethoxide (2.5 eq)

    • Anhydrous Ethanol

  • Procedure:

    • To a solution of sodium ethoxide in anhydrous ethanol under an inert atmosphere, add this compound.

    • To this mixture, add diethyl malonate dropwise.

    • Heat the reaction mixture to reflux and stir for 8-12 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Dissolve the residue in water and acidify with a suitable acid (e.g., 2M HCl) to pH 4-5.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the pyrimidine derivative.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part 3: In Vitro Antiparasitic and Cytotoxicity Assays

The following protocols are adapted from established methodologies for the evaluation of antiparasitic compounds.[1]

3.1. Leishmanicidal Activity Assay (Promastigote Stage)

  • Parasite Culture: Leishmania spp. promastigotes (e.g., L. infantum, L. braziliensis) are cultured in a suitable medium (e.g., M199) supplemented with fetal bovine serum (FBS) at 26°C.

  • Procedure:

    • Plate promastigotes in the logarithmic growth phase into 96-well plates.

    • Add serial dilutions of the test compounds (and a reference drug like Miltefosine) to the wells.

    • Incubate the plates at 26°C for 72 hours.

    • Assess parasite viability using a resazurin-based assay or by direct counting using a hemocytometer.

    • Calculate the 50% effective concentration (EC50) values from the dose-response curves.

3.2. Trypanocidal Activity Assay (Epimastigote Stage)

  • Parasite Culture: Trypanosoma cruzi epimastigotes are cultured in a suitable medium (e.g., LIT) supplemented with FBS at 28°C.

  • Procedure:

    • Plate epimastigotes in the logarithmic growth phase into 96-well plates.

    • Add serial dilutions of the test compounds (and a reference drug like Benznidazole) to the wells.

    • Incubate the plates at 28°C for 72 hours.

    • Assess parasite viability using a resazurin-based assay.

    • Calculate the EC50 values from the dose-response curves.

3.3. Cytotoxicity Assay

  • Cell Culture: A suitable mammalian cell line (e.g., Vero cells, macrophages) is cultured in a standard medium (e.g., DMEM) supplemented with FBS at 37°C in a 5% CO2 atmosphere.

  • Procedure:

    • Seed the cells into 96-well plates and allow them to adhere overnight.

    • Replace the medium with fresh medium containing serial dilutions of the test compounds.

    • Incubate the plates for 72 hours.

    • Assess cell viability using an MTT or resazurin-based assay.

    • Calculate the 50% cytotoxic concentration (CC50) values.

Data Analysis and Interpretation

The selectivity index (SI) is a crucial parameter to determine the potential of a compound as a drug candidate. It is calculated as the ratio of the CC50 to the EC50 (SI = CC50 / EC50). A higher SI value indicates greater selectivity of the compound for the parasite over mammalian cells.

Table 1: Hypothetical Data for a Synthesized Pyrimidine Derivative

CompoundLeishmania spp. EC50 (µM)T. cruzi EC50 (µM)Vero Cells CC50 (µM)Selectivity Index (Leishmania)Selectivity Index (T. cruzi)
Pyrimidine Derivative 5.28.7>100>19.2>11.5
Miltefosine (Ref.) 2.5N/A156N/A
Benznidazole (Ref.) N/A7.550N/A6.7

Conclusion and Future Directions

This application note provides a comprehensive framework for the synthesis and evaluation of novel antiparasitic agents derived from this compound. The proposed synthetic routes are based on established and reliable chemical transformations, offering a practical starting point for medicinal chemistry programs. The detailed biological assays provide a clear path for the initial screening and characterization of the synthesized compounds.

Future work should focus on the synthesis of a diverse library of derivatives by modifying the substituents on both the phenoxy and pyrimidine rings to establish structure-activity relationships (SAR). Promising compounds with high potency and selectivity should be advanced to more complex in vitro models (e.g., amastigote assays) and subsequently to in vivo efficacy studies in animal models of Leishmaniasis and Chagas disease. The exploration of the this compound scaffold holds significant promise for the discovery of the next generation of antiparasitic drugs.

References

Application Notes and Protocols: Synthesis and Evaluation of a 2-Phenoxypyridine Based JNK Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the synthesis, characterization, and biological evaluation of a potent c-Jun N-terminal kinase (JNK) inhibitor based on a 2-phenoxypyridine scaffold. This guide is designed to provide both the "how" and the "why," offering field-proven insights into the experimental choices and methodologies.

Introduction: The Rationale for Targeting JNK with 2-Phenoxypyridine Scaffolds

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are key players in a multitude of cellular processes, including stress responses, inflammation, apoptosis, and cell differentiation.[1][2] Dysregulation of the JNK signaling pathway has been implicated in a wide range of human diseases, including neurodegenerative disorders, inflammatory conditions, and various cancers.[1][3] This central role in pathology makes JNK an attractive target for therapeutic intervention.

The 2-phenoxypyridine scaffold has emerged as a promising core structure for the development of novel JNK inhibitors.[4] This scaffold provides a rigid framework that can be readily functionalized to optimize potency, selectivity, and pharmacokinetic properties. The strategic placement of substituents on both the pyridine and phenoxy rings allows for fine-tuning of interactions within the ATP-binding pocket of the JNK enzyme.

This application note will detail a representative experimental protocol for the synthesis of a JNK inhibitor featuring the 2-phenoxypyridine core, followed by protocols for its biological characterization.

JNK Signaling Pathway

The JNK signaling cascade is a multi-tiered pathway activated by various stress stimuli. This leads to the sequential activation of upstream kinases, ultimately resulting in the phosphorylation and activation of JNK. Activated JNK then phosphorylates a variety of downstream substrates, including the transcription factor c-Jun, which in turn regulates the expression of genes involved in cellular responses to stress.[5][6]

JNK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stress Stress Stimuli (UV, Cytokines, etc.) map3k MAP3K (e.g., ASK1, MEKK1) stress->map3k mkk47 MKK4 / MKK7 map3k->mkk47 jnk JNK mkk47->jnk cjun c-Jun jnk->cjun p_cjun Phospho-c-Jun cjun->p_cjun gene_expression Gene Expression (Apoptosis, Inflammation) p_cjun->gene_expression inhibitor 2-Phenoxypyridine Inhibitor inhibitor->jnk

Caption: The JNK signaling pathway is activated by stress, leading to changes in gene expression.

Experimental Protocols

Part 1: Synthesis of a 2-Phenoxypyridine JNK Inhibitor

This protocol describes a two-step synthesis of a representative 2-phenoxypyridine JNK inhibitor, commencing with a Buchwald-Hartwig amination followed by a Suzuki coupling.

Synthetic Workflow:

Synthesis_Workflow start 2,4-Dichloropyridine + Substituted Aniline step1 Buchwald-Hartwig Amination start->step1 intermediate 4-Chloro-N-arylpyridin-2-amine step1->intermediate step2 Suzuki Coupling + Substituted Phenol Boronic Ester intermediate->step2 product 2-(Aryloxy)-N-arylpyridin-4-amine (Final Product) step2->product

Caption: Synthetic workflow for the 2-phenoxypyridine JNK inhibitor.

Step 1: Buchwald-Hartwig Amination

This step selectively forms the C-N bond at the more reactive C2 position of 2,4-dichloropyridine.

  • Materials:

    • 2,4-Dichloropyridine

    • Substituted Aniline (e.g., 4-fluoroaniline)

    • Palladium(II) acetate (Pd(OAc)₂)

    • Xantphos

    • Sodium tert-butoxide (NaOtBu)

    • Toluene (anhydrous)

    • Nitrogen or Argon gas supply

  • Procedure:

    • To an oven-dried Schlenk flask, add 2,4-dichloropyridine (1.0 eq), substituted aniline (1.1 eq), sodium tert-butoxide (1.4 eq), Pd(OAc)₂ (0.02 eq), and Xantphos (0.04 eq).

    • Seal the flask with a septum and purge with nitrogen or argon for 15 minutes.

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield the 4-chloro-N-arylpyridin-2-amine intermediate.

Step 2: Suzuki Coupling

This step introduces the phenoxy moiety at the C4 position.

  • Materials:

    • 4-Chloro-N-arylpyridin-2-amine (from Step 1)

    • Substituted Phenol Boronic Ester (e.g., 4-methoxyphenoxy)pinacolborane)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • SPhos

    • Potassium phosphate (K₃PO₄)

    • 1,4-Dioxane (anhydrous)

    • Nitrogen or Argon gas supply

  • Procedure:

    • In a microwave vial, combine the 4-chloro-N-arylpyridin-2-amine (1.0 eq), the substituted phenol boronic ester (1.2 eq), Pd₂(dba)₃ (0.015 eq), SPhos (0.03 eq), and K₃PO₄ (2.0 eq).

    • Seal the vial and purge with nitrogen or argon.

    • Add anhydrous 1,4-dioxane via syringe.

    • Heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes. Monitor for completion by LC-MS.

    • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the final product by column chromatography or preparative HPLC.

Characterization of the Final Product

The structure and purity of the synthesized inhibitor should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Analytical Technique Purpose
¹H NMRConfirms proton environment and structural integrity.
¹³C NMRConfirms the carbon framework of the molecule.
LC-MSDetermines molecular weight and assesses purity.[7]
HPLCQuantifies the purity of the final compound.
Part 2: Biological Evaluation

In Vitro JNK Kinase Assay

This assay determines the inhibitory activity of the synthesized compound against a specific JNK isoform.

  • Materials:

    • Recombinant active JNK enzyme (e.g., JNK1, JNK2, or JNK3)

    • JNK substrate (e.g., GST-c-Jun)

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer

    • Synthesized inhibitor (dissolved in DMSO)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Procedure:

    • Prepare a serial dilution of the synthesized inhibitor in DMSO.

    • In a 96-well plate, add the JNK enzyme, the substrate, and the kinase assay buffer.

    • Add the serially diluted inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence or fluorescence.

    • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Cell-Based Assay for JNK Inhibition

This assay evaluates the ability of the inhibitor to block JNK signaling within a cellular context.

  • Materials:

    • A suitable cell line (e.g., HeLa or HEK293)

    • Cell culture medium and supplements

    • A JNK-activating stimulus (e.g., Anisomycin or UV radiation)

    • Synthesized inhibitor

    • Lysis buffer

    • Antibodies for Western blotting (e.g., anti-phospho-c-Jun, anti-total-c-Jun, and a loading control like anti-GAPDH)

  • Procedure:

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the synthesized inhibitor for 1-2 hours.

    • Stimulate the cells with a JNK activator for a short period (e.g., 30 minutes).

    • Lyse the cells and collect the protein lysates.

    • Determine the protein concentration of each lysate.

    • Perform Western blot analysis to detect the levels of phosphorylated c-Jun (a downstream target of JNK) and total c-Jun.

    • Quantify the band intensities to determine the extent of inhibition of c-Jun phosphorylation by the compound.

Safety Precautions

  • Pyridine and its derivatives are hazardous. They are flammable and can cause skin and eye irritation, and may be harmful if inhaled or ingested.[8][9][10][11][12] Always handle these chemicals in a well-ventilated fume hood.[8][11]

  • Personal Protective Equipment (PPE) is mandatory. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are recommended).[8][11]

  • Palladium catalysts are toxic and should be handled with care. Avoid inhalation of dust and skin contact.

  • Sodium tert-butoxide is a strong base and is corrosive. Handle it in a dry environment as it is moisture-sensitive.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use. [9][10][12]

Conclusion

The protocols outlined in this application note provide a robust framework for the synthesis and evaluation of 2-phenoxypyridine-based JNK inhibitors. By understanding the rationale behind each step and adhering to the described methodologies, researchers can effectively develop and characterize novel compounds for potential therapeutic applications in diseases driven by aberrant JNK signaling.

References

Analytical methods for characterizing 2-Phenoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Analytical Characterization of 2-Phenoxypyridin-3-amine

Abstract

This comprehensive application note provides a detailed guide to the analytical methods for the characterization of this compound (CAS No: 28664-62-2), a key heterocyclic building block in medicinal chemistry and materials science. This document outlines a multi-faceted analytical approach encompassing spectroscopic, chromatographic, and thermal analysis techniques. The protocols herein are designed for researchers, quality control analysts, and drug development professionals to ensure the identity, purity, and stability of this compound. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system, ensuring scientific rigor and trustworthiness.

Introduction: The Analytical Imperative for this compound

This compound is an aromatic amine containing a pyridine ring linked to a phenoxy group. This unique structural motif makes it a valuable precursor in the synthesis of a wide range of biologically active molecules and functional materials.[1] The presence of a primary amine, a pyridine nitrogen, and an ether linkage provides multiple sites for chemical modification, rendering it a versatile scaffold in drug discovery.

The rigorous characterization of such a starting material is a non-negotiable cornerstone of the development process. Unambiguous structural confirmation, precise purity determination, and a thorough understanding of its physicochemical properties are paramount for ensuring the reproducibility of synthetic procedures and the safety and efficacy of the final product. This guide provides the analytical framework to achieve these critical objectives.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for method development.

PropertyValueSource
CAS Number 28664-62-2[2]
Molecular Formula C₁₁H₁₀N₂O[3]
Molecular Weight 186.22 g/mol [2]
Monoisotopic Mass 186.07932 Da[3]
Predicted XlogP 2.0[3]
Topological Polar Surface Area 51.3 ŲN/A
Appearance Off-white to light yellow crystalline powderN/A

The Analytical Workflow: A Multi-Technique Approach

A single analytical technique is insufficient to fully characterize a molecule. A comprehensive strategy relies on the orthogonal application of multiple methods, where each technique provides a unique and complementary piece of the analytical puzzle. This ensures a robust and reliable characterization.

Analytical_Workflow Structure Structural Elucidation NMR NMR Spectroscopy (¹H, ¹³C) Structure->NMR Definitive Structure MS Mass Spectrometry (ESI-MS, HRMS) Structure->MS Molecular Formula IR FTIR Spectroscopy Structure->IR Functional Groups Purity Purity & Impurity Profile HPLC HPLC-UV Purity->HPLC Quantitative Analysis Identity Identity Confirmation Identity->MS Molecular Weight Identity->HPLC Retention Time Thermal Thermal Analysis (DSC, TGA) Identity->Thermal Melting Point

Caption: Overall analytical workflow for this compound.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques probe the molecule's interaction with electromagnetic radiation, providing detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Application: NMR is the gold standard for unambiguous structure determination. It maps the carbon-hydrogen framework of a molecule by exploiting the magnetic properties of atomic nuclei. For this compound, ¹H NMR will confirm the number and connectivity of protons, while ¹³C NMR will identify all unique carbon environments.

Experimental Protocol:

  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for amines as it avoids the exchange of the N-H protons, allowing for their observation.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32 scans.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 0 to 160 ppm.

    • Number of Scans: 1024-2048 scans.

Expected Spectral Data: The molecule has 10 protons and 11 carbons distributed across three distinct regions: the phenoxy ring, the pyridine ring, and the amine group.

¹H NMR (Predicted)Chemical Shift (ppm)MultiplicityIntegrationAssignment
Amine ~5.0-5.5Broad Singlet2H-NH₂
Aromatic ~6.8-8.0Multiplets8HPhenyl & Pyridyl Protons
¹³C NMR (Predicted)Chemical Shift (ppm)Assignment
Aromatic ~115-16011 unique carbons of the phenyl and pyridyl rings

Note: Actual chemical shifts can vary based on solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle of Application: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, this technique is ideal for confirming the presence of the primary amine (N-H bonds), the ether linkage (C-O-C), and the aromatic rings.[4]

Experimental Protocol:

  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the powder directly on the ATR crystal and apply pressure. Alternatively, prepare a KBr pellet.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32 scans.

    • Background: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

Expected Absorption Bands:

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (Asymmetric & Symmetric) 3450-3300Medium (two distinct bands for a primary amine)
Aromatic C-H Stretch 3100-3000Medium-Weak
Aromatic C=C Bending 1600-1450Strong-Medium
N-H Bend (Scissoring) 1650-1580Medium[4]
Aromatic C-O-C Stretch (Asymmetric) 1270-1230Strong
Aromatic C-N Stretch 1335-1250Strong[4]
Mass Spectrometry (MS)

Principle of Application: MS is a powerful technique for confirming molecular weight and providing structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.

Experimental Protocol (LC-MS):

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is ideal due to the basicity of the amine and pyridine nitrogen, which are readily protonated.

  • Sample Preparation: Prepare a dilute solution (~1-10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap mass analyzer is recommended for HRMS.

  • Data Acquisition:

    • Scan Range: m/z 50-500.

    • Mode: Full scan for molecular ion confirmation.

    • Tandem MS (MS/MS): For fragmentation analysis, isolate the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID).

Expected Data:

IonCalculated m/zObserved m/z (HRMS)
[M+H]⁺ 187.08660Within 5 ppm of calculated
[M+Na]⁺ 209.06854Within 5 ppm of calculated

Data sourced from PubChem predictions.[3]

The fragmentation pattern in MS/MS can be diagnostic. A characteristic fragmentation would be the homolytic cleavage of the phenoxy C-O bond, a known pathway for similar structures.[5]

Chromatographic Methods for Purity and Assay

Chromatography is essential for separating the main compound from impurities, byproducts, and starting materials, allowing for accurate quantification.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle of Application: RP-HPLC is the workhorse method for purity assessment and assay of non-volatile organic molecules. It separates compounds based on their hydrophobicity. Its high resolution and sensitivity make it ideal for detecting and quantifying trace-level impurities.

Protocol for Purity Determination:

HPLC_Protocol instrument HPLC System Parameter Setting Column C18, 4.6 x 150 mm, 5 µm Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Flow Rate 1.0 mL/min Injection Volume 10 µL Column Temp. 30 °C Detector UV at 254 nm gradient Gradient Program Time (min) % B 0.0 5 20.0 95 25.0 95 25.1 5 30.0 5 sample Sample Preparation 1. Dissolve sample in Diluent (50:50 ACN:Water) to 0.5 mg/mL. 2. Sonicate to ensure complete dissolution. 3. Filter through a 0.45 µm syringe filter before injection.

Caption: Recommended HPLC method parameters for purity analysis.

System Suitability:

  • Purpose: To verify that the chromatographic system is adequate for the intended analysis.

  • Procedure: Make five replicate injections of a standard solution.

  • Acceptance Criteria: The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.

Data Analysis: Purity is calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength.

Thermal Analysis

Thermal analysis provides information on the physical properties and stability of the compound as a function of temperature.

Differential Scanning Calorimetry (DSC)

Principle of Application: DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the melting point and assess the crystalline purity of the sample. A sharp melting endotherm is indicative of a highly pure crystalline substance.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • Instrumentation:

    • Temperature Program: Heat from 25 °C to a temperature well above the expected melting point (e.g., 200 °C) at a rate of 10 °C/min.

    • Atmosphere: Purge with dry nitrogen at a flow rate of 50 mL/min.

Thermogravimetric Analysis (TGA)

Principle of Application: TGA measures the change in mass of a sample as a function of temperature. It is used to evaluate the thermal stability and decomposition profile of the compound.[6]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrumentation:

    • Temperature Program: Heat from 25 °C to 600 °C at a rate of 10 °C/min.

    • Atmosphere: Purge with dry nitrogen at a flow rate of 50 mL/min.

Conclusion

The analytical characterization of this compound requires a synergistic combination of spectroscopic, chromatographic, and thermal techniques. The protocols detailed in this guide provide a robust framework for confirming the compound's identity, establishing its purity profile, and understanding its fundamental physicochemical properties. Adherence to these methods will ensure high-quality material for downstream applications in research and development, ultimately contributing to the integrity and reproducibility of scientific outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Phenoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 2-Phenoxypyridin-3-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. This compound and its derivatives are valuable scaffolds in medicinal chemistry, notably in the development of kinase inhibitors.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and optimize your reaction yields.

The synthesis of this compound typically involves a nucleophilic aromatic substitution (SNAr) or a transition metal-catalyzed cross-coupling reaction. The most prevalent methods are the Ullmann condensation and the Buchwald-Hartwig amination.[3][4] Each of these methods presents unique challenges that can affect the yield and purity of the final product. This guide will focus on troubleshooting these common synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The two most common methods for synthesizing this compound are:

  • Ullmann Condensation: This method involves the reaction of 2-chloropyridin-3-amine with phenol in the presence of a copper catalyst and a base.[4][5]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be adapted to form the C-O bond between 3-amino-2-halopyridine and phenol or the C-N bond, though the former is more common for this specific target.[3][6]

Q2: My reaction is not proceeding to completion, and I have a low yield. What are the likely causes?

Low conversion is a common issue and can often be attributed to several factors:

  • Catalyst Deactivation: Both copper and palladium catalysts are susceptible to deactivation. For palladium catalysts, the lone pair of electrons on the pyridine nitrogen can coordinate with the metal center, inhibiting its catalytic activity.[7] The presence of oxygen can also lead to the formation of inactive Pd(II) species.[7]

  • Suboptimal Reaction Conditions: Temperature, solvent, and base selection are critical. Ullmann condensations often require high temperatures, while Buchwald-Hartwig reactions can be sensitive to the choice of ligand and base.[4][8]

  • Poor Reagent Quality: The purity of starting materials, including the aryl halide, phenol, and solvent, is crucial. The presence of water or other impurities can interfere with the reaction.

Q3: I am observing the formation of significant side products. What are they, and how can I minimize them?

Common side reactions include:

  • Hydrodehalogenation: This is the replacement of the halogen on the pyridine ring with a hydrogen atom, leading to the formation of 3-aminopyridine. This can be a competing pathway in palladium-catalyzed reactions.[6]

  • Diarylether Formation: In some cases, a second molecule of phenol can react, leading to undesired diarylether byproducts.[9]

  • Homocoupling: The coupling of two molecules of the aryl halide or two molecules of phenol can also occur.

To minimize these, it is important to carefully control the stoichiometry of your reactants and optimize the reaction conditions, including the choice of catalyst, ligand, and base.

Q4: How do I choose between the Ullmann condensation and the Buchwald-Hartwig amination for my synthesis?

The choice of method depends on several factors:

  • Substrate Scope and Functional Group Tolerance: Buchwald-Hartwig amination generally offers a broader substrate scope and better functional group tolerance compared to the Ullmann condensation.[3][6]

  • Reaction Conditions: Ullmann reactions often require harsher conditions, including higher temperatures.[4] If your substrate is thermally sensitive, the milder conditions often possible with Buchwald-Hartwig amination may be preferable.

  • Cost and Catalyst Availability: Copper catalysts used in Ullmann condensations are generally less expensive than the palladium catalysts and specialized ligands used in Buchwald-Hartwig reactions.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of this compound.

Low or No Product Yield
Probable Cause Solution
Inactive Catalyst For Buchwald-Hartwig: Use a fresh palladium precursor and ligand. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst.[7] Consider using a pre-catalyst that is more air-stable. For Ullmann: Use freshly activated copper powder or a soluble copper(I) salt. Ensure the reaction is protected from moisture.
Incorrect Ligand Choice (Buchwald-Hartwig) The ligand is crucial for stabilizing the palladium catalyst and facilitating the reaction. For pyridine substrates, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often effective at preventing catalyst inhibition by the pyridine nitrogen.[7] Screen a variety of ligands to find the optimal one for your specific substrate combination.
Inappropriate Base The choice of base is critical and can significantly impact the reaction outcome.[8] For Buchwald-Hartwig reactions, common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃). For Ullmann reactions, potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often used. The base must be strong enough to deprotonate the phenol but not so strong as to cause substrate or product degradation.
Suboptimal Temperature For Ullmann: These reactions often require high temperatures (150-210 °C).[4] If the temperature is too low, the reaction may not proceed. For Buchwald-Hartwig: While some systems work at room temperature, others may require heating. However, excessively high temperatures can lead to catalyst decomposition and the formation of palladium black.[7] An optimal temperature must be determined experimentally.
Solvent Issues The solvent must be anhydrous and capable of dissolving all reaction components.[7] Common solvents include toluene, dioxane, DMF, and NMP.[8] Ensure your solvent is properly dried before use.
Poor Quality Starting Materials Use high-purity 2-chloropyridin-3-amine and phenol.[10][11] Impurities in the starting materials can act as catalyst poisons.
Formation of Significant Impurities
Problem Probable Cause Solution
Hydrodehalogenation (loss of chlorine) This side reaction is more common in palladium-catalyzed reactions. It can be caused by the presence of water or other protic impurities.[6]Ensure all reagents and solvents are anhydrous. The choice of ligand can also influence the rate of reductive elimination versus competing side reactions.[12]
Formation of 3-aminopyridine This is a result of hydrodehalogenation.See the solution for hydrodehalogenation.
Formation of Diphenyl Ether This can occur if phenol undergoes self-coupling.This is less common but can be minimized by using the correct stoichiometry and ensuring the aryl halide is reactive enough.
Purification Challenges
Problem Probable Cause Solution
Difficulty removing the catalyst Residual palladium or copper can be challenging to remove by standard column chromatography.For palladium, consider a scavenger resin or a wash with a solution of sodium thiosulfate.[13] For copper, an aqueous wash with an ammonium hydroxide solution can help remove residual copper salts.
Co-elution of product and impurities The polarity of the product may be similar to that of unreacted starting materials or side products.Optimize your column chromatography conditions. Try different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol). If co-elution persists, consider recrystallization or preparative HPLC.
Product is an oil or difficult to crystallize The product may be inherently non-crystalline or may contain impurities that inhibit crystallization.Attempt to form a salt (e.g., hydrochloride) which may be more crystalline. Further purification by chromatography may be necessary.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination

This protocol is a starting point and may require optimization.

  • Reaction Setup: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents) to a dry Schlenk flask.[14]

  • Addition of Reagents: Add 2-chloropyridin-3-amine (1.0 equivalent) and phenol (1.2 equivalents).[10][11]

  • Solvent Addition: Remove the flask from the glovebox and add anhydrous toluene (to make a 0.1-0.5 M solution) under a positive pressure of an inert gas.

  • Reaction: Seal the flask and heat the mixture to 80-110 °C with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench with a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

General Procedure for Ullmann Condensation

This protocol is a starting point and may require optimization.

  • Reaction Setup: To a dry round-bottom flask, add copper(I) iodide (CuI, 10 mol%), 2-chloropyridin-3-amine (1.0 equivalent), phenol (1.2 equivalents), and potassium carbonate (K₂CO₃, 2.0 equivalents).[10][11]

  • Solvent Addition: Add a high-boiling polar solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).[4]

  • Reaction: Heat the mixture to 150-190 °C with vigorous stirring under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with water.

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Visualizations

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar(Pd)L(X) Ar(Pd)L(X) Pd(0)L->Ar(Pd)L(X) Oxidative Addition (Ar-X) Ar(Pd)L(OPh) Ar(Pd)L(OPh) Ar(Pd)L(X)->Ar(Pd)L(OPh) + PhOH, -HX (Base) Ar(Pd)L(OPh)->Pd(0)L Reductive Elimination Ar-OPh Ar-OPh Ar(Pd)L(OPh)->Ar-OPh Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Is the catalyst active and under inert atmosphere? Start->Check_Catalyst Check_Ligand Is the ligand appropriate for a pyridine substrate? Check_Catalyst->Check_Ligand Yes Optimization Systematically screen reaction parameters Check_Catalyst->Optimization No Check_Conditions Are the temperature, base, and solvent optimal? Check_Ligand->Check_Conditions Yes Check_Ligand->Optimization No Check_Reagents Are the starting materials pure and anhydrous? Check_Conditions->Check_Reagents Yes Check_Conditions->Optimization No Check_Reagents->Optimization No Successful Reaction Successful Reaction Check_Reagents->Successful Reaction Yes

References

Technical Support Center: Synthesis of 2-Phenoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Phenoxypyridin-3-amine. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges related to side product formation during this synthesis. This guide provides in-depth, experience-driven answers to common problems, detailed troubleshooting protocols, and a foundational understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.

The synthesis of this compound, a valuable building block in medicinal chemistry, typically proceeds through a multi-step sequence. The most common and industrially scalable route involves the nucleophilic aromatic substitution (SNAr) of an activated pyridine ring, followed by the reduction of a nitro group. While seemingly straightforward, this pathway is susceptible to several side reactions that can complicate purification and reduce yields. This guide will focus primarily on the SNAr route starting from 2-chloro-3-nitropyridine and phenol, as it presents a rich landscape for troubleshooting common synthetic challenges.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific issues you might observe during your experiment, providing causal explanations and actionable solutions.

Question 1: My SNAr reaction has stalled. LC-MS analysis shows a large amount of unreacted 2-chloro-3-nitropyridine and phenol. What are the likely causes and how can I drive the reaction to completion?

Answer:

This is a classic issue of insufficient reaction activation or premature termination. The SNAr reaction between phenol and 2-chloro-3-nitropyridine requires the formation of a phenoxide nucleophile, which is typically generated in situ using a base. The stability and reactivity of this nucleophile, along with reaction temperature, are critical.

Common Causes & Solutions:

  • Insufficient or Inappropriate Base: The pKa of phenol is ~10. A base must be strong enough to deprotonate it effectively, but not so strong as to cause degradation.

    • Insight: While stronger bases like sodium hydride (NaH) are effective, they are often difficult to handle on a large scale and require strictly anhydrous conditions. Carbonates like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) offer a good balance of reactivity and handling safety. Cs₂CO₃ is often superior due to its higher solubility in organic solvents.

    • Troubleshooting Steps:

      • Ensure at least 1.1-1.5 equivalents of base are used to account for any acidic impurities or atmospheric moisture.

      • Consider switching from K₂CO₃ to Cs₂CO₃ for improved reactivity.

      • If using a weaker base, ensure the reaction temperature is adequate to facilitate deprotonation and subsequent substitution.

  • Low Reaction Temperature: SNAr reactions on heteroaromatic rings, even when activated, require thermal energy.

    • Insight: The reaction is often run at elevated temperatures (80-120 °C) in polar aprotic solvents like DMF, DMAc, or NMP. These solvents help to solvate the potassium or cesium phenoxide, increasing its nucleophilicity.

    • Troubleshooting Steps:

      • Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction progress by TLC or LC-MS.

      • Ensure your solvent is appropriate for the chosen temperature (i.e., has a high enough boiling point).

  • Solvent Issues: The choice of solvent is critical for solubility and reactivity.

    • Insight: Polar aprotic solvents are ideal. Protic solvents (like ethanol) can compete with the phenoxide as a nucleophile, leading to undesired side products. Nonpolar solvents (like toluene) may not sufficiently dissolve the phenoxide salt.

    • Troubleshooting Steps:

      • Use high-purity, anhydrous DMF or NMP.

      • If starting materials have poor solubility, consider a solvent screen or increasing the reaction volume.

Question 2: I've isolated a major side product with a mass corresponding to [M-Cl+OH] relative to my 2-chloro-3-nitropyridine starting material. What is this impurity and how do I prevent it?

Answer:

This impurity is almost certainly 2-hydroxy-3-nitropyridine . Its formation is a direct result of hydrolysis, where water acts as a nucleophile, displacing the chloride.

Mechanism of Formation:

The C2 position of 2-chloro-3-nitropyridine is highly activated towards nucleophilic attack by the electron-withdrawing nitro group at C3. If moisture is present in the reaction, the hydroxide ion (or water itself) can compete with the phenoxide nucleophile, leading to the formation of the undesired pyridone.

Prevention Strategies:

  • Strictly Anhydrous Conditions: This is the most critical factor.

    • Protocol:

      • Dry all glassware in an oven ( >120 °C) for several hours and cool under a stream of dry nitrogen or argon.

      • Use anhydrous grade solvents. If unavailable, solvents like DMF can be dried over molecular sieves.

      • Ensure your starting materials (phenol, 2-chloro-3-nitropyridine) and base (especially K₂CO₃, which can be hygroscopic) are dry.

  • Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere prevents atmospheric moisture from entering the reaction vessel.

Question 3: During the reduction of 2-phenoxy-3-nitropyridine, my reaction mixture turns dark, and I isolate a complex mixture of products instead of the clean amine. What are these side products?

Answer:

The reduction of an aromatic nitro group is a stepwise process that can be difficult to control if the conditions are not optimized. The dark coloration and product mixture suggest the formation of partially reduced intermediates that can couple with each other.

Common Side Products from Nitro Reduction:

  • Nitroso Intermediate (Ar-NO): The initial reduction product. It is highly reactive.

  • Hydroxylamine Intermediate (Ar-NHOH): The next intermediate in the reduction pathway.

  • Azoxy Compound (Ar-N=N(O)-Ar): Formed by the condensation of the nitroso and hydroxylamine intermediates.

  • Azo Compound (Ar-N=N-Ar): Formed by further reduction of the azoxy species.

These coupled products are often colored and can be difficult to separate from the desired amine.

Troubleshooting the Reduction Step:

  • Choice of Reducing Agent:

    • Catalytic Hydrogenation (H₂, Pd/C): This is often the cleanest method. It typically proceeds smoothly to the amine without accumulation of intermediates. It requires specialized equipment (hydrogenator).

    • Stannous Chloride (SnCl₂·2H₂O) in HCl/Ethanol: A classic and reliable method. The acidic conditions protonate the intermediates, preventing coupling reactions. The main drawback is the need for a strenuous aqueous workup to remove tin salts.

    • Iron powder (Fe) in Acetic Acid/Ethanol: A cost-effective and milder alternative to SnCl₂. The workup is generally simpler.

  • Protocol for Reliable Reduction with SnCl₂:

    • Step 1: Dissolve 2-phenoxy-3-nitropyridine (1.0 eq) in ethanol or ethyl acetate.

    • Step 2: Add a solution of SnCl₂·2H₂O (4.0-5.0 eq) in concentrated HCl.

    • Step 3: Heat the mixture gently (e.g., 50-60 °C) and monitor by TLC until all starting material is consumed.

    • Step 4: Cool the reaction, and carefully basify with a concentrated NaOH or Na₂CO₃ solution until the pH is >10. Caution: This is highly exothermic. Perform this step in an ice bath.

    • Step 5: The tin salts will precipitate as tin hydroxide. Filter the mixture (Celite can aid filtration) and extract the aqueous layer thoroughly with an organic solvent like ethyl acetate.

Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound, and how do they compare in terms of side products?

Answer:

There are three primary strategies, each with distinct advantages and disadvantages regarding side product profiles.

Synthetic Route Description Common Side Products Pros & Cons
SNAr & Reduction Two steps: 1) Reaction of 2-chloro-3-nitropyridine with phenol. 2) Reduction of the nitro group.Hydrolysis product (2-hydroxy-3-nitropyridine), incomplete reduction products (nitroso, azoxy).Pros: Cost-effective starting materials, scalable. Cons: Requires careful control of anhydrous conditions and reduction step.
Ullmann Condensation Copper-catalyzed coupling of 2-halopyridin-3-amine with phenol.[1][2]Homocoupling of phenol (biphenyls), dehalogenation, unreacted starting materials.Pros: Forms the C-O bond with the amine already present. Cons: Often requires high temperatures, stoichiometric copper, and can have erratic yields.[3]
Buchwald-Hartwig Amination Palladium-catalyzed coupling of 2-phenoxypyridine-3-bromide (or triflate) with an ammonia equivalent, or 3-amino-2-halopyridine with phenol.[4]Hydrodehalogenation, ligand-related impurities (e.g., phosphine oxides), double arylation.[5]Pros: High functional group tolerance, milder conditions than Ullmann. Cons: Expensive catalysts and ligands, requires careful optimization.
Q2: Why is 2-chloro-3-nitropyridine the preferred starting material for the SNAr route over, for example, 3-chloro-2-nitropyridine?

Answer:

The regiochemistry is dictated by the powerful electron-withdrawing nature of the nitro group. In nucleophilic aromatic substitution, the incoming nucleophile attacks a carbon atom that is electron-deficient. The nitro group exerts its strongest activating effect (through both inductive and resonance effects) at the positions ortho and para to it.

  • In 2-chloro-3-nitropyridine , the chlorine atom is ortho to the nitro group. This position is highly activated, making it susceptible to rapid substitution.

  • In a hypothetical 3-chloro-2-nitropyridine , the chlorine would be meta to the nitro group. This position is not significantly activated by resonance, and the reaction would be much slower and require harsher conditions, leading to more side products.

This principle of ortho/para activation is fundamental to designing efficient SNAr reactions.

Visualizations of Key Processes

Workflow for SNAr Synthesis and Key Side Reactions

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Nitro Reduction SMs 2-Chloro-3-nitropyridine + Phenol + Base Intermediate 2-Phenoxy-3-nitropyridine SMs->Intermediate Desired Path (Anhydrous, 80-120°C) SideProduct1 Side Product: 2-Hydroxy-3-nitropyridine SMs->SideProduct1 Hydrolysis (H2O present) FinalProduct Target Molecule: This compound Intermediate->FinalProduct Complete Reduction (e.g., H2/Pd/C, SnCl2) SideProduct2 Side Products: Azoxy/Azo Compounds Intermediate->SideProduct2 Incomplete Reduction G cluster_solutions1 cluster_solutions2 Start Low Yield of 2-Phenoxy-3-nitropyridine Check_SMs Unreacted Starting Materials Present? Start->Check_SMs Check_Hydrolysis Hydrolysis Product (2-Hydroxy-...) Seen? Check_SMs->Check_Hydrolysis No Sol_Temp Increase Temperature (e.g., to 120°C) Check_SMs->Sol_Temp Yes Sol_Anhydrous Use Oven-Dried Glassware & Anhydrous Reagents Check_Hydrolysis->Sol_Anhydrous Yes Sol_Base Switch to Stronger Base (e.g., K2CO3 -> Cs2CO3) Sol_Temp->Sol_Base Sol_Solvent Ensure Anhydrous Polar Aprotic Solvent (DMF) Sol_Base->Sol_Solvent Sol_Inert Run Under Inert Atmosphere (N2/Ar) Sol_Anhydrous->Sol_Inert

References

Technical Support Center: Synthesis of 2-Phenoxypyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing N,N-Diarylation and Other Common Side Reactions

Welcome to the Technical Support Center for 2-phenoxypyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the synthesis of 2-phenoxypyridine and its derivatives. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you troubleshoot common issues, particularly the undesired formation of N,N-diarylated byproducts, and to optimize your reaction conditions for high yield and selectivity.

Problem Overview: The Challenge of N,N-Diarylation

The synthesis of 2-phenoxypyridines, typically achieved through cross-coupling reactions such as the Buchwald-Hartwig or Ullmann condensations, involves the formation of a carbon-oxygen (C-O) bond between a 2-halopyridine and a phenol. However, a common and often frustrating side reaction is the N-arylation of the pyridine ring, leading to the formation of an N,N-diarylated pyridinium salt. This not only consumes starting materials and reagents but also complicates the purification process, ultimately leading to lower yields of the desired product.

The pyridine nitrogen, being a nucleophilic center, can compete with the phenoxide for the catalyst, leading to the formation of a carbon-nitrogen (C-N) bond. This is especially prevalent in palladium-catalyzed reactions, where the catalytic cycle can be diverted towards N-arylation. Understanding the factors that influence the selectivity between C-O and C-N bond formation is therefore critical for a successful synthesis.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you might be encountering in your experiments.

Q1: My main byproduct is an N-arylated pyridinium salt. How can I suppress this side reaction?

A1: The formation of an N-arylated byproduct is a clear indication that the reaction conditions are favoring C-N coupling over the desired C-O coupling. Here are several strategies to enhance selectivity for O-arylation:

  • Catalyst and Ligand Selection: The choice of catalyst and ligand is paramount. For palladium-catalyzed reactions, sterically hindered biaryl phosphine ligands are known to promote reductive elimination from the palladium center, which is a key step in the catalytic cycle.[1][2] The steric bulk of these ligands can disfavor the approach of the pyridine nitrogen to the metal center, thereby suppressing N-arylation.[3][4]

  • Base Selection: The nature of the base plays a critical role in determining the selectivity. Weaker bases, such as carbonates (e.g., Cs₂CO₃, K₂CO₃), are often preferred for C-O coupling reactions as they are less likely to promote side reactions compared to strong bases like alkoxides (e.g., NaOtBu).[5][6] The choice of base can significantly alter the nucleophilicity of the phenol and the pyridine nitrogen, thus influencing the reaction pathway.[5][6]

  • Solvent Choice: The polarity of the solvent can influence the reaction outcome. Aprotic, non-polar solvents like toluene or dioxane are commonly used for these types of cross-coupling reactions. It is advisable to screen different solvents to find the optimal conditions for your specific substrates.

  • Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help to minimize side reactions. Higher temperatures can sometimes provide enough energy to overcome the activation barrier for the undesired N-arylation pathway.

Q2: I'm using a palladium catalyst and still getting significant N-arylation. Should I consider a different metal catalyst?

A2: Yes, switching to a copper-based catalyst system is a highly recommended strategy. Copper catalysts have shown a higher propensity for selective O-arylation of aminophenols and related substrates compared to palladium catalysts, which often favor N-arylation.[7][8][9] The classic Ullmann condensation, which uses copper, is a well-established method for forming diaryl ethers. Modern Ullmann-type reactions with appropriate ligands can proceed under milder conditions and offer excellent selectivity for C-O bond formation.

Q3: My yield of 2-phenoxypyridine is consistently low, even without significant N-arylation. What else could be going wrong?

A3: Low yields can stem from a variety of issues beyond the primary side reaction. Consider the following troubleshooting steps:

  • Incomplete Reaction: Monitor your reaction progress using techniques like TLC or GC-MS to ensure it has gone to completion. If the reaction stalls, it could be due to catalyst deactivation or insufficient reaction time or temperature.

  • Catalyst Deactivation: Ensure your catalyst and precatalyst are handled under appropriate inert conditions if they are air- or moisture-sensitive. The quality of the catalyst is crucial for its activity.

  • Purity of Starting Materials: Impurities in your 2-halopyridine or phenol can interfere with the reaction. Ensure your starting materials are pure and dry.

  • Workup and Purification: Product loss during the workup and purification steps is a common cause of low isolated yields. Optimize your extraction and chromatography conditions to minimize these losses.

Frequently Asked Questions (FAQs)

What is the mechanistic basis for the competition between C-O and C-N coupling?

In a palladium-catalyzed reaction, the catalytic cycle involves oxidative addition of the 2-halopyridine to the Pd(0) catalyst, followed by coordination of the phenoxide or the pyridine nitrogen. The subsequent reductive elimination step forms either the C-O or the C-N bond. The preference for one pathway over the other is influenced by the relative rates of these steps, which are in turn affected by the ligand, base, and electronic properties of the substrates.

How do the electronic properties of the phenol and pyridine substrates affect selectivity?

Electron-withdrawing groups on the phenol can increase its acidity, making the corresponding phenoxide a better nucleophile for O-arylation. Conversely, electron-donating groups on the pyridine ring increase its nucleophilicity, potentially favoring the undesired N-arylation.

Which is a better leaving group on the pyridine ring: chlorine, bromine, or iodine?

Generally, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl. While aryl iodides are the most reactive, they are also more expensive. Aryl chlorides are more challenging to activate but are more cost-effective. The choice of halide will depend on the specific reaction conditions and economic considerations.

Experimental Protocols

Recommended Protocol for Selective C-O Coupling using a Copper Catalyst

This protocol is designed to minimize N-arylation by employing a copper-based catalyst system.

Materials:

  • 2-Chloropyridine

  • Phenol

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., 2,2,6,6-tetramethylheptane-3,5-dione)[10]

  • Potassium carbonate (K₂CO₃)

  • Anhydrous toluene

Procedure:

  • To an oven-dried reaction vessel, add CuI (5 mol%), the ligand (10 mol%), and K₂CO₃ (2 equivalents).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous toluene, followed by phenol (1.2 equivalents) and 2-chloropyridine (1 equivalent).

  • Heat the reaction mixture to 110-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

  • Wash the Celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Reaction Pathways

The following diagrams illustrate the desired C-O coupling pathway versus the undesired N-arylation side reaction, along with a troubleshooting workflow.

G cluster_0 Desired C-O Coupling Pathway cluster_1 Undesired N-Arylation Pathway A Pd(0)L_n C Oxidative Addition A->C B 2-Halopyridine B->C D Ar-Pd(II)(X)L_n C->D F Ligand Exchange D->F E Phenoxide E->F G Ar-Pd(II)(OPh)L_n F->G H Reductive Elimination G->H H->A Regenerates Catalyst I 2-Phenoxypyridine H->I J Ar-Pd(II)(X)L_n L Coordination J->L K Pyridine Nitrogen K->L M Ar-Pd(II)(Py)L_n L->M N Reductive Elimination M->N O N-Aryl Pyridinium Salt N->O

Caption: Competing pathways in 2-phenoxypyridine synthesis.

G cluster_start cluster_analysis Problem Analysis cluster_pathways Identify Primary Issue cluster_solutions_n Solutions for N-Arylation cluster_solutions_other Solutions for Other Issues cluster_end start Low Yield of 2-Phenoxypyridine analysis Analyze Byproducts (GC-MS, NMR) start->analysis n_arylation Significant N-Arylation Byproduct? analysis->n_arylation other_issues Other Issues (Incomplete Reaction, etc.) n_arylation->other_issues No sol_n1 Switch to Copper Catalyst (e.g., CuI) n_arylation->sol_n1 Yes sol_o1 Check Catalyst Activity & Purity other_issues->sol_o1 Yes sol_n2 Use Weaker Base (e.g., K₂CO₃, Cs₂CO₃) sol_n1->sol_n2 sol_n3 Optimize Pd Ligand (Bulky Phosphines) sol_n2->sol_n3 sol_n4 Lower Reaction Temperature sol_n3->sol_n4 end Optimized Synthesis sol_n4->end sol_o2 Ensure Anhydrous Conditions sol_o1->sol_o2 sol_o3 Optimize Reaction Time & Temperature sol_o2->sol_o3 sol_o4 Improve Workup/ Purification Protocol sol_o3->sol_o4 sol_o4->end

References

Technical Support Center: Troubleshooting Low Yields in Ullmann Ether Synthesis with Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Ullmann ether synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful C-O bond-forming reaction, particularly when working with pyridine-containing substrates. The unique electronic and coordinating properties of the pyridine moiety can present specific hurdles, leading to frustratingly low yields. This resource provides in-depth, evidence-based troubleshooting strategies and frequently asked questions to help you navigate these challenges and optimize your reactions for success.

Frequently Asked Questions (FAQs)

Q1: Why are my yields for Ullmann ether synthesis consistently low when using a pyridyl halide or a hydroxypyridine?

Low yields in Ullmann couplings involving pyridines often stem from the nitrogen atom's ability to act as a strong ligand for the copper catalyst. This can lead to catalyst inhibition or deactivation, effectively halting the catalytic cycle. This is particularly pronounced with 2-substituted pyridines, a phenomenon sometimes referred to as the "2-pyridyl problem" in cross-coupling reactions.[1] Additionally, the electronic properties of the pyridine ring can influence the reactivity of the C-X bond (where X is a halogen) and the nucleophilicity of the hydroxyl group.

Q2: I'm observing a significant amount of starting material being recovered. What is the likely cause?

Recovery of starting materials is a strong indicator of an inefficient catalytic system. This could be due to several factors, including an inactive catalyst, an inappropriate ligand-catalyst combination for your specific substrates, or suboptimal reaction conditions (temperature, solvent, base). For pyridine-containing substrates, catalyst inhibition by the pyridine nitrogen is a primary suspect.

Q3: My desired product is forming, but I'm also seeing significant side products, such as dehalogenation of my aryl halide. What can I do to minimize this?

Dehalogenation is a common side reaction in many cross-coupling reactions. It can be promoted by the presence of protic impurities (like water), an unsuitable base, or a ligand that favors a reductive elimination pathway leading to the dehalogenated product. Ensuring the use of anhydrous solvents and reagents, and screening different bases can help mitigate this issue.

Q4: Is there a general set of "go-to" conditions for Ullmann ether synthesis with pyridines?

While there is no single universal condition, modern ligand-accelerated Ullmann protocols have significantly improved the success rate with challenging substrates like pyridines. A good starting point is to use a Cu(I) source (e.g., CuI), a suitable ligand, an appropriate base, and an aprotic polar solvent. Screening of these components is often necessary to find the optimal conditions for your specific substrates. For instance, N,N-dimethylglycine has shown broad utility as a ligand in Ullmann diaryl ether synthesis.[2]

In-Depth Troubleshooting Guide

The "2-Pyridyl Problem": Catalyst Inhibition and How to Overcome It

The nitrogen atom in a pyridine ring, especially at the 2-position, can act as a chelating ligand for the copper catalyst. This strong coordination can stabilize the catalyst in an off-cycle state, preventing it from participating in the desired catalytic transformations and leading to low or no product formation.

Troubleshooting Workflow for Pyridine-Containing Ullmann Ether Synthesis

G cluster_start Start: Low Yield cluster_catalyst Catalyst System cluster_base_solvent Reaction Conditions cluster_temp Temperature Optimization cluster_end Outcome start Low or No Product Yield catalyst 1. Catalyst Source & Ligand - Use fresh Cu(I) salt (e.g., CuI) - Screen N,O- or N,N-chelating ligands (e.g., Phenanthrolines, Amino Acids) start->catalyst ligand_issue Potential Catalyst Poisoning by Pyridine Substrate? catalyst->ligand_issue If yield still low base 2. Base Selection - Screen inorganic bases (K3PO4, Cs2CO3, K2CO3) ligand_issue->base Yes solvent 3. Solvent Choice - Use anhydrous polar aprotic solvents (DMF, Dioxane, Toluene) base->solvent temp 4. Adjust Temperature - Incrementally increase if no reaction - Decrease if decomposition observed solvent->temp success Improved Yield temp->success

Caption: A systematic workflow for troubleshooting low yields in Ullmann ether synthesis involving pyridine substrates.

Catalyst and Ligand Selection: The Heart of the Reaction

The choice of the copper source and, more critically, the ancillary ligand is paramount for a successful Ullmann ether synthesis, especially with challenging substrates.

  • Copper Source: While various copper sources can be used, copper(I) salts such as CuI, CuBr, or Cu₂O are generally preferred as they are often the active catalytic species.[3] If using Cu(II) salts, in situ reduction to Cu(I) is necessary.

  • Ligand Selection: Modern Ullmann reactions are almost always ligand-accelerated. The ligand stabilizes the copper catalyst, increases its solubility, and facilitates the key steps of the catalytic cycle. For pyridine-containing substrates, the right ligand can competitively bind to the copper center, preventing catalyst inhibition by the pyridine substrate.

Ligand ClassExamplesRecommended for Pyridine Substrates?Rationale & References
N,O-Chelating Ligands N,N-Dimethylglycine, L-Proline, Picolinic Acid, 2,2,6,6-Tetramethylheptane-3,5-dione (TMHD)Highly Recommended These ligands have shown broad applicability and can be particularly effective for heteroaryl substrates. Picolinic acid and TMHD have been successfully used in the O-arylation of phenols with heteroaryl halides.[4][5][6]
N,N-Chelating Ligands 1,10-Phenanthroline, 4,7-Dimethoxy-1,10-phenanthroline, N,N'-Dimethyl-1,2-cyclohexanediamine (DMCDA)Recommended Phenanthroline-based ligands have been shown to be effective in the N- and O-arylation of hydroxypyridines. The added methoxy groups can enhance the ligand's electronic properties.[4] DMCDA has been used for the coupling of 2-pyridones with aryl halides.[7]
Phosphine Ligands Triphenylphosphine (PPh₃)Use with Caution While used in some Ullmann protocols, phosphine ligands can be sensitive to air and moisture. For pyridine substrates, N-based ligands are generally a better starting point.[8]

Experimental Protocol: Ligand Screening

  • Set up a parallel reaction array in small vials.

  • To each vial, add the pyridyl halide (1.0 equiv), the alcohol (1.2 equiv), the base (e.g., K₃PO₄, 2.0 equiv), and the Cu(I) source (e.g., CuI, 10 mol%).

  • To each vial, add a different ligand (20 mol%) from the table above.

  • Add an anhydrous, degassed solvent (e.g., dioxane or DMF).

  • Seal the vials under an inert atmosphere (e.g., argon or nitrogen).

  • Heat the reactions to the desired temperature (e.g., 110 °C) and monitor by TLC or LC-MS.

The Crucial Role of the Base

The base in an Ullmann ether synthesis serves multiple purposes: it deprotonates the alcohol to form the active nucleophile (alkoxide) and can influence the solubility and reactivity of the copper catalyst. The choice of base can significantly impact the reaction yield.

BaseCommon SolventsConsiderations for Pyridine Substrates
Potassium Phosphate (K₃PO₄) Dioxane, DMF, TolueneA strong, non-nucleophilic base that is often a good first choice. Its use in combination with picolinic acid and DMSO has been shown to be effective for heteroaryl diaryl ether synthesis.[4]
Cesium Carbonate (Cs₂CO₃) Dioxane, NMP, AcetonitrileA highly effective base due to its high solubility in organic solvents. It is often used with TMHD as a ligand.[5][6]
Potassium Carbonate (K₂CO₃) Toluene, XyleneA milder and less expensive option. It can be effective, particularly in non-polar solvents.[8]

Pro-Tip: The pKa of your hydroxypyridine can influence the choice of base. More acidic pyridinols may require a weaker base to avoid side reactions.

Solvent Effects: More Than Just a Medium

The solvent not only dissolves the reactants but also influences the stability and reactivity of the catalytic species. Polar aprotic solvents are generally preferred for Ullmann ether synthesis.

SolventBoiling Point (°C)Key Characteristics
Dioxane 101A common and effective solvent for Ullmann couplings.
Dimethylformamide (DMF) 153A highly polar solvent that can enhance reaction rates, but may be difficult to remove.
Toluene 111A non-polar solvent that has been shown to be effective in some cases, particularly with K₂CO₃ as the base.[8]
N-Methyl-2-pyrrolidone (NMP) 202A high-boiling polar aprotic solvent, often used in traditional Ullmann reactions.[5]

Crucial Note: Ensure all solvents are anhydrous. Water can lead to dehalogenation of the aryl halide and hydrolysis of the base.

Temperature and Reaction Time

Modern ligand-accelerated Ullmann reactions can often be run at lower temperatures (80-120 °C) than the classical protocols (>200 °C).

  • If no reaction is observed: Incrementally increase the temperature in 10-20 °C intervals.

  • If decomposition or significant side product formation is observed: Lower the reaction temperature.

  • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times at high temperatures can lead to product degradation.

Substrate Considerations: Reactivity of Halopyridines and Pyridinols
  • Halopyridine Reactivity: The reactivity of halopyridines in Ullmann couplings generally follows the trend I > Br > Cl. 2-Halopyridines can be particularly challenging due to the "2-pyridyl problem."[1] If you are struggling with a 2-chloropyridine, consider converting it to the more reactive 2-bromopyridine or 2-iodopyridine.

  • Hydroxypyridine Position:

    • 2- and 4-Hydroxypyridines: These exist in tautomeric equilibrium with their corresponding pyridone forms. This can lead to competitive N-arylation versus O-arylation. The choice of ligand can be used to control this selectivity. For example, 1,10-phenanthroline-based ligands tend to favor N-arylation of 2-hydroxypyridine, while TMHD can promote O-arylation of 3-hydroxypyridine.[4]

    • 3-Hydroxypyridine: This isomer does not have a stable pyridone tautomer and will primarily undergo O-arylation.

  • Steric Hindrance: Sterically hindered substrates (e.g., ortho-substituted aryl halides or pyridinols) can significantly slow down the reaction. In such cases, higher temperatures, longer reaction times, and more effective ligand systems may be required.[9]

Catalytic Cycle of Ullmann Ether Synthesis and Potential Pyridine Inhibition

G CuX L-Cu(I)-X CuOR L-Cu(I)-OR' CuX->CuOR + R'-OH, -HX Inhibited_complex [L-Cu(I)-(Pyridine)n] (Inactive Complex) CuX->Inhibited_complex Coordination Cu_complex [L-Cu(III)(Ar)(OR')X] CuOR->Cu_complex + Ar-X (Oxidative Addition) CuOR->Inhibited_complex Coordination Product Ar-O-R' (Product) Cu_complex->Product Reductive Elimination Product->CuX Regenerates Catalyst Pyridine Pyridine Substrate (Ar-X or R'-OH)

References

Technical Support Center: Catalyst Selection for Efficient Synthesis of 2-Phenoxypyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 2-phenoxypyridines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this important synthetic transformation. Our goal is to equip you with the knowledge to overcome common experimental hurdles and optimize your reaction outcomes.

Introduction to 2-Phenoxypyridine Synthesis

The synthesis of 2-phenoxypyridines, a crucial structural motif in many pharmaceutical agents and functional materials, is most commonly achieved through cross-coupling reactions. The two predominant methods are the Ullmann condensation and the Buchwald-Hartwig amination, each with its own set of advantages and challenges. The choice of catalyst—typically copper- or palladium-based—is paramount to the success of the reaction, influencing yield, purity, and substrate scope. This guide will delve into the nuances of catalyst selection and reaction optimization to ensure efficient and reproducible synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 2-phenoxypyridines in a question-and-answer format, providing explanations and actionable solutions.

Question 1: My Ullmann condensation reaction is showing low to no conversion of my starting materials. What are the likely causes?

Answer: Low conversion in an Ullmann condensation for 2-phenoxypyridine synthesis is a common issue that can often be traced back to several key factors related to the catalyst, reagents, and reaction conditions.

  • Inactive Copper Catalyst: The "activation" of the copper catalyst is crucial. Traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper that is prepared in situ.[1] If you are using copper powder, its surface can be passivated by oxides.

    • Solution: Consider using a pre-activated copper source or generating it in situ. For instance, the reduction of copper sulfate with zinc metal in hot water can produce activated copper powder.[1] Alternatively, using soluble copper(I) salts like CuI or CuBr in combination with a suitable ligand can be more effective at lower temperatures.

  • Inappropriate Solvent: The choice of solvent plays a critical role in the solubility of the reactants and the catalytic species, as well as the overall reaction temperature.

    • Solution: High-boiling polar aprotic solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are traditionally used to achieve the necessary high temperatures (often >180 °C) for classical Ullmann reactions.[1][2] Ensure your solvent is anhydrous, as water can interfere with the reaction.

  • Incorrect Base: The base is essential for the deprotonation of the phenol. An inappropriate base can lead to poor reactivity.

    • Solution: Strong inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly employed. Cs₂CO₃ is often found to be superior due to its higher solubility in organic solvents.

  • Substrate Reactivity: The electronic nature of your 2-halopyridine and phenol can significantly impact reactivity. Electron-withdrawing groups on the 2-halopyridine can enhance the rate of reaction.[1]

    • Solution: For less reactive substrates, you may need to increase the reaction temperature, use a more active catalyst system (e.g., with a specific ligand), or consider an alternative synthetic route like the Buchwald-Hartwig amination.

Question 2: I am observing significant side product formation, particularly homocoupling of the phenol or the 2-halopyridine. How can I minimize these side reactions?

Answer: Homocoupling is a frequent side reaction in cross-coupling chemistry. Minimizing it requires careful control over the reaction conditions and catalyst system.

  • Catalyst System: The choice of ligand is critical in promoting the desired cross-coupling over homocoupling.

    • Solution: For copper-catalyzed reactions, the addition of ligands such as phenanthroline, N,N'-dimethylethylenediamine (DMEDA), or various amino acids can stabilize the copper catalyst and facilitate the cross-coupling pathway.[3] These ligands can prevent the aggregation of the catalyst and modulate its reactivity.

  • Reaction Temperature: Excessively high temperatures can sometimes favor homocoupling pathways.

    • Solution: While Ullmann reactions often require high heat, it's crucial to find the optimal temperature that promotes the cross-coupling without significant decomposition or side reactions. A systematic temperature screen is recommended for new substrate combinations.

  • Stoichiometry: The ratio of reactants can influence the prevalence of side reactions.

    • Solution: Using a slight excess of the phenol (e.g., 1.1-1.5 equivalents) can help to ensure the 2-halopyridine is consumed in the cross-coupling reaction, thereby reducing its likelihood of homocoupling.

Question 3: My Buchwald-Hartwig amination for 2-phenoxypyridine synthesis is sluggish and gives low yields. What aspects should I investigate?

Answer: The Buchwald-Hartwig amination is a powerful tool for C-N and C-O bond formation, but its success is highly dependent on the interplay of the palladium catalyst, ligand, base, and solvent.[4][5]

  • Ligand Choice: The ligand is arguably the most critical component of the Buchwald-Hartwig catalyst system. The steric and electronic properties of the phosphine ligand determine the efficiency of the catalytic cycle.[6]

    • Solution: For the coupling of phenols (O-arylation), bulky, electron-rich phosphine ligands are generally preferred. Examples include biarylphosphine ligands like RuPhos, XPhos, or SPhos. Bidentate ligands such as BINAP or DPPF have also been used effectively.[4][6] It is often necessary to screen a panel of ligands to find the optimal one for your specific substrates.

  • Palladium Precursor: Both Pd(0) and Pd(II) precursors can be used, as the Pd(II) is reduced in situ to the active Pd(0) species.[7]

    • Solution: Common precursors include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. The choice of precursor is often less critical than the ligand, but it's worth trying different sources if you are facing issues.

  • Base Selection: The strength and nature of the base are crucial for the deprotonation of the phenol and for the overall catalytic cycle.

    • Solution: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[6] Weaker bases like K₂CO₃ or Cs₂CO₃ can be used but may require higher temperatures or longer reaction times.

  • Solvent: The solvent must be able to dissolve the reactants and the catalytic species and should be inert to the reaction conditions.

    • Solution: Anhydrous, non-polar, aprotic solvents such as toluene, xylenes, or dioxane are commonly used.[5]

Question 4: I'm struggling with the purification of my 2-phenoxypyridine product. What are some common impurities and how can I remove them?

Answer: Purification challenges often arise from residual starting materials, side products, and catalyst residues.

  • Common Impurities:

    • Unreacted phenol and 2-halopyridine.

    • Homocoupled products (biphenyls or dipyridyls).

    • Ligand and its oxides.

    • Residual metal from the catalyst.

  • Purification Strategies:

    • Aqueous Workup: A thorough aqueous workup can remove many impurities. Washing with a dilute base (e.g., 1M NaOH) can remove unreacted phenol. A wash with a dilute acid (e.g., 1M HCl) can remove basic impurities, but be cautious as the 2-phenoxypyridine product itself is basic and may partition into the aqueous layer. Back-extraction after neutralization may be necessary.

    • Column Chromatography: Silica gel column chromatography is the most common method for purifying the final product. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.

    • Metal Scavenging: If residual palladium or copper is a concern, especially for pharmaceutical applications, you can treat the organic solution with a metal scavenger (e.g., silica-based thiols or activated carbon) before final purification.

Catalyst Selection Workflow

The following diagram illustrates a decision-making workflow for selecting an appropriate catalytic system for your 2-phenoxypyridine synthesis.

Catalyst_Selection_Workflow start Define Substrates: 2-Halopyridine & Phenol substrate_analysis Analyze Substrate Properties: Steric Hindrance & Electronics start->substrate_analysis ullmann_vs_bh Ullmann or Buchwald-Hartwig? substrate_analysis->ullmann_vs_bh ullmann Ullmann Condensation (Cu-catalyzed) ullmann_vs_bh->ullmann Cost-sensitive, robust substrates buchwald Buchwald-Hartwig (Pd-catalyzed) ullmann_vs_bh->buchwald Sensitive functional groups, higher activity needed ullmann_conditions Select Conditions: - Catalyst: CuI, Cu₂O - Ligand: Phenanthroline, DMEDA - Base: K₂CO₃, Cs₂CO₃ - Solvent: DMF, NMP - High Temperature ullmann->ullmann_conditions buchwald_conditions Select Conditions: - Catalyst: Pd(OAc)₂, Pd₂(dba)₃ - Ligand: RuPhos, XPhos, SPhos - Base: NaO-t-Bu, LHMDS - Solvent: Toluene, Dioxane - Milder Temperature buchwald->buchwald_conditions optimization Reaction Optimization: Screen Ligands, Bases, Solvents, & Temperature ullmann_conditions->optimization buchwald_conditions->optimization analysis Analyze Results: Yield, Purity, Side Products optimization->analysis

Caption: A decision workflow for catalyst selection in 2-phenoxypyridine synthesis.

Comparative Data on Catalytic Systems

The following table summarizes typical conditions and performance for Ullmann and Buchwald-Hartwig cross-coupling reactions in the synthesis of 2-phenoxypyridines.

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper-based (e.g., CuI, Cu₂O, Cu powder)Palladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃)
Typical Ligands Phenanthroline, N,N'-dimethylethylenediamine, amino acidsBulky, electron-rich phosphines (e.g., RuPhos, XPhos)
Typical Bases K₂CO₃, Cs₂CO₃, K₃PO₄NaOtBu, KOtBu, LHMDS
Typical Solvents DMF, NMP, DMSOToluene, Dioxane, THF
Temperature High (100-200 °C)Mild to moderate (RT - 120 °C)
Advantages Lower catalyst cost, less sensitive to air and moistureBroader substrate scope, higher functional group tolerance, milder conditions
Disadvantages Harsh reaction conditions, limited substrate scope, often requires stoichiometric copperHigher catalyst and ligand cost, sensitivity to air and moisture

Experimental Protocols

Protocol 1: Ullmann Condensation for the Synthesis of 2-Phenoxypyridine

This protocol provides a general procedure for a ligand-assisted Ullmann condensation.

  • To an oven-dried Schlenk tube, add CuI (5-10 mol%), the appropriate ligand (e.g., N,N'-dimethylethylenediamine, 10-20 mol%), and Cs₂CO₃ (2.0 equivalents).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

  • Add the 2-chloropyridine (1.0 equivalent) and phenol (1.2 equivalents) followed by anhydrous DMF (to make a 0.5 M solution with respect to the 2-chloropyridine).

  • Seal the tube and heat the reaction mixture to 120-150 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove insoluble salts.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Buchwald-Hartwig O-Arylation for the Synthesis of 2-Phenoxypyridine

This protocol outlines a general procedure for a palladium-catalyzed O-arylation.

  • To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., RuPhos, 2-4 mol%).

  • Evacuate and backfill the tube with an inert atmosphere.

  • Add the base (e.g., NaOtBu, 1.5 equivalents).

  • Add the 2-bromopyridine (1.0 equivalent) and phenol (1.2 equivalents) followed by anhydrous toluene (to make a 0.5 M solution with respect to the 2-bromopyridine).

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Frequently Asked Questions (FAQs)

Q1: Can I use 2-fluoropyridine or 2-iodopyridine instead of 2-chloro- or 2-bromopyridine?

A1: Yes, the reactivity of the 2-halopyridine generally follows the trend I > Br > Cl > F for both Ullmann and Buchwald-Hartwig reactions. 2-Iodopyridines are the most reactive but are also more expensive and less stable. 2-Chloropyridines are often preferred for large-scale synthesis due to their lower cost, but they typically require more active catalyst systems, especially in Buchwald-Hartwig couplings.[6] 2-Fluoropyridines are generally the least reactive in these cross-coupling reactions.

Q2: Are there any catalyst-free methods for synthesizing 2-phenoxypyridines?

A2: Yes, under certain conditions, catalyst-free methods can be employed. One such method involves the use of aryne intermediates.[8][9] For example, reacting a pyridin-2(1H)-one with an aryne precursor, such as 2-(trimethylsilyl)phenyl trifluoromethanesulfonate in the presence of a fluoride source like CsF, can generate the 2-phenoxypyridine product.[9] This method offers a mild and environmentally friendly alternative, avoiding the use of transition metal catalysts.

Q3: My reaction is sensitive to air. What precautions should I take?

A3: Many palladium-catalyzed reactions, particularly those involving phosphine ligands, are sensitive to oxygen.[7] It is crucial to perform these reactions under an inert atmosphere (argon or nitrogen). This involves using Schlenk line techniques or a glovebox. All solvents and liquid reagents should be degassed prior to use by methods such as sparging with an inert gas or freeze-pump-thaw cycles.

Q4: Is it possible to use water as a solvent for these reactions?

A4: While traditionally carried out in organic solvents, there has been a growing interest in developing greener synthetic methods. Some Ullmann-type reactions have been successfully performed in water, often with the aid of a phase-transfer catalyst or a water-soluble ligand.[3] These methods can offer advantages in terms of cost, safety, and environmental impact.

Q5: How does steric hindrance on the phenol or pyridine affect the reaction?

A5: Steric hindrance can significantly impact the efficiency of the coupling reaction. Bulky substituents near the reacting centers (the hydroxyl group of the phenol or the halogen on the pyridine) can slow down the reaction or prevent it from going to completion. For sterically hindered substrates, it is often necessary to use more active catalyst systems, such as those with bulky biarylphosphine ligands in the case of Buchwald-Hartwig amination, and higher reaction temperatures may be required.

Catalytic Cycle Overview

The following diagram depicts a simplified catalytic cycle for the Buchwald-Hartwig O-arylation.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd + Ar-X PdII_complex L₂Pd(II)(Ar)(X) OxAdd->PdII_complex Ligand_Exchange Ligand Exchange (Ar'-OH, Base) PdII_complex->Ligand_Exchange + Ar'-OH - HX PdII_alkoxide L₂Pd(II)(Ar)(OAr') Ligand_Exchange->PdII_alkoxide Red_Elim Reductive Elimination PdII_alkoxide->Red_Elim Red_Elim->Pd0 Regenerates Catalyst Product Ar-O-Ar' (2-Phenoxypyridine) Red_Elim->Product

Caption: Simplified catalytic cycle for Buchwald-Hartwig O-arylation.

References

Recrystallization of 2-Phenoxypyridin-3-amine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of 2-Phenoxypyridin-3-amine via recrystallization. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in a laboratory setting. The methodologies described herein are grounded in established chemical principles to ensure robust and reproducible outcomes.

I. Core Principles & Initial Assessment

Q1: What are the critical physicochemical properties of this compound to consider before starting a recrystallization?

Before any purification attempt, it is crucial to understand the compound's properties. This compound (CAS No. 28664-62-2) is an aromatic amine with a molecular weight of approximately 186.21 g/mol .[1][2] Key considerations are its solubility profile, melting point, and potential impurities. While specific experimental solubility data is not widely published, its structure—containing both a polar aminopyridine head and a nonpolar phenoxy tail—suggests a degree of solubility in a range of organic solvents. The primary amino group and the pyridine nitrogen also offer sites for hydrogen bonding, influencing solvent interactions.

Q2: What are the likely impurities in my crude this compound sample?

Impurities are typically process-related and depend on the synthetic route. Common syntheses for similar aminopyridines involve methods like Buchwald-Hartwig amination or nucleophilic substitution of a halo-pyridine.[3][4]

Potential impurities could include:

  • Unreacted Starting Materials: Such as 2-chloro-3-nitropyridine, phenol, or the corresponding bromo-precursors.

  • Catalyst Residues: If a cross-coupling reaction is used, trace amounts of palladium or copper catalysts may be present.

  • Side-Reaction Products: Isomers, or products of over-reaction.

  • Oxidation Products: Aromatic amines can be susceptible to oxidation, leading to colored impurities.[5]

II. Experimental Protocols & Methodologies

Q3: How do I select an appropriate solvent system for recrystallization?

The ideal recrystallization solvent will dissolve the crude this compound sparingly at room temperature but completely at an elevated temperature. Since specific solubility data is scarce, a systematic solvent screening is the most reliable approach.

Experimental Protocol: Solvent Screening for this compound

  • Preparation: Place approximately 20-30 mg of your crude this compound into several different test tubes.

  • Solvent Addition: To each tube, add a different solvent from the list below, starting with 0.5 mL.

  • Room Temperature Solubility Test: Agitate the tubes at room temperature. A suitable solvent will not fully dissolve the compound at this stage.

  • Elevated Temperature Solubility Test: Heat the tubes that showed poor room temperature solubility in a water or sand bath. Add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling and Crystallization: Allow the hot, saturated solutions to cool slowly to room temperature, and then in an ice bath.

  • Observation: The best solvent will yield a high quantity of crystalline solid upon cooling. Note any tubes where the compound "oils out" (forms a liquid instead of a solid) or fails to precipitate.

Table 1: Common Solvents for Recrystallization Screening

SolventBoiling Point (°C)PolarityNotes
Isopropanol82Polar ProticGood for moderately polar compounds.
Ethanol78Polar ProticSimilar to isopropanol, often used in mixtures with water.
Ethyl Acetate77Polar AproticGood for compounds of intermediate polarity.
Toluene111NonpolarEffective for aromatic compounds.
Heptane/Hexane98 / 69NonpolarOften used as an anti-solvent with a more polar solvent.
Acetonitrile82Polar AproticCan be a good choice for polar molecules.
Water100Very PolarUnlikely to be a good single solvent, but useful as an anti-solvent.
Dimethylformamide (DMF)153Polar AproticHigh boiling point, can be effective for poorly soluble compounds.[6]

Caption: A systematic approach to solvent selection is critical for successful recrystallization.

Solvent_Selection_Workflow start Start: Crude this compound screen Solvent Screening Protocol (e.g., IPA, EtOAc, Toluene) start->screen dissolve_hot Does it dissolve when hot? screen->dissolve_hot insoluble_cold Is it insoluble/sparingly soluble when cold? dissolve_hot->insoluble_cold Yes bad_solvent Discard Solvent dissolve_hot->bad_solvent No good_solvent Potential Single Solvent System insoluble_cold->good_solvent Yes consider_pair Consider Solvent Pair (e.g., Toluene-Heptane) insoluble_cold->consider_pair No (soluble cold or insoluble hot) end Proceed to Bulk Recrystallization good_solvent->end bad_solvent->screen consider_pair->end

III. Troubleshooting Guide

Q4: My compound is "oiling out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is common for compounds with lower melting points or when the solution is too concentrated.

Troubleshooting Steps:

  • Re-heat the solution: Heat the mixture until the oil redissolves completely.

  • Add more solvent: Add a small amount of additional hot solvent (10-20% more) to decrease the saturation point.

  • Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask can help.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.

  • Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to induce crystallization.

Q5: No crystals are forming, even after cooling in an ice bath. What is the problem?

This typically indicates that the solution is not supersaturated, meaning too much solvent was used.

Troubleshooting Steps:

  • Boil off excess solvent: Gently heat the solution to evaporate a portion of the solvent. Be cautious with flammable solvents.

  • Induce Crystallization: Try scratching the flask or adding a seed crystal as described above.

  • Use an Anti-Solvent: If you know a solvent in which your compound is insoluble (e.g., heptane or water), you can add it dropwise to your solution until it becomes cloudy (the cloud point). Then, add a few drops of the original solvent to redissolve the precipitate and allow it to cool slowly. This is a solvent/anti-solvent recrystallization.

Caption: A decision tree for common recrystallization problems.

Troubleshooting_Recrystallization start Problem Encountered During Cooling oiling_out Oiling Out Occurs - Re-heat solution - Add more solvent - Cool slowly - Scratch/Seed start->oiling_out Liquid layer forms no_crystals No Crystals Form - Too much solvent - Boil off excess solvent - Add anti-solvent - Scratch/Seed start->no_crystals Solution remains clear colored_crystals Crystals are Colored - Impurities co-precipitated - Re-dissolve - Add activated charcoal - Hot filter and re-crystallize start->colored_crystals Impure crystals form low_yield Poor Crystal Yield - Solution not saturated enough - Concentrate mother liquor - Re-cool for a second crop start->low_yield Few crystals form

Q6: My final product is still colored. How can I remove colored impurities?

Colored impurities are often nonpolar, conjugated molecules that can be removed with activated carbon (charcoal).

Protocol: Decolorization with Activated Carbon

  • Dissolve the crude compound in the minimum amount of a suitable hot solvent.

  • Remove the flask from the heat source and add a very small amount of activated carbon (a spatula tip is usually sufficient). Adding charcoal to a boiling solution can cause it to boil over violently.

  • Gently swirl the flask and reheat to boiling for a few minutes.

  • Perform a hot filtration through a fluted filter paper to remove the charcoal. This step must be done quickly to prevent the product from crystallizing in the funnel.

  • Allow the hot, colorless filtrate to cool and crystallize as usual.

Q7: I am concerned about the basicity of the amine group. Can I purify the compound as a salt?

Yes, for basic compounds like amines, recrystallization of a salt form can be an effective purification strategy.[5]

General Procedure for Salt Formation and Recrystallization:

  • Dissolve the crude this compound in a suitable solvent (e.g., isopropanol or diethyl ether).

  • Add a solution of an acid (e.g., HCl in isopropanol or ether) dropwise until precipitation of the salt is complete.

  • Isolate the salt by filtration.

  • Perform a solvent screening, as described in Q3, to find a suitable solvent for recrystallizing the salt (often polar solvents like ethanol/water mixtures are effective).

  • After recrystallization, the pure salt can be neutralized with a base (e.g., aqueous sodium bicarbonate) and the free amine extracted with an organic solvent to recover the purified product.

IV. References

  • ChemWhat. (n.d.). This compound CAS#: 28664-62-2. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from --INVALID-LINK--

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2025). Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Biosynth. (2022). Safety Data Sheet. Retrieved from --INVALID-LINK--

  • BLD Pharm. (n.d.). This compound CAS No. 28664-62-2. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Process for the production of 2-amino-3-hydroxypyridines. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 6-Phenoxypyridin-3-amine. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). 2-amino-3-hydroxypyridine and preparation method and refining method thereof. Retrieved from --INVALID-LINK--

  • Patsnap. (n.d.). 2-amino-3-hydroxypyridine and its preparation method and purification method. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from --INVALID-LINK--

References

Validation & Comparative

Introduction: The Critical Role of JNK in Cellular Signaling and Disease

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to JNK Inhibitor Scaffolds: 2-Phenoxypyridin-3-amine and its Alternatives

The c-Jun N-terminal kinases (JNKs), a key subfamily of the mitogen-activated protein kinase (MAPK) family, are central regulators of cellular responses to stress.[1] Activated by a wide array of stimuli—including inflammatory cytokines, environmental stresses, pathogens, and growth factors—JNKs orchestrate fundamental cellular processes such as proliferation, differentiation, survival, and apoptosis.[1][2][3] The JNK signaling pathway is composed of three primary isoforms: JNK1 and JNK2, which are expressed ubiquitously, and JNK3, which is found predominantly in the brain, heart, and testes.[4][5]

Given their integral role in cell fate, the dysregulation of JNK signaling is implicated in a host of human pathologies, ranging from cancer and type 2 diabetes to neurodegenerative disorders like Alzheimer's and Parkinson's disease, as well as inflammatory conditions.[4][6][7] This has made the JNK pathway a highly attractive target for therapeutic intervention. The development of specific and potent JNK inhibitors is an active area of research, aimed at modulating these pathological processes.[8]

This guide provides a comparative analysis of several prominent JNK inhibitor scaffolds, with a focus on the this compound series. We will delve into its structure-activity relationship (SAR) and compare its performance against alternative chemical scaffolds, including aminopyrimidines, aminopyridines, aminopyrazoles, and peptide-based inhibitors. The objective is to provide researchers and drug development professionals with a clear, data-driven overview to inform their own discovery efforts.

The JNK Signaling Cascade: A Therapeutic Target

The JNK pathway operates as a three-tiered kinase cascade. Extracellular stimuli trigger the activation of MAPK Kinase Kinases (MAP3Ks), which in turn phosphorylate and activate MAPK Kinases (MAP2Ks), specifically MKK4 and MKK7. These dual-specificity kinases then phosphorylate JNKs on conserved threonine and tyrosine residues, leading to their activation. Once active, JNKs phosphorylate a multitude of downstream substrates, most notably the transcription factor c-Jun, which is a component of the AP-1 transcription factor complex.[1]

G cluster_0 Extracellular Stimuli cluster_1 MAP3K cluster_2 MAP2K cluster_3 MAPK cluster_4 Downstream Targets cluster_5 Cellular Response Stimuli Cytokines (TNF-α) Environmental Stress (UV) Pathogens, Growth Factors MAP3K ASK1, TAK1, MLK3 Stimuli->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 Phosphorylates JNK JNK1 / JNK2 / JNK3 MKK4_7->JNK Phosphorylates Targets Transcription Factors (c-Jun, ATF2) Mitochondrial Proteins Cytoskeletal Proteins JNK->Targets Phosphorylates Response Apoptosis, Proliferation, Inflammation, Survival Targets->Response

A simplified diagram of the JNK signaling pathway.

Featured Scaffold: this compound

The 2-phenoxypyridine scaffold represents a significant class of JNK inhibitors. Its development was notably optimized from an earlier pyrimidine series to enhance potency and selectivity, particularly for the JNK3 isoform.[9]

Structure-Activity Relationship (SAR): The design and optimization of this series focused on creating potent compounds with favorable in vivo profiles.[9] The core structure consists of a pyridine ring with a phenoxy group at the 2-position and an amine at the 3-position, which serves as a key interaction point within the kinase hinge region. Modifications to the phenoxy ring and the amine substituent have been explored to modulate potency and pharmacokinetic properties. While specific public data on the this compound core itself is limited, the parent 2-phenoxypyridine series has yielded several potent compounds.[9]

Alternative JNK Inhibitor Scaffolds: A Comparative Overview

A variety of chemical scaffolds have been developed to target JNKs, each with distinct characteristics regarding potency, isoform selectivity, and mechanism of action.

Aminopyrimidine Scaffolds

Aminopyrimidines are a well-established class of ATP-competitive JNK inhibitors.[10][11] Extensive SAR studies have led to the development of highly potent and selective compounds.[12] A key advantage of this scaffold is the demonstrated ability to achieve good cell potency and brain penetration, making them particularly suitable for investigating neurodegenerative diseases.[10][12] For instance, compound 9l from this series showed an IC50 of 0.8 nM for the inhibition of reactive oxygen species (ROS) and a brain-to-plasma ratio of 0.75 in rats, highlighting its potential for CNS disorders.[12]

Aminopyridine Scaffolds

The aminopyridine scaffold has also yielded potent JNK inhibitors with excellent kinase selectivity profiles.[7][13] These compounds, identified through high-throughput screening and optimized using X-ray crystallography, demonstrate low-nanomolar inhibitory potencies and activity in whole-cell assays.[13] Notably, optimized compounds from this class were found to be over 1000-fold selective for JNK1 and JNK2 over other MAP kinases like ERK2 and p38α, which is a critical feature for reducing off-target effects.[7][13]

Aminopyrazole Scaffolds

Aminopyrazole-based inhibitors have been designed to be highly potent and selective for the JNK3 isoform.[14][15] This isoform specificity is highly desirable for targeting neurological diseases while minimizing effects on the ubiquitously expressed JNK1 and JNK2.[15] For example, the aminopyrazole inhibitor SR-3576 was found to be a potent JNK3 inhibitor (IC50 = 7 nM) with over 2800-fold selectivity against the closely related p38 kinase.[16] This high degree of selectivity is attributed to the planar nature of the pyrazole and N-linked phenyl structures, which better occupy the smaller active site of JNK3 compared to p38.[15]

Peptide-Based Inhibitors

Unlike the small molecule scaffolds that typically compete with ATP, peptide-based inhibitors function through a different mechanism. Many are derived from the JNK-interacting protein (JIP), a scaffold protein that binds to JNKs and modulates their activity.[17] These peptides, such as pepJIP1, act as allosteric or substrate-competitive inhibitors by binding to the substrate docking site (D-domain) on JNK, thereby preventing the recruitment and phosphorylation of downstream targets like c-Jun.[17][18] While these peptides can offer high specificity for JNK over other kinases, their development is often hampered by poor cell permeability and in vivo stability, though linking them to cell-penetrating peptides like TAT has shown some success.[17]

Quantitative Comparison of JNK Inhibitor Scaffolds

The following table summarizes the reported inhibitory activities of representative compounds from each scaffold. It is important to note that assay conditions can vary between studies, affecting direct IC50 comparisons.

Scaffold ClassRepresentative CompoundJNK1 IC50 (nM)JNK2 IC50 (nM)JNK3 IC50 (nM)Selectivity NotesReference(s)
Pan-JNK InhibitorSP600125404090Widely used but lacks isoform selectivity; inhibits other kinases.[19][20]
Pan-JNK InhibitorJNK-IN-8 (Covalent)4.6718.70.98Potent, pan-JNK irreversible inhibitor.[21]
AminopyrimidineCompound 9l--->135-fold selective over p38; good brain penetration.[10][12]
AminopyrimidineCompound 24f1666-Potent and selective with good bioavailability in rats.[22]
AminopyridineCompound 35---Cell-based IC50 = 1750 nM; >1000-fold selective over p38.[10]
AminopyrazoleSR-3576--7>2800-fold selective over p38.[15][16]
Peptide (JIP1-derived)BI-78D3280--Substrate-competitive; >100-fold less active vs. p38α.[18]

Experimental Protocols for JNK Inhibitor Evaluation

Validating the efficacy and selectivity of a novel JNK inhibitor requires a multi-step approach, moving from biochemical assays to more complex cellular systems. This workflow ensures that a compound not only binds its target but also functions effectively in a physiological context.

G cluster_0 Discovery & Screening Workflow A Compound Library (e.g., Virtual Screening) B Biochemical Assay (In Vitro Kinase Activity) A->B Initial Screen C Cell-Based Assay (Target Engagement & Pathway Inhibition) B->C Hit Confirmation D Lead Optimization (SAR, ADME/Tox) C->D Validate Leads E In Vivo Studies (Animal Models) D->E Preclinical Testing

A typical workflow for JNK inhibitor discovery.
Protocol 1: In Vitro Kinase Assay (Biochemical Potency)

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of a purified JNK isoform. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a common, high-throughput method.[18]

Rationale: This assay provides a direct measure of target engagement (IC50 value) in a clean, controlled system, free from the complexities of cellular uptake or metabolism. It is the foundational first step for quantifying a compound's potency.

Methodology (LanthaScreen™ Example):

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5). Dilute recombinant JNK1 enzyme, a suitable substrate (e.g., ATF2), and ATP to their final concentrations.[18] Prepare a serial dilution of the test inhibitor.

  • Kinase Reaction: In a 384-well plate, combine the JNK enzyme, substrate, and varying concentrations of the inhibitor.[18]

  • Initiation: Start the reaction by adding ATP (e.g., 1 µM final concentration).[18]

  • Incubation: Incubate the plate at room temperature for a set time (e.g., 60 minutes).[18]

  • Detection: Terminate the reaction by adding a solution containing EDTA and a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.[18]

  • Signal Measurement: After a final incubation period (e.g., 60 minutes), measure the TR-FRET signal (emission ratio at 520/495 nm).[18] The signal is inversely proportional to the inhibitor's activity.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.

Protocol 2: Cell-Based c-Jun Phosphorylation Assay (Cellular Efficacy)

Objective: To confirm that the inhibitor can penetrate the cell membrane and suppress the JNK signaling pathway in an intact cellular environment.

Rationale: A compound that is potent biochemically may fail in a cellular context due to poor membrane permeability or rapid metabolism.[23] This assay validates on-target activity within a living cell by measuring the phosphorylation of a direct downstream JNK substrate, c-Jun.[24]

Methodology (Western Blot):

  • Cell Culture: Seed appropriate cells (e.g., HEK293, HeLa) in culture plates and allow them to adhere overnight.[24]

  • Inhibitor Treatment: Pre-treat the cells with a serial dilution of the JNK inhibitor for 1-2 hours.[24]

  • JNK Pathway Stimulation: Induce the JNK pathway by adding a known activator, such as Anisomycin or TNF-α, for a short period (e.g., 30 minutes).[17][24]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[18][24]

  • Protein Quantification: Clarify the lysates by centrifugation and determine the protein concentration of each sample using a method like the BCA assay to ensure equal loading.[24]

  • SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for phosphorylated c-Jun (p-c-Jun). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[24]

  • Detection: Detect the signal using a chemiluminescence substrate and an imaging system.[24]

  • Normalization: To ensure the observed changes are due to inhibition and not variations in protein levels, strip the membrane and re-probe with antibodies against total c-Jun and a loading control (e.g., GAPDH or β-actin).[24]

  • Data Analysis: Quantify the band intensities to determine the ratio of p-c-Jun to total c-Jun. Plot this ratio against the inhibitor concentration to calculate the cellular efficacy (EC50 value).

Conclusion and Future Outlook

The development of JNK inhibitors has produced a diverse array of chemical scaffolds, each with unique strengths. The This compound scaffold and its relatives show promise, particularly in the pursuit of isoform-selective inhibitors.[9] However, scaffolds like aminopyrimidines and aminopyrazoles have demonstrated more mature profiles, with compounds exhibiting not only high potency and selectivity but also favorable pharmacokinetic properties such as brain penetration, which is crucial for CNS indications.[10][15] Aminopyridines stand out for their exceptional selectivity against a broad panel of kinases, a critical factor in minimizing off-target toxicity.[13] Finally, peptide-based inhibitors , while facing challenges in drug delivery, offer a distinct mechanistic approach that can be invaluable for dissecting the complexities of JNK signaling.[17]

The fundamental challenge in harnessing the therapeutic potential of the JNK pathway has been achieving specificity.[6] The three JNK isoforms can have different, sometimes opposing, functions depending on the cellular context.[8] Therefore, the future of JNK inhibitor design lies in the development of highly isoform-selective compounds. Exploiting subtle differences in the ATP-binding pocket or targeting allosteric sites and substrate docking domains will be key strategies in creating the next generation of JNK-targeted therapeutics.[25] Continued efforts combining structure-based drug design, rigorous biochemical and cellular screening, and in vivo validation will be essential to translate the promise of JNK inhibition into clinical success.

References

A Comparative Analysis of 2-Phenoxypyridine and 4-Phenoxypyridine Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. The strategic functionalization of this heterocycle can profoundly influence its biological activity. This guide provides an in-depth comparative analysis of two isomeric phenoxypyridines: 2-phenoxypyridine and 4-phenoxypyridine. While structurally similar, the seemingly subtle difference in the position of the phenoxy group imparts distinct electronic and steric properties, leading to divergent bioactive profiles. This document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of these differences, supported by experimental data and detailed protocols, to inform rational drug design and guide future research.

The Decisive Role of Isomerism: A Structural and Electronic Perspective

The bioactivity of a molecule is intrinsically linked to its three-dimensional structure and electron distribution, which govern its interactions with biological targets. The positioning of the phenoxy substituent at either the 2- or 4-position of the pyridine ring creates significant differences in these fundamental properties.

  • Electronic Effects: The nitrogen atom in the pyridine ring is electron-withdrawing. In 4-phenoxypyridine, the phenoxy group is in a para-like position relative to the nitrogen, allowing for more effective resonance delocalization of the lone pair of electrons on the ether oxygen into the pyridine ring. This can influence the basicity of the pyridine nitrogen and the overall electron density of the aromatic system. Conversely, in 2-phenoxypyridine, the proximity of the phenoxy group to the nitrogen atom leads to a more complex interplay of inductive and resonance effects, potentially influencing its hydrogen bonding capacity and metal chelation properties.

  • Steric Hindrance: The placement of the bulky phenoxy group at the 2-position introduces greater steric hindrance around the nitrogen atom compared to the 4-position. This steric bulk can significantly impact the ability of the molecule to bind to the active site of a target protein, favoring targets with more accessible binding pockets.

These inherent structural and electronic disparities are the primary drivers for the distinct bioactivities observed for derivatives of these two isomers.

G cluster_0 Structural & Electronic Properties cluster_1 Resulting Bioactivity 2-Phenoxypyridine 2-Phenoxypyridine Steric Hindrance Steric Hindrance 2-Phenoxypyridine->Steric Hindrance High Electronic Distribution Electronic Distribution 2-Phenoxypyridine->Electronic Distribution Complex interplay 4-Phenoxypyridine 4-Phenoxypyridine 4-Phenoxypyridine->Steric Hindrance Low 4-Phenoxypyridine->Electronic Distribution Enhanced resonance Target Selectivity Target Selectivity Steric Hindrance->Target Selectivity Binding Affinity Binding Affinity Electronic Distribution->Binding Affinity Pharmacokinetics Pharmacokinetics Target Selectivity->Pharmacokinetics Binding Affinity->Pharmacokinetics G cluster_0 4-Phenoxypyridine SAR cluster_1 2-Phenoxypyridine SAR 4-Phenoxypyridine_Core 4-Phenoxypyridine Core - Potent Kinase Inhibition Phenoxy_Ring_Substituents Phenoxy Ring Substituents - Electron-withdrawing groups enhance activity 4-Phenoxypyridine_Core->Phenoxy_Ring_Substituents Pyridine_Core_Modifications Pyridine Core Modifications - Carboxamides, Semicarbazones improve potency 4-Phenoxypyridine_Core->Pyridine_Core_Modifications 2-Phenoxypyridine_Core 2-Phenoxypyridine Core - NCX Inhibition Phenoxy_Ring_Modifications Phenoxy Ring Modifications - Influences inhibitory activity (emerging data) 2-Phenoxypyridine_Core->Phenoxy_Ring_Modifications

A Comparative Guide to the Structure-Activity Relationship of 2-Phenoxypyridin-3-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-phenoxypyridin-3-amine analogs, a scaffold of significant interest in medicinal chemistry. By objectively comparing their performance against various biological targets and providing supporting experimental data, this document serves as a valuable resource for researchers, scientists, and drug development professionals.

Introduction

The this compound core is a privileged scaffold in drug discovery, demonstrating a wide range of biological activities. Its unique three-dimensional structure and electronic properties allow for diverse interactions with various biological targets, making it a versatile starting point for the development of novel therapeutics. This guide will delve into the nuanced SAR of this class of compounds, focusing on key therapeutic areas where they have shown promise, including kinase inhibition, antiproliferative activity, and anti-inflammatory effects.

Kinase Inhibition: Targeting the c-Jun N-terminal Kinases (JNKs)

A significant area of investigation for 2-phenoxypyridine analogs has been the inhibition of c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases involved in stress signaling pathways. Dysregulation of JNK signaling is implicated in various diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[1]

The JNK Signaling Pathway

The JNK signaling cascade is a multi-tiered pathway activated by various cellular stressors and inflammatory cytokines. Activation of this pathway ultimately leads to the phosphorylation of transcription factors, such as c-Jun, which in turn regulate the expression of genes involved in apoptosis, inflammation, and cell proliferation.

JNK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_cascade Kinase Cascade cluster_nuclear Nuclear Events Stressors Stressors MAPKKK MAPKKK Stressors->MAPKKK Cytokines Cytokines Cytokines->MAPKKK MKK4/7 MKK4/7 MAPKKK->MKK4/7 JNK JNK Target of Inhibition MKK4/7->JNK c-Jun c-Jun JNK->c-Jun Gene Expression Gene Expression c-Jun->Gene Expression

JNK Signaling Pathway

Structure-Activity Relationship for JNK Inhibition

Systematic modification of the this compound scaffold has yielded potent and selective JNK inhibitors. The SAR analysis reveals several key structural features that govern inhibitory activity.

CompoundR1R2JNK1 IC50 (nM)JNK2 IC50 (nM)JNK3 IC50 (nM)
1 HH>100002500450
2 4-FH500040080
3 H4-Me>100001500300
4 4-F4-Me200015030

Data synthesized from multiple sources for illustrative purposes.

Key SAR Insights for JNK Inhibition:

  • Substitution on the Phenoxy Ring (R1): Introduction of a fluorine atom at the 4-position of the phenoxy ring generally enhances potency against all JNK isoforms, with a more pronounced effect on JNK2 and JNK3. This is likely due to favorable interactions within the ATP-binding pocket.

  • Substitution on the Pyridine Ring (R2): A methyl group at the 4-position of the pyridine ring also contributes to increased inhibitory activity.

  • Combined Substitutions: The combination of substitutions at both the phenoxy and pyridine rings leads to a synergistic effect, resulting in compounds with significantly improved potency.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The inhibitory activity of the 2-phenoxypyridine analogs against JNKs is typically determined using an in vitro kinase assay.

Step-by-Step Methodology:

  • Reagents and Materials:

    • Recombinant human JNK1, JNK2, and JNK3 enzymes.

    • ATP and a suitable kinase substrate (e.g., GST-c-Jun).

    • Kinase assay buffer.

    • Test compounds dissolved in DMSO.

    • A detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the kinase assay buffer, the respective JNK enzyme, and the test compound.

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Serial Dilution Serial Dilution Assay Plate Setup Assay Plate Setup Serial Dilution->Assay Plate Setup Reaction Initiation Reaction Initiation Assay Plate Setup->Reaction Initiation Incubation Incubation Reaction Initiation->Incubation Detection Detection Incubation->Detection Data Analysis Data Analysis Detection->Data Analysis

Kinase Inhibition Assay Workflow

Antiproliferative Activity

Beyond kinase inhibition, 2-phenoxypyridine derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. This suggests their potential as anticancer agents, possibly through the modulation of multiple cellular pathways.

Comparative Antiproliferative Activity

The table below summarizes the antiproliferative activity of representative this compound analogs against different cancer cell lines, with IC50 values indicating the concentration required to inhibit cell growth by 50%.

CompoundRCancer Cell LineIC50 (µM)
5 HA549 (Lung)>50
6 4-ClA549 (Lung)12.5
7 4-OCH3A549 (Lung)25.8
8 4-ClK562 (Leukemia)9.64
9 4-OCH3K562 (Leukemia)18.2

Data synthesized from multiple sources for illustrative purposes, including studies on related phenoxypyridine derivatives.[2]

Key SAR Insights for Antiproliferative Activity:

  • Halogen Substitution: The presence of a chlorine atom at the 4-position of the phenoxy ring generally leads to enhanced antiproliferative activity.

  • Electron-Donating Groups: An electron-donating methoxy group at the same position tends to result in slightly lower, but still significant, activity compared to the halogenated analog.

  • Cell Line Specificity: The potency of the compounds can vary depending on the cancer cell line, suggesting that their mechanism of action may involve targets that are differentially expressed or regulated in various cancer types.

Experimental Protocol: MTT Assay for Cell Viability

The antiproliferative activity of these compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture the desired cancer cell lines in appropriate media and conditions.

  • Assay Procedure:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a detergent solution).

    • Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Anti-inflammatory Activity

The 2-phenoxypyridine scaffold has also been explored for its anti-inflammatory properties. The carrageenan-induced paw edema model in rodents is a standard in vivo assay to evaluate the acute anti-inflammatory potential of new chemical entities.

In Vivo Anti-inflammatory Efficacy
CompoundDose (mg/kg)Inhibition of Edema (%)
10 1035
11 1052
Indomethacin 1065

Data is hypothetical and for illustrative purposes to demonstrate the comparison.

Key SAR Insights for Anti-inflammatory Activity:

  • Lipophilicity and Substitution: Modifications that increase the lipophilicity of the molecule, such as the introduction of specific alkyl or aryl groups, can influence the in vivo anti-inflammatory activity. The exact SAR is complex and depends on the specific substitutions made.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the efficacy of anti-inflammatory drugs.[3][4]

Step-by-Step Methodology:

  • Animals:

    • Use adult male or female rats (e.g., Wistar or Sprague-Dawley) of a specific weight range.

  • Procedure:

    • Fast the animals overnight before the experiment.

    • Administer the test compounds or a vehicle control orally or intraperitoneally.

    • After a set time (e.g., 60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw to induce inflammation.

    • Measure the paw volume of both the carrageenan-injected and contralateral paws at various time points (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.

    • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Conclusion and Future Perspectives

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in biological activity and target selectivity.

Future research in this area should focus on:

  • Expanding the diversity of substitutions to further probe the chemical space and identify novel analogs with improved potency and selectivity.

  • Elucidating the precise mechanisms of action for the antiproliferative and anti-inflammatory effects to identify novel biological targets.

  • Optimizing the pharmacokinetic properties of lead compounds to enhance their in vivo efficacy and drug-like characteristics.

By leveraging the insights from SAR studies and employing robust experimental methodologies, the full therapeutic potential of this compound analogs can be realized.

References

A Senior Application Scientist's Guide to In Vitro Kinase Assay Protocols for 2-Phenoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of in vitro kinase assay protocols tailored for the evaluation of 2-phenoxypyridine derivatives, a promising class of kinase inhibitors.[1] As researchers and drug development professionals, selecting the optimal assay is paramount for generating robust and reproducible data. This document moves beyond a simple recitation of steps to explain the underlying principles and rationale, empowering you to make informed decisions for your specific research needs.

The Central Role of Kinases and the Promise of 2-Phenoxypyridine Inhibitors

Protein kinases are fundamental regulators of a vast array of cellular processes, including signal transduction, cell growth, and apoptosis.[2][3] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets.[2][3] The 2-phenoxypyridine scaffold has emerged as a privileged structure in the design of novel kinase inhibitors, with derivatives showing potent activity against various kinases, such as c-Jun N-terminal kinase (JNK).[1] The objective of an in vitro kinase assay is to quantify the enzymatic activity of a kinase and, consequently, the inhibitory potential of compounds like 2-phenoxypyridine derivatives.

A Comparative Analysis of In Vitro Kinase Assay Technologies

The selection of an appropriate assay technology is a critical decision in the drug discovery pipeline, with implications for data quality, throughput, and cost.[3][4] Three primary categories of in vitro kinase assays dominate the landscape: radiometric, fluorescence-based, and luminescence-based methods.[4]

Radiometric Assays: The "Gold Standard"

Historically considered the gold standard, radiometric assays directly measure the incorporation of a radiolabeled phosphate group (typically from [γ-³²P]ATP or [γ-³³P]ATP) onto a substrate.[5][6][7][8]

  • Principle: The kinase transfers the radiolabeled phosphate from ATP to a peptide or protein substrate. The phosphorylated substrate is then separated from the excess radiolabeled ATP, and the radioactivity of the substrate is quantified.[9][10][11]

  • Advantages: High sensitivity, direct measurement of phosphorylation, and suitability for use with native substrates and physiological ATP concentrations.[5][7]

  • Disadvantages: Requires handling and disposal of radioactive materials, which involves significant safety infrastructure and regulatory compliance.[7] The workflow can also be labor-intensive.[6]

Fluorescence-Based Assays: A Versatile Alternative

Fluorescence-based assays offer a non-radioactive alternative with high sensitivity and are well-suited for high-throughput screening (HTS).[12] Common formats include Fluorescence Resonance Energy Transfer (FRET) and Time-Resolved FRET (TR-FRET).[13][14]

  • Principle (TR-FRET): This assay measures the transfer of energy between a donor fluorophore (e.g., terbium) and an acceptor fluorophore (e.g., fluorescein).[13] In a kinase assay, a phospho-specific antibody labeled with the donor and a substrate labeled with the acceptor are used. Phosphorylation of the substrate brings the donor and acceptor into close proximity, resulting in a FRET signal.[14][15]

  • Advantages: Homogeneous "mix-and-read" format, high sensitivity, reduced background interference (in TR-FRET), and suitability for HTS.[13][15][16]

  • Disadvantages: Can be susceptible to interference from fluorescent compounds, and the requirement for specific antibodies can be a limitation.[17]

Luminescence-Based Assays: Simplicity and High Throughput

Luminescence-based assays, such as the popular ADP-Glo™ Kinase Assay, offer a simple and robust method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[18][19]

  • Principle (ADP-Glo™): This is a two-step process. First, the kinase reaction is performed. Then, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a second reagent is added to convert the ADP generated into ATP, which is then used by a luciferase to produce a luminescent signal that is directly proportional to kinase activity.[19][20]

  • Advantages: High sensitivity, broad applicability to virtually any kinase, high dynamic range, and excellent for HTS.[18][19][21]

  • Disadvantages: It is an indirect measurement of phosphorylation, and the luciferase enzyme can be inhibited by some test compounds, leading to false positives.[21]

Comparative Overview of Kinase Assay Formats

Assay Format Principle Advantages Disadvantages Best Suited For
Radiometric Measures direct incorporation of ³²P/³³P from ATP to substrate.[6][9]"Gold standard" sensitivity, direct measurement, use of native substrates.[5][7]Radioactive material handling, waste disposal, lower throughput.[7]Detailed mechanistic studies, validation of hits from other screens.
TR-FRET Measures energy transfer between donor and acceptor fluorophores upon substrate phosphorylation.[13][14]Homogeneous format, high sensitivity, reduced background, HTS compatible.[15][16]Potential for compound interference, requires specific antibodies.[17]High-throughput screening, lead optimization.
Luminescence (ADP-Glo™) Quantifies ADP produced in the kinase reaction via a coupled luciferase reaction.[18][19]Universal, high sensitivity, simple "mix-and-read" protocol, excellent for HTS.[18][19][21]Indirect measurement, potential for luciferase inhibition.[21]Primary high-throughput screening, kinase profiling.

Detailed Protocol: Luminescence-Based In Vitro Kinase Assay (ADP-Glo™) for 2-Phenoxypyridine Derivatives

This section provides a detailed, step-by-step protocol for determining the IC50 values of 2-phenoxypyridine derivatives against a target kinase using the ADP-Glo™ Kinase Assay. This method is chosen for its broad applicability, high sensitivity, and suitability for a research or drug discovery setting.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis prep_inhibitor Prepare 2-Phenoxypyridine Derivative Dilution Series perform_reaction Dispense Inhibitor and Master Mix into 384-well Plate prep_inhibitor->perform_reaction prep_kinase Prepare Kinase Reaction Master Mix (Kinase, Substrate, Buffer) prep_kinase->perform_reaction incubate_reaction Incubate at Room Temperature (e.g., 60 minutes) perform_reaction->incubate_reaction add_adpglo Add ADP-Glo™ Reagent (Terminates Reaction, Depletes ATP) incubate_reaction->add_adpglo incubate_adpglo Incubate at Room Temperature (40 minutes) add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent (Converts ADP to ATP, Generates Light) incubate_adpglo->add_detection incubate_detection Incubate at Room Temperature (30-60 minutes) add_detection->incubate_detection read_luminescence Read Luminescence on a Plate Reader incubate_detection->read_luminescence analyze_data Calculate % Inhibition and Determine IC50 Value read_luminescence->analyze_data

Caption: Workflow for an ADP-Glo™ in vitro kinase assay.

Materials and Reagents
  • Target Kinase (e.g., JNK1)

  • Kinase Substrate (specific for the target kinase)

  • 2-Phenoxypyridine Derivatives (dissolved in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (specific to the kinase, typically containing Tris-HCl, MgCl₂, DTT, and BSA)

  • ATP

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

Step-by-Step Methodology

1. Preparation of Reagents:

  • Compound Dilution: Prepare a serial dilution of the 2-phenoxypyridine derivatives in 100% DMSO. A common starting concentration is 10 mM, with 1:3 serial dilutions to generate a 10-point dose-response curve.

  • Kinase Reaction Master Mix: Prepare a master mix containing the kinase, substrate, and reaction buffer. The final concentrations of each component should be optimized for the specific kinase. A typical ATP concentration is at or near the Km value for the kinase to ensure sensitivity to ATP-competitive inhibitors.[22]

  • Controls:

    • 100% Activity Control (No Inhibitor): Wells containing the kinase reaction master mix and DMSO vehicle.

    • 0% Activity Control (No Kinase): Wells containing the substrate, buffer, ATP, and DMSO vehicle, but no kinase.

2. Kinase Reaction:

  • Dispense the diluted 2-phenoxypyridine derivatives and DMSO vehicle into the appropriate wells of the 384-well plate.

  • Initiate the kinase reaction by adding the kinase reaction master mix to all wells. The final DMSO concentration should be kept low (typically ≤1%) to avoid affecting kinase activity.[12]

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the reaction, which should be determined during assay development.[2]

3. Luminescent Detection:

  • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add Kinase Detection Reagent to all wells to convert ADP to ATP and initiate the luciferase reaction.

  • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

4. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a plate reader.

  • Data Normalization:

    • Subtract the average signal of the 0% activity control from all other wells.

    • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_no_inhibitor))

  • IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[23][24][25]

Data Presentation and Interpretation: A Hypothetical Case Study

To illustrate the application of this protocol, consider the following hypothetical data for three 2-phenoxypyridine derivatives (PD-1, PD-2, and PD-3) tested against JNK1.

Hypothetical IC50 Data for 2-Phenoxypyridine Derivatives against JNK1
CompoundJNK1 IC50 (nM)
PD-1 15
PD-2 250
PD-3 >10,000
Staurosporine (Control) 5

Interpretation:

  • PD-1 demonstrates potent inhibition of JNK1 with a low nanomolar IC50 value, making it a promising lead compound.

  • PD-2 is a moderate inhibitor of JNK1.

  • PD-3 shows no significant inhibition at the concentrations tested, indicating it is inactive against JNK1.

  • The potent inhibition by the control compound, Staurosporine, validates the assay's performance.[26]

Troubleshooting Common Issues in Kinase Assays

Issue Potential Cause(s) Troubleshooting Steps
No or Low Inhibition - Inactive compound. - Poor compound solubility. - High ATP concentration for an ATP-competitive inhibitor. - Inactive kinase.- Verify compound identity and purity. - Ensure complete solubilization of the compound in DMSO and check for precipitation in the assay buffer.[22][27] - Perform the assay at an ATP concentration near the Km for the kinase.[22] - Include a known positive control inhibitor to confirm kinase activity.[22]
High Variability Between Replicates - Pipetting errors. - Inconsistent incubation times or temperatures. - Reagent instability.- Use calibrated pipettes and ensure proper mixing.[22] - Maintain consistent incubation conditions for all plates. - Prepare fresh reagents for each experiment.[27]
Discrepancy Between Biochemical and Cellular Activity - Poor cell permeability of the compound. - High intracellular ATP concentrations. - Compound efflux or metabolism.- Assess cell permeability using assays like PAMPA. - Be aware that higher compound concentrations may be needed in cellular assays due to competition with millimolar intracellular ATP.[22] - Investigate potential off-target effects and metabolic stability.

Conclusion: A Pathway to Robust Kinase Inhibitor Characterization

The selection and meticulous execution of an in vitro kinase assay are critical for the successful progression of 2-phenoxypyridine derivatives and other potential kinase inhibitors through the drug discovery pipeline. While radiometric assays provide a direct and sensitive measurement, luminescence-based assays like ADP-Glo™ offer a superior balance of simplicity, throughput, and broad applicability for most screening and profiling needs. By understanding the principles behind each assay format, diligently optimizing experimental conditions, and being aware of potential pitfalls, researchers can generate high-quality, reproducible data that will confidently guide their drug development efforts.

References

Introduction: The Therapeutic Potential of the 2-Phenoxypyridin-3-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Efficacy of 2-Phenoxypyridin-3-amine Derivatives in Cancer Cell Lines

This guide provides a comprehensive comparison of the anti-proliferative efficacy of a series of chalcone derivatives based on the this compound scaffold. We will delve into their performance across a panel of human cancer cell lines, explore their selectivity against non-tumor cells, and elucidate their mechanism of action, supported by detailed experimental data and protocols.

The this compound moiety is a versatile scaffold that has garnered significant interest in medicinal chemistry. Its structural features make it an attractive starting point for the development of novel therapeutic agents, particularly kinase inhibitors.[1] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. By targeting specific kinases, such as c-Jun N-terminal kinase (JNK), derivatives of this scaffold can potentially modulate pathways involved in cell proliferation, apoptosis, and stress responses.[1] This guide focuses on a specific class of derivatives—chalcones—synthesized from a 2-phenoxypyridin-3-carbaldehyde precursor, to evaluate their efficacy and mechanism as potential anticancer agents.

Synthesis of (2-Phenoxypyridin-3-yl)-based Chalcone Derivatives

The primary synthetic route to the evaluated chalcone derivatives (compounds 8-23 ) is the classical base-catalyzed Claisen-Schmidt condensation.[2][3] This well-established reaction involves the condensation of a substituted 2-phenoxypyridine-3-carbaldehyde with a substituted α-tetralone. The choice of this method is based on its efficiency and high yields for producing α,β-unsaturated carbonyl systems, which are characteristic of chalcones.[3]

The general workflow involves a two-step process: first, the attachment of a substituted phenol to a pyridine ring at position 2, followed by the Claisen-Schmidt condensation.[3] This approach allows for the systematic introduction of various substituents on both the phenoxy ring and the naphthalene moiety, enabling a thorough investigation of the structure-activity relationship (SAR).

G cluster_0 Precursor Synthesis cluster_1 Chalcone Synthesis Substituted_Phenol Substituted Phenol Step1 Nucleophilic Aromatic Substitution Substituted_Phenol->Step1 2-Chloropyridine-3-carbaldehyde 2-Chloropyridine-3-carbaldehyde 2-Chloropyridine-3-carbaldehyde->Step1 Precursor 2-Phenoxypyridine-3-carbaldehyde Intermediate Step1->Precursor Step2 Claisen-Schmidt Condensation (Base-catalyzed) Precursor->Step2 Alpha_Tetralone Substituted α-Tetralone Alpha_Tetralone->Step2 Final_Product Chalcone Derivatives (Compounds 8-23) Step2->Final_Product

Figure 1: General synthetic workflow for this compound based chalcones.

Comparative Efficacy Across Human Cancer Cell Lines

The anti-proliferative activity of sixteen synthetic chalcone derivatives (compounds 8-23 ) was evaluated against a panel of eight human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability, where the reduction of MTT by mitochondrial dehydrogenases in living cells indicates metabolic activity. The results, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth), are summarized below.

Cell Lines Used:

  • CCRF-CEM: Acute lymphoblastic leukemia

  • K562: Chronic myelogenous leukemia

  • K562-TAX: Paclitaxel-resistant chronic myelogenous leukemia

  • A549: Lung adenocarcinoma

  • HCT116: Colon carcinoma

  • HCT116 (p53-/-): Colon carcinoma (p53 knockout)

  • U2OS: Osteosarcoma

Table 1: Anti-proliferative Activity (IC₅₀ in µM) of this compound Derivatives

CompoundSubstituents (Phenoxy Ring / Naphthalene Ring)CCRF-CEMK562K562-TAXA549U2OSHCT116
8 H / 5-OCH₃9.13 ± 1.18>50>50>50>50>50
9 H / 7-OCH₃6.77 ± 0.65>50>50>50>50>50
12 F / 5-OCH₃4.15 ± 0.74>50>50>50>50>50
14 F / H>505.74 ± 3.239.25 ± 9.37>50>50>50
16 Br / H8.7 ± 2.1919.45 ± 4.54>50>50>50>50
18 Br / 6-OCH₃5.23 ± 0.304.33 ± 0.1917.62 ± 7.099.64 ± 1.717.27 ± 0.6821.05 ± 1.84
19 Cl / H>5042.95 ± 5.14.17 ± 2.93>50>50>50
22 Cl / 6-OCH₃6.94 ± 1.253.91 ± 0.1421.44 ± 4.089.74 ± 1.288.1 ± 1.7112.95 ± 3.61
23 Cl / 7-OCH₃>5017.75 ± 1.2816.05 ± 4.44>50>50>50
Doxorubicin (Reference Drug)0.02 ± 0.010.09 ± 0.010.89 ± 0.110.11 ± 0.010.12 ± 0.010.10 ± 0.02

Data synthesized from Charris, J., et al. (2022).[2][3][4][5]

Structure-Activity Relationship (SAR) Insights

The analysis of the IC₅₀ values reveals key structural features that influence cytotoxic activity:

  • High Sensitivity of Leukemia Cells: The acute lymphoblastic leukemia cell line, CCRF-CEM , was particularly sensitive to a broad range of the tested chalcones.[2] Compounds 12 (4-Fluoro substitution) and 18 (4-Bromo substitution) showed potent activity with IC₅₀ values of 4.15 µM and 5.23 µM, respectively.[2]

  • Impact of Halogen Substitution: The presence and position of a halogen on the phenoxy ring significantly modulated the compounds' efficacy. For instance, compounds 18 (Bromo) and 22 (Chloro), both featuring a methoxy group at position 6 of the tetralone ring, demonstrated broad-spectrum activity against multiple cell lines, including K562, A549, and U2OS.[2][3]

  • Activity in Drug-Resistant Cells: A noteworthy finding is the activity of compound 19 (4-Chloro substitution) against the paclitaxel-resistant K562-TAX cell line (IC₅₀ = 4.17 µM), while showing significantly less activity against the parent K562 line (IC₅₀ = 42.95 µM).[2][3] This suggests a potential mechanism to overcome specific drug resistance pathways. Conversely, compounds 14 , 18 , and 22 were more cytotoxic against the non-resistant K562 line, indicating that different structural modifications may be required to target various resistance mechanisms.[3]

Selectivity Profile: Efficacy vs. Toxicity

A critical aspect of drug development is ensuring that a compound is selectively toxic to cancer cells while sparing healthy ones. The cytotoxicity of the derivatives was also assessed against non-tumor cell lines, including VERO (monkey kidney epithelial), MRC-5 (human lung fibroblast), and BJ (human foreskin fibroblast). Encouragingly, most of the active compounds (18 and 22 ) were non-toxic to these normal cell lines, with IC₅₀ values greater than 50 µM.[2][3] This high therapeutic index underscores their potential as selective anticancer agents.

Mechanism of Action: Induction of Apoptosis

To understand how these derivatives exert their cytotoxic effects, flow cytometry analysis was performed on K562 and A549 cells treated with compounds 18 and 22 . This technique allows for the quantification of cells undergoing different stages of cell death. The results confirmed that both compounds induced apoptosis in the cancer cells after a 24-hour treatment period.[2][4][5]

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Its induction is a desired outcome for many chemotherapeutic agents. The ability of compounds 18 and 22 to trigger this pathway provides a clear mechanistic basis for their observed anti-proliferative activity.

G Start Cancer Cell (K562, A549) Treatment Treatment with Compound 18 or 22 Start->Treatment Induction Induction of Apoptotic Pathway Treatment->Induction End Cell Death Induction->End

References

A Head-to-Head Comparison: Buchwald-Hartwig vs. Ullmann Synthesis for 2-Phenoxypyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The 2-phenoxypyridine motif is a privileged scaffold in medicinal chemistry and materials science, valued for its unique electronic and conformational properties. Its synthesis, however, presents a classic chemical challenge: the formation of a carbon-oxygen (C-O) bond between an electron-deficient pyridine ring and a phenol. For decades, two primary methodologies have dominated this field: the traditional, copper-catalyzed Ullmann condensation and the more modern, palladium-catalyzed Buchwald-Hartwig amination, which has been adapted for C-O bond formation. This guide provides an in-depth, head-to-head comparison of these two powerful synthetic tools, offering field-proven insights and experimental data to inform your choice of methodology.

The Foundational Reactions: A Tale of Two Metals

At the heart of this comparison are the distinct catalytic cycles of copper and palladium. The Ullmann condensation, a classic reaction, has seen a resurgence with the development of ligand-assisted protocols that allow for milder conditions than traditionally required. It leverages the abundance and lower toxicity of copper.[1] In contrast, the Buchwald-Hartwig reaction is celebrated for its broad substrate scope and high functional group tolerance, operating under generally milder conditions, though it relies on the more expensive and precious metal, palladium.[1][2]

The Catalytic Cycles: A Mechanistic Overview

Understanding the underlying mechanisms is crucial for troubleshooting and optimizing these reactions. Both pathways aim to achieve the same outcome—the formation of a diaryl ether—but through distinct mechanistic steps.

dot

Caption: The Buchwald-Hartwig catalytic cycle for C-O bond formation.

The Buchwald-Hartwig C-O coupling reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.[3] The cycle commences with the oxidative addition of the 2-halopyridine to a Pd(0) complex, forming a Pd(II) intermediate. Subsequent coordination of the phenol and deprotonation by a base leads to a palladium-alkoxide complex. The final, crucial step is the reductive elimination of the 2-phenoxypyridine product, regenerating the active Pd(0) catalyst.[3] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and the reductive elimination steps, especially with less reactive 2-chloropyridines.[1]

dot ```dot graph Ullmann_Cycle { layout=circo; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

cuI_X [label="Cu(I)X", fillcolor="#4285F4"]; cuI_OAr [label="Cu(I)OAr'", fillcolor="#EA4335"]; cuIII_complex [label="Ar(CuIII)(OAr')X", fillcolor="#FBBC05"]; product_complex [label="Ar-OAr'", fillcolor="#34A853"];

cuI_X -> cuI_OAr [label=" Salt Metathesis\n (Ar'OH, Base)"]; cuI_OAr -> cuIII_complex [label=" Oxidative Addition\n (Ar-X)"]; cuIII_complex -> cuI_X [label=" Reductive Elimination"]; cuIII_complex -> product_complex [style=dashed, arrowhead=none]; product_complex -> cuI_X [label=" Product Release"]; }

Caption: A typical workflow for the Buchwald-Hartwig synthesis of 2-phenoxypyridine.

  • Reagent Preparation: To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 mmol), phenol (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and Cs₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Heat the reaction mixture in a preheated oil bath at 110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to yield 2-phenoxypyridine.

Ullmann Condensation Protocol

This protocol reflects a modern, ligand-assisted Ullmann reaction, which allows for milder conditions.

dot

Caption: A typical workflow for the Ullmann synthesis of 2-phenoxypyridine.

  • Reagent Preparation: In a round-bottom flask, combine 2-bromopyridine (1.0 mmol), phenol (1.2 mmol), CuI (0.1 mmol, 10 mol%), N,N'-dimethylethylenediamine (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add dimethylformamide (DMF) (5 mL).

  • Reaction: Heat the reaction mixture in a preheated oil bath at 120-140 °C with vigorous stirring for 24-48 hours.

  • Monitoring: Monitor the reaction's progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to afford the 2-phenoxypyridine product.

Causality Behind Experimental Choices and Final Recommendations

The choice between Buchwald-Hartwig and Ullmann synthesis for 2-phenoxypyridines is dictated by several key factors:

  • For high functional group tolerance and milder conditions, especially with complex, late-stage intermediates, the Buchwald-Hartwig reaction is often the superior choice. The well-defined catalytic cycle and the continuous development of highly active ligands provide a more reliable and broader substrate scope. [2]The higher cost of the palladium catalyst and ligands is often justified by higher and more reproducible yields, and the ability to couple less reactive 2-chloropyridines. [1]

  • For large-scale synthesis where cost is a primary driver and the substrates are relatively simple, a well-optimized, modern Ullmann condensation can be more advantageous. The use of an inexpensive and abundant copper catalyst is a significant economic benefit. [1]However, it is crucial to note that Ullmann reactions can be more sensitive to substrate electronics and may require more extensive optimization of ligands, bases, and temperature to achieve high yields. The traditionally harsh conditions have been mitigated by the use of ligands, but temperatures are still generally higher than in Buchwald-Hartwig couplings. [4]

  • The nature of the 2-halopyridine is a critical determinant. 2-Chloropyridines are notoriously challenging substrates for cross-coupling reactions due to the strength of the C-Cl bond. While modern, sterically hindered phosphine ligands have made their use in Buchwald-Hartwig reactions more feasible, they often remain poor substrates for Ullmann-type couplings. [5]Conversely, 2-bromopyridines and 2-iodopyridines are generally reactive in both systems.

References

A Comparative Guide to the Cross-Reactivity Profiling of 2-Phenoxypyridin-3-amine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of translating a promising small molecule into a therapeutic reality is fraught with challenges. One of the most critical hurdles is ensuring the specificity of a drug candidate for its intended target. Off-target effects can lead to unforeseen toxicity and a lack of efficacy, derailing an otherwise promising program. This guide provides an in-depth technical comparison of the cross-reactivity profiles of a novel class of kinase inhibitors based on the 2-phenoxypyridin-3-amine scaffold, with a particular focus on their activity as c-Jun N-terminal kinase (JNK) inhibitors.

We will delve into the experimental data that illuminates the selectivity of these compounds, compare their performance against established JNK inhibitors, and provide detailed protocols for the key assays used in such profiling campaigns. Our goal is to equip you with the necessary insights and methodologies to critically evaluate and advance your own kinase inhibitor discovery programs.

The Imperative of Selectivity in Kinase Inhibitor Development

The human kinome consists of over 500 protein kinases that play pivotal roles in virtually all cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them attractive therapeutic targets. However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge for the development of selective inhibitors. A lack of selectivity can lead to a multitude of off-target effects, some of which may be therapeutically beneficial (polypharmacology), but many of which can result in toxicity. Therefore, a comprehensive understanding of a kinase inhibitor's cross-reactivity profile is paramount for predicting its biological activity and potential liabilities.

The this compound Scaffold: A Promising Avenue for JNK Inhibition

Recent drug discovery efforts have identified the this compound scaffold as a promising starting point for the development of potent and selective kinase inhibitors.[1] In particular, derivatives of this scaffold have demonstrated significant inhibitory activity against c-Jun N-terminal kinase 3 (JNK3), a key player in neuronal apoptosis and a target for neurodegenerative diseases.[1] The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade, responding to a variety of cellular stresses and inflammatory signals.[2][3][4]

JNK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_membrane Membrane Receptors cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_downstream Downstream Targets cluster_cellular_response Cellular Response Cytokines (TNF-α, IL-1) Cytokines (TNF-α, IL-1) TNFR TNFR Cytokines (TNF-α, IL-1)->TNFR Growth Factors Growth Factors Growth Factor Receptors Growth Factor Receptors Growth Factors->Growth Factor Receptors Cellular Stress (UV, Osmotic) Cellular Stress (UV, Osmotic) ASK1 ASK1 Cellular Stress (UV, Osmotic)->ASK1 MEKK1/4 MEKK1/4 TNFR->MEKK1/4 GPCRs GPCRs GPCRs->MEKK1/4 MLK3 MLK3 Growth Factor Receptors->MLK3 MKK4 MKK4 ASK1->MKK4 MEKK1/4->MKK4 MKK7 MKK7 MEKK1/4->MKK7 MLK3->MKK7 JNK1/2/3 JNK1/2/3 MKK4->JNK1/2/3 MKK7->JNK1/2/3 c-Jun c-Jun JNK1/2/3->c-Jun ATF2 ATF2 JNK1/2/3->ATF2 p53 p53 JNK1/2/3->p53 Apoptosis Apoptosis c-Jun->Apoptosis Inflammation Inflammation c-Jun->Inflammation Proliferation Proliferation ATF2->Proliferation p53->Apoptosis Differentiation Differentiation p53->Differentiation

Comparative Cross-Reactivity Analysis

To provide a clear and objective comparison, we have compiled the available selectivity data for a representative this compound based JNK3 inhibitor and two well-characterized, commercially available JNK inhibitors with different chemical scaffolds: SP600125 (an anthrapyrazolone) and AS601245 (a benzothiazol-2-yl acetonitrile derivative).[2][5][6]

Kinase TargetThis compound Derivative (IC50 in nM)SP600125 (IC50 in nM)AS601245 (IC50 in nM)
JNK1 >100040150
JNK2 25040220
JNK3 20 9070
p38α>10000>10000>10000
ERK2>10000>10000>10000
MKK4Not Available>1000>10000
CDK2Not Available>10000>3000
c-SrcNot Available>10000>3000

Data Interpretation and Insights:

  • This compound Derivative: The representative compound from this series demonstrates notable selectivity for JNK3 over the other JNK isoforms (JNK1 and JNK2).[1] Furthermore, it exhibits high selectivity against other MAPK family members (p38α and ERK2). While a comprehensive kinome-wide scan for this specific compound is not publicly available, the initial data suggests a favorable selectivity profile. The causality behind this selectivity likely lies in the specific interactions of the phenoxypyridine scaffold with unique residues within the ATP-binding pocket of JNK3.

  • SP600125: This widely used JNK inhibitor shows potent, pan-JNK inhibition with IC50 values in the nanomolar range for all three isoforms.[1][2][7][8][9] It displays good selectivity against a limited panel of other kinases.[2] However, its broader kinome profile has been a subject of discussion, and its use as a highly specific JNK probe requires careful consideration of potential off-target effects.

  • AS601245: This inhibitor also demonstrates pan-JNK activity, with a slight preference for JNK3.[5][6] KINOMEscan data available through the HMS LINCS Project (LSM-1034) reveals its broader cross-reactivity profile. While it is relatively selective within the MAPK family, it does interact with other kinases at higher concentrations.

Experimental Methodologies for Cross-Reactivity Profiling

A robust assessment of inhibitor selectivity relies on a combination of in vitro biochemical assays and cell-based target engagement studies. Here, we provide detailed protocols for two cornerstone techniques.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay is a fundamental tool for determining the potency of an inhibitor against a purified kinase. The principle is based on the quantification of ATP consumed during the phosphorylation reaction.

Kinase_Assay_Workflow Compound Dilution Compound Dilution Kinase Reaction Setup Kinase Reaction Setup Compound Dilution->Kinase Reaction Setup Add to plate Initiate Reaction Initiate Reaction Kinase Reaction Setup->Initiate Reaction Kinase + Substrate Kinase + Substrate Kinase + Substrate->Kinase Reaction Setup Add to plate ATP ATP ATP->Initiate Reaction Add to plate Incubation Incubation Initiate Reaction->Incubation e.g., 60 min at 30°C Stop Reaction & Detect ATP Stop Reaction & Detect ATP Incubation->Stop Reaction & Detect ATP Add detection reagent Luminescence Reading Luminescence Reading Stop Reaction & Detect ATP->Luminescence Reading Plate reader IC50 Determination IC50 Determination Luminescence Reading->IC50 Determination Data analysis

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • In a 96-well or 384-well white opaque plate, add the serially diluted compound or DMSO (vehicle control).

    • Add the purified kinase enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP. The final ATP concentration should ideally be at or near the Km for the specific kinase to ensure competitive binding is accurately measured.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The reaction time should be optimized to ensure linear product formation.

  • Signal Detection:

    • Stop the kinase reaction and measure the remaining ATP using a commercial luminescence-based ATP detection kit (e.g., Kinase-Glo®). This reagent contains luciferase and luciferin, which produce a light signal proportional to the amount of ATP present.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for verifying target engagement in a cellular context.[10][11][12] The principle is based on the ligand-induced thermal stabilization of the target protein. When a compound binds to its target protein, the protein-ligand complex is often more resistant to thermal denaturation.

CETSA_Workflow Cell Treatment Treat cells with compound or vehicle control Heat Challenge Heat cells at a range of temperatures Cell Treatment->Heat Challenge Cell Lysis Lyse cells to release intracellular proteins Heat Challenge->Cell Lysis Separation Centrifuge to separate soluble and aggregated proteins Cell Lysis->Separation Protein Quantification Quantify soluble target protein (e.g., Western Blot, Mass Spec) Separation->Protein Quantification Data Analysis Generate melt curves and determine thermal shift Protein Quantification->Data Analysis

Protocol:

  • Cell Culture and Treatment:

    • Culture cells expressing the target kinase to an appropriate confluency.

    • Treat the cells with the test compound at various concentrations or with a vehicle control (e.g., DMSO) for a specified duration.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples at a range of temperatures (e.g., from 37°C to 70°C in 2-3°C increments) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification:

    • Carefully collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target protein in the soluble fraction using a specific antibody-based method such as Western blotting or an ELISA. Alternatively, for a more global analysis, mass spectrometry can be employed.

  • Data Analysis:

    • For each temperature point, determine the amount of soluble target protein relative to the unheated control.

    • Plot the percentage of soluble protein as a function of temperature to generate a "melt curve".

    • A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement and stabilization. The magnitude of this thermal shift can be used to rank the potency of different compounds.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of selective JNK3 inhibitors. The initial data indicates a promising selectivity profile, particularly within the JNK isoform family. However, to fully realize the therapeutic potential of this chemical series, a comprehensive understanding of its kinome-wide cross-reactivity is essential.

We advocate for a multi-faceted approach to selectivity profiling, integrating broad-panel in vitro kinase screening with cellular target engagement assays like CETSA®. This combination of methodologies provides a more complete and physiologically relevant picture of a compound's interaction with the cellular proteome.

As the field of kinase inhibitor discovery continues to evolve, the demand for highly selective and well-characterized chemical probes will only increase. By employing the rigorous profiling strategies outlined in this guide, researchers can make more informed decisions, mitigate the risks of off-target effects, and ultimately accelerate the development of the next generation of targeted therapies.

References

A Comparative-Efficacy Guide: Benchmarking 2-Phenoxypyridin-3-amine Derivatives Against Known Anticancer Drugs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Anticancer Therapeutics

The landscape of oncology is continually evolving, driven by the urgent need for more effective and selective cancer therapies. While significant strides have been made with conventional chemotherapeutics and targeted agents, challenges such as drug resistance and off-target toxicity persist. This necessitates the exploration of novel chemical scaffolds that can offer alternative mechanisms of action and improved therapeutic windows. Among the emerging classes of heterocyclic compounds, 2-phenoxypyridin-3-amine derivatives have garnered interest for their potential as anticancer agents. Structurally related compounds, such as those with thienopyridine and quinoline cores, have demonstrated potent anti-proliferative and kinase inhibitory activity, suggesting a promising avenue for drug discovery.[1][2][3]

This guide provides a comprehensive benchmark analysis of hypothetical, yet representative, this compound (PPA) derivatives against a panel of established anticancer drugs. We will delve into their potential mechanisms of action, present standardized protocols for key comparative assays, and summarize their performance with supporting data to offer a clear, objective comparison for researchers in the field.

Pillar 1: Postulated Mechanism of Action

While the precise molecular targets of this compound derivatives are still under extensive investigation, evidence from structurally analogous compounds points towards the inhibition of protein kinases as a primary mechanism of action.[4][5] Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival; their dysregulation is a hallmark of cancer.[6]

It is hypothesized that PPA derivatives may function as ATP-competitive inhibitors, binding to the ATP pocket of various kinases involved in oncogenic signaling, such as those in the MAP kinase or PI3K/Akt pathways. This inhibition can disrupt downstream signaling, leading to cell cycle arrest and the induction of apoptosis (programmed cell death).[1][5] Studies on similar pyridine-based compounds have shown that they can induce cell cycle arrest, preventing cancer cells from progressing through the necessary phases for division.[7]

Hypothetical Signaling Pathway for PPA Derivatives

PPA_Mechanism_of_Action PPA PPA Derivative Kinase Oncogenic Kinase (e.g., EGFR, BRAF, CDK) PPA->Kinase Inhibition Apoptosis Induction of Apoptosis PPA->Apoptosis Induces CellCycle Cell Cycle Arrest PPA->CellCycle Induces Downstream Downstream Signaling (e.g., MEK, ERK, Akt) Kinase->Downstream Activation Kinase->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Postulated mechanism of PPA derivatives inhibiting oncogenic kinases.

Pillar 2: Experimental Protocols for Benchmarking

To ensure a robust and reproducible comparison, standardized in vitro assays are essential. The following protocols outline the core methodologies for evaluating the anticancer efficacy of novel compounds.

General Experimental Workflow

The evaluation of a novel anticancer compound follows a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.

Experimental_Workflow Start Cancer Cell Culture MTT Cytotoxicity Screening (MTT Assay) Determine IC50 Start->MTT Treat with Compounds Apoptosis Apoptosis Assay (Annexin V/PI) MTT->Apoptosis Confirm Cell Death Mechanism CellCycle Cell Cycle Analysis (PI Staining) MTT->CellCycle Investigate Growth Inhibition End Comparative Data Analysis Apoptosis->End CellCycle->End

Caption: Standard workflow for in vitro anticancer drug evaluation.

Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[8] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9][10]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, HCT116, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the PPA derivatives and reference drugs in culture medium. Replace the existing medium with 100 µL of medium containing the desired drug concentrations. Include untreated and vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[9]

  • Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Apoptosis Detection (Annexin V/Propidium Iodide Assay)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[12] Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis.[13]

Step-by-Step Methodology:

  • Cell Treatment: Culture and treat cells with the PPA derivatives or control drugs at their respective IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[14]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[15]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[12]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12][15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[12] Live cells will be negative for both stains (Annexin V-/PI-), early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be positive for both (Annexin V+/PI+).[14]

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M). A compound that causes cell cycle arrest will lead to an accumulation of cells in a specific phase.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the compounds of interest for a specified period (e.g., 24 hours).

  • Harvest and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, then incubate for at least 30 minutes on ice.[16][17]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[17]

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) to degrade RNA, which PI can also bind to.[17][18]

  • PI Staining: Add PI staining solution (e.g., 50 µg/mL) to the cells.[18]

  • Incubation: Incubate for 5-30 minutes at room temperature.[16][17]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.[19]

Pillar 3: Comparative Data & Authoritative Grounding

The following table summarizes hypothetical efficacy data for two novel this compound derivatives, PPA-1 and PPA-2, benchmarked against established anticancer drugs across a panel of human cancer cell lines. The IC₅₀ values for the known agents are representative of data found in public databases like the NCI-60 screen.[20]

Table 1: Comparative In Vitro Antiproliferative Activity (IC₅₀, µM)

Compound NameMechanism of ActionK562 (Leukemia)A549 (Lung)HCT116 (Colon)MCF-7 (Breast)
PPA-1 Putative Kinase Inhibitor4.179.6412.9516.40
PPA-2 Putative Kinase Inhibitor3.917.2710.5011.70
Cisplatin DNA Cross-linking Agent~2.50~3.98~3.16~7.94
Doxorubicin Topoisomerase II Inhibitor~0.02~0.05~0.04~0.06
Paclitaxel Microtubule Stabilizer~0.01~0.01~0.01~0.01
Sorafenib Multi-kinase Inhibitor~5.50~6.80~6.00~7.20

Data for PPA-1 and PPA-2 are hypothetical, based on efficacy ranges observed for structurally related compounds.[1][7] Data for known drugs are representative values derived from public screening data.[20][21]

Interpretation of Results

The hypothetical data suggest that the PPA derivatives exhibit moderate single-digit to low double-digit micromolar activity against a range of cancer cell lines. While not as potent as highly cytotoxic agents like Doxorubicin or Paclitaxel, their efficacy is comparable to or slightly better than the multi-kinase inhibitor Sorafenib in some cell lines.

Notably, studies on related compounds have shown promising activity in drug-resistant cell lines. For instance, certain (2-phenoxypyridin-3-yl) derivatives showed significantly higher activity against the paclitaxel-resistant K562-TAX cell line compared to its non-resistant counterpart.[1] This suggests a potential application for PPA derivatives in overcoming certain types of chemoresistance, a critical area of oncology research. Further studies would be required to confirm these effects and elucidate the underlying mechanisms, which may involve bypassing traditional resistance pathways or inhibiting targets that are not affected by standard chemotherapeutics.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The comparative data, grounded in established methodologies, indicates a clear biological activity that warrants further investigation.

Key next steps for research in this area should include:

  • Target Deconvolution: Identifying the specific kinase(s) or other molecular targets that these compounds inhibit.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader library of analogues to optimize potency and selectivity.

  • In Vivo Efficacy: Evaluating the most promising lead compounds in preclinical animal models to assess their therapeutic efficacy and safety profiles.

  • ADME/Tox Profiling: Characterizing the absorption, distribution, metabolism, excretion, and toxicity properties of lead candidates.

By systematically applying the benchmarking protocols outlined in this guide, researchers can effectively evaluate the potential of this compound derivatives and contribute to the discovery of the next generation of cancer therapeutics.

References

The 2-Phenoxypyridin-3-amine Scaffold: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification and validation of novel molecular scaffolds is a cornerstone of innovation. The 2-phenoxypyridin-3-amine framework has emerged as a promising scaffold, particularly in the realm of kinase inhibition. This guide provides an in-depth technical comparison of the this compound scaffold against established alternatives, supported by experimental data and detailed protocols to empower researchers in their quest for next-generation therapeutics.

Introduction: The Allure of a Privileged Scaffold

The this compound core represents a "privileged scaffold" – a molecular framework that is capable of binding to multiple biological targets. Its unique three-dimensional arrangement of hydrogen bond donors and acceptors, coupled with the tunable nature of its phenyl and pyridine rings, offers a versatile platform for designing potent and selective modulators of enzyme activity. This guide will focus on its application as a hinge-binding motif in kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases[1][2].

The this compound Scaffold in Action: A Focus on JNK Inhibition

The c-Jun N-terminal kinases (JNKs) are key players in cellular signaling pathways that respond to stress stimuli, regulating processes such as inflammation, apoptosis, and cell proliferation.[3][4] Dysregulation of the JNK signaling cascade is implicated in a multitude of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer, making JNKs attractive therapeutic targets.[3][4] The this compound scaffold has been successfully employed in the development of potent JNK inhibitors.[5][6]

Structure-Activity Relationship (SAR) Insights

The development of 2-phenoxypyridine-based JNK inhibitors has revealed key structural features that govern their potency and selectivity. Optimization of this scaffold has led to the discovery of compounds with significant in vivo profiles.[5][6] The core scaffold mimics the hinge-binding motif of ATP, anchoring the inhibitor in the active site of the kinase. Modifications to the phenoxy and pyridine rings allow for the exploration of adjacent pockets, enhancing both potency and selectivity.

For instance, a study on a series of 2-phenoxypyridine derivatives as JNK3 inhibitors demonstrated that substitutions on the phenoxy ring could significantly impact activity. While specific IC50 values for a full matrix of substitutions are proprietary, the general trend indicates that electron-withdrawing groups on the phenoxy ring can enhance potency.

Comparative Analysis: How Does this compound Stack Up?

A critical aspect of validating a new scaffold is to benchmark its performance against existing alternatives. Here, we compare the this compound scaffold with several other well-established JNK inhibitor scaffolds.

Data Presentation: JNK Inhibitor Scaffolds - A Head-to-Head Comparison
Scaffold ClassRepresentative CompoundJNK1 IC50 (nM)JNK2 IC50 (nM)JNK3 IC50 (nM)Key Features & Limitations
2-Phenoxypyridine Optimized Derivative~10-50~10-50<10Good oral bioavailability potential; selectivity can be tuned.[5][6]
AnthrapyrazoloneSP600125404090First-generation JNK inhibitor; reversible and ATP-competitive; off-target effects reported.[7][8][9][10]
Benzothiazol-2-yl acetonitrileBentamapimod (AS602801)8090230Orally active; has been investigated in clinical trials for various indications.[11][12][13][14][15]
AminopurineCC-9306176Orally active anti-fibrotic agent; advanced to Phase II clinical trials.[16]
AminopyridineTCS-JNK-6o45160-ATP-competitive; demonstrates a good selectivity profile.[6][7][17][18][19]
AminopyrazoleOptimized Derivative>500~50<10High isoform selectivity for JNK3 has been achieved.[11][13][15][16]
AminopyrimidineOptimized Derivative~10-100~10-100~10-100Good brain penetration properties have been reported for some analogs.[5][12][14][17]

Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.

Analysis of Comparative Data

The this compound scaffold holds its own against more established JNK inhibitor classes. While first-generation inhibitors like SP600125 show broad activity, they often suffer from off-target effects.[20] More recent clinical candidates like CC-930 demonstrate the power of highly optimized scaffolds. The 2-phenoxypyridine framework offers a promising starting point for achieving a desirable balance of potency, selectivity, and drug-like properties. Its synthetic tractability allows for rapid exploration of chemical space to fine-tune its pharmacological profile.

Experimental Protocols: A Guide to Validation

To facilitate the exploration of the this compound scaffold, we provide the following detailed experimental protocols.

Synthesis of this compound

This protocol describes a common method for the synthesis of the core scaffold starting from 2-chloro-3-nitropyridine.

Workflow for the Synthesis of this compound

start 2-Chloro-3-nitropyridine + Phenol step1 Nucleophilic Aromatic Substitution (SNAr) start->step1 intermediate 2-Phenoxy-3-nitropyridine step1->intermediate step2 Reduction of Nitro Group intermediate->step2 product This compound step2->product

Caption: Synthetic route to this compound.

Step-by-Step Methodology:

  • Step 1: Synthesis of 2-Phenoxy-3-nitropyridine.

    • To a solution of phenol (1.1 equivalents) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (1.5 equivalents).

    • Stir the mixture at room temperature for 30 minutes to form the potassium phenoxide salt.

    • Add 2-chloro-3-nitropyridine (1.0 equivalent) to the reaction mixture.

    • Heat the reaction to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-phenoxy-3-nitropyridine.

  • Step 2: Synthesis of this compound.

    • Dissolve 2-phenoxy-3-nitropyridine (1.0 equivalent) in a suitable solvent such as ethanol or methanol.

    • Add a reducing agent. A common choice is palladium on carbon (10 mol%) under a hydrogen atmosphere. Alternatively, a chemical reducing agent like iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride) can be used.

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

    • If using palladium on carbon, filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • If using a chemical reductant, neutralize the reaction mixture and extract the product with an organic solvent.

    • Purify the crude product by column chromatography or recrystallization to yield this compound.

In Vitro JNK Kinase Assay Protocol

This protocol outlines a general method for assessing the inhibitory activity of compounds against JNKs using a radiometric filter-binding assay.

Workflow for JNK Kinase Inhibition Assay

start Recombinant JNK Enzyme + Substrate (e.g., GST-c-Jun) step1 Incubate with Test Compound (various concentrations) start->step1 step2 Initiate Kinase Reaction with [γ-32P]ATP step1->step2 step3 Stop Reaction & Spot on Phosphocellulose Paper step2->step3 step4 Wash to Remove Unincorporated 32P step3->step4 step5 Quantify Radioactivity (Scintillation Counting) step4->step5 result Determine IC50 Value step5->result

Caption: Radiometric JNK kinase assay workflow.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1% BSA).

    • Prepare a solution of the JNK substrate (e.g., GST-c-Jun) in kinase buffer.

    • Prepare a solution of [γ-³²P]ATP in kinase buffer.

    • Prepare serial dilutions of the test compound (and a positive control inhibitor) in DMSO, then dilute further in kinase buffer.

  • Kinase Reaction:

    • In a 96-well plate, add the recombinant JNK enzyme (JNK1, JNK2, or JNK3) to each well.

    • Add the test compound at various concentrations to the wells. Include wells with DMSO only (negative control) and a known JNK inhibitor (positive control).

    • Add the JNK substrate to each well.

    • Pre-incubate the plate at room temperature for 10-15 minutes.

    • Initiate the kinase reaction by adding the [γ-³²P]ATP solution to each well.

    • Incubate the plate at 30 °C for a defined period (e.g., 30-60 minutes).

  • Detection and Analysis:

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Spot an aliquot of the reaction mixture from each well onto a phosphocellulose filter paper.

    • Wash the filter paper extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

    • Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Context: JNK in Cellular Processes

To fully appreciate the therapeutic potential of JNK inhibitors, it is crucial to understand the JNK signaling pathway.

Simplified JNK Signaling Pathway

cluster_extracellular Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli MAP3K MAPKKK (e.g., MEKK1, ASK1) Stress Stimuli->MAP3K Cytokines Cytokines Cytokines->MAP3K MAP2K MAPKK (MKK4, MKK7) MAP3K->MAP2K phosphorylates JNK JNK (JNK1/2/3) MAP2K->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Inhibitor This compound Derivative Inhibitor->JNK inhibits Gene Gene Expression (Apoptosis, Inflammation) cJun->Gene regulates

Caption: The JNK signaling cascade and the point of intervention for JNK inhibitors.

This pathway illustrates how extracellular signals are transduced through a series of kinase phosphorylations, culminating in the activation of JNK. Activated JNK then phosphorylates transcription factors such as c-Jun, leading to changes in gene expression that mediate cellular responses.[3][4] JNK inhibitors based on the this compound scaffold act by competitively binding to the ATP-binding site of JNK, thereby preventing its activation and downstream signaling.

Conclusion and Future Directions

The this compound scaffold presents a compelling and viable platform for the development of novel kinase inhibitors, particularly targeting the JNK family. Its favorable structural features, synthetic accessibility, and demonstrated potential for achieving high potency and selectivity make it an attractive starting point for drug discovery programs.

Future research should focus on expanding the SAR around this scaffold to further optimize its pharmacokinetic and pharmacodynamic properties. The exploration of this scaffold against other kinase targets is also a promising avenue for future investigation. By leveraging the insights and protocols provided in this guide, researchers can effectively harness the potential of the this compound scaffold to develop innovative therapeutics for a range of unmet medical needs.

References

A Comparative Guide to the Metabolic Stability of Phenoxypyridine Isomers for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, understanding a compound's metabolic fate is a cornerstone of developing safe and efficacious therapeutics. The phenoxypyridine scaffold, a privileged structure in medicinal chemistry, presents a unique case study in how subtle isomeric changes can profoundly impact metabolic stability. This guide offers a comparative analysis of 2-phenoxypyridine, 3-phenoxypyridine, and 4-phenoxypyridine, providing researchers with the foundational knowledge and experimental frameworks to navigate the metabolic liabilities of this important chemical series. While direct comparative studies on these specific isomers are not extensively documented in the public domain, this guide synthesizes established principles of drug metabolism and data from structurally related compounds to provide a robust predictive comparison.

The Critical Role of Metabolic Stability in Drug Development

Metabolic stability, the susceptibility of a compound to biotransformation, is a critical parameter in early drug discovery.[1] It directly influences key pharmacokinetic properties such as in vivo half-life, oral bioavailability, and clearance.[2] Compounds that are too rapidly metabolized may fail to achieve therapeutic concentrations, while those that are excessively stable could accumulate and lead to toxicity. Therefore, a thorough understanding and early assessment of metabolic stability are paramount for the successful progression of drug candidates.[1]

In vitro systems, such as liver microsomes and hepatocytes, are indispensable tools for these early assessments.[3][4] Liver microsomes, which are subcellular fractions containing key drug-metabolizing enzymes like cytochrome P450s (CYPs), are particularly useful for evaluating Phase I metabolism.[5][6] Hepatocytes, being whole liver cells, provide a more comprehensive picture by encompassing both Phase I and Phase II metabolic pathways.[7]

Experimental Framework for Assessing Metabolic Stability

To provide a practical context for this comparative guide, we will first outline a detailed, self-validating protocol for a liver microsomal stability assay. This experimental design is fundamental to generating the kind of data necessary for comparing the phenoxypyridine isomers.

Detailed Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This protocol is designed to determine the in vitro half-life (t½) and intrinsic clearance (Clint) of the phenoxypyridine isomers.

1. Materials and Reagents:

  • Test Compounds: 2-phenoxypyridine, 3-phenoxypyridine, 4-phenoxypyridine (10 mM stock solutions in DMSO).

  • Positive Controls: A high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin).

  • Human Liver Microsomes (HLM): Pooled from multiple donors to average out inter-individual variability (e.g., from suppliers like XenoTech or Corning).

  • NADPH Regenerating System (NRS): Solution A (NADP+, Glucose-6-Phosphate) and Solution B (Glucose-6-Phosphate Dehydrogenase).

  • Phosphate Buffer: 100 mM, pH 7.4.

  • Acetonitrile (ACN): Containing an internal standard (e.g., a structurally similar but chromatographically distinct compound like carbamazepine) for quenching the reaction and for LC-MS/MS analysis.

  • 96-well incubation plates and collection plates.

  • Incubator/shaker maintained at 37°C.

  • LC-MS/MS system for quantitative analysis.

2. Experimental Procedure:

  • Preparation of Incubation Mixture:

    • In a 96-well plate, add phosphate buffer.

    • Add the HLM to a final concentration of 0.5 mg/mL.

    • Add the test compound or positive control to a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1%.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes with shaking to equilibrate the temperature.

  • Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NRS (Solutions A and B).

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing ice-cold ACN with the internal standard. The 0-minute time point is taken immediately after adding the NRS.

  • Reaction Termination and Protein Precipitation: The ACN quenches the reaction and precipitates the microsomal proteins.

  • Centrifugation: Centrifuge the collection plate to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound at each time point.

3. Data Analysis:

  • Quantification: Determine the peak area ratio of the analyte to the internal standard at each time point.

  • Depletion Curve: Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Calculation of Half-Life (t½): The slope of the linear regression of the depletion curve is the elimination rate constant (k). The half-life is calculated as: t½ = 0.693 / k.

  • Calculation of Intrinsic Clearance (Clint): The in vitro intrinsic clearance is calculated as: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Sample Processing & Analysis cluster_data Data Interpretation prep_plate Prepare Incubation Plate: - Phosphate Buffer - Human Liver Microsomes - Test Compound (1 µM) pre_incubate Pre-incubate Plate (37°C, 5 min) prep_plate->pre_incubate prep_nrs Prepare & Pre-warm NADPH Regenerating System (NRS) start_reaction Initiate Reaction: Add NRS to Plate prep_nrs->start_reaction pre_incubate->start_reaction time_points Incubate at 37°C with Shaking Sample at 0, 5, 15, 30, 45, 60 min start_reaction->time_points quench Quench Reaction: Transfer aliquot to Acetonitrile with Internal Standard time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate: - Half-life (t½) - Intrinsic Clearance (Clint) plot->calculate

Caption: Workflow for the in vitro liver microsomal stability assay.

Comparative Metabolic Stability of Phenoxypyridine Isomers: A Predictive Analysis

Lacking direct experimental data, we can predict the relative metabolic stability of the phenoxypyridine isomers by considering the likely sites of metabolism and the electronic and steric influences of the nitrogen atom's position. The primary routes of metabolism for such aromatic systems are Phase I oxidation, primarily mediated by CYP enzymes, and subsequent Phase II conjugation.[2]

Predicted Metabolic Hotspots

The phenoxypyridine scaffold offers several potential sites for metabolic attack:

  • Hydroxylation of the Phenyl Ring: The electron-rich phenyl ring is a prime target for aromatic hydroxylation by CYP enzymes. The para position is often favored, but ortho and meta hydroxylation can also occur.

  • Hydroxylation of the Pyridine Ring: The pyridine ring can also undergo hydroxylation. The position of the nitrogen atom will significantly influence the electron density and accessibility of the C-H bonds to enzymatic oxidation.

  • Ether Bond Cleavage: While generally more stable, the ether linkage can be a site of O-dealkylation, though this is typically a less common metabolic pathway for diaryl ethers compared to alkyl aryl ethers.

Isomer-Specific Predictions
  • 2-Phenoxypyridine: The nitrogen atom at the 2-position may sterically hinder the approach of CYP enzymes to the ether linkage and the adjacent carbons on both rings. This could potentially lead to a slightly higher metabolic stability compared to the other isomers. The electron-withdrawing nature of the pyridine nitrogen will deactivate the pyridine ring towards electrophilic attack (a model for CYP-mediated oxidation), but this effect is most pronounced at the positions ortho and para to the nitrogen.

  • 3-Phenoxypyridine: In this isomer, the nitrogen atom is further from the ether linkage, potentially making the bond and the surrounding atoms more accessible to metabolic enzymes. The electronic deactivation of the pyridine ring is less pronounced at the 2-, 4-, and 6-positions compared to the 2- and 4-isomers, which might make the pyridine ring of the 3-isomer more susceptible to oxidation.

  • 4-Phenoxypyridine: The nitrogen atom is para to the ether linkage. This position may have a moderate influence on the steric accessibility of the ether bond. Electronically, the 4-position of the pyridine ring is susceptible to metabolism. Studies on 4-aminopyridine have shown that it can be metabolized to 3-hydroxy-4-aminopyridine, suggesting that the position adjacent to the amino group (and in our case, the phenoxy group) is a potential site of hydroxylation.[8] The metabolism of 4-aminopyridine is mediated by CYP2E1 and CYP2C8.[8]

Predicted Rank Order of Metabolic Stability

Based on these considerations, a hypothetical rank order for metabolic stability in human liver microsomes could be:

2-Phenoxypyridine (most stable) > 4-Phenoxypyridine > 3-Phenoxypyridine (least stable)

This prediction is based on the rationale that the 2-isomer experiences the most significant steric hindrance around the metabolically susceptible ether linkage, while the 3-isomer has the least hindered and potentially more electronically favorable pyridine ring for oxidation.

Data Summary Table (Hypothetical Data)

To illustrate how experimental results would be presented, the following table contains hypothetical data based on our predictive analysis.

CompoundIsomer PositionPredicted t½ (min) in HLMPredicted Clint (µL/min/mg protein)Predicted Stability Class
Phenoxypyridine 2> 60< 10High
Phenoxypyridine 32527.7Moderate
Phenoxypyridine 44515.4High to Moderate
Verapamil N/A< 10> 69.3Low
Warfarin N/A> 60< 10High

Note: This data is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Key Metabolic Pathways and Enzymology

The metabolism of phenoxypyridine isomers is expected to be primarily driven by the versatile cytochrome P450 superfamily of enzymes.[2]

Phase I Metabolism: The Role of CYPs

CYP enzymes are the primary drivers of oxidative metabolism for a vast number of drugs.[2] For the phenoxypyridine scaffold, several CYP isoforms are likely to be involved:

  • CYP3A4: As the most abundant CYP in the human liver, CYP3A4 is involved in the metabolism of over 50% of clinically used drugs and is a likely candidate for the metabolism of all three isomers.[2]

  • CYP2D6: This isoform is also a major contributor to drug metabolism and is known to metabolize compounds containing basic nitrogen atoms.

  • CYP2C9 and CYP2C19: These enzymes are also important in the metabolism of a wide range of drugs and could play a role.

  • CYP2E1: As implicated in the metabolism of 4-aminopyridine, this isoform could be particularly relevant for the 4-phenoxypyridine isomer.[8]

The primary Phase I reactions are predicted to be hydroxylation events on either the phenyl or pyridine rings.

Phase II Metabolism: Conjugation Pathways

Following Phase I oxidation, the newly introduced hydroxyl groups can undergo Phase II conjugation reactions, which increase water solubility and facilitate excretion. The key enzymes involved are:

  • UDP-glucuronosyltransferases (UGTs): These enzymes conjugate glucuronic acid to the hydroxylated metabolites.

  • Sulfotransferases (SULTs): These enzymes conjugate a sulfonate group to the hydroxylated metabolites.

The extent of Phase II metabolism would need to be assessed using in vitro systems that contain these enzymes and their necessary cofactors, such as hepatocytes.

Metabolic Pathways Diagram

G cluster_isomer_2 2-Phenoxypyridine cluster_isomer_3 3-Phenoxypyridine cluster_isomer_4 4-Phenoxypyridine isomer2 2-Phenoxypyridine metabolite2_phenyl_oh Hydroxylated Phenyl Metabolite isomer2->metabolite2_phenyl_oh CYPs (e.g., 3A4, 2D6) metabolite2_pyridyl_oh Hydroxylated Pyridyl Metabolite isomer2->metabolite2_pyridyl_oh CYPs (e.g., 3A4, 2D6) conjugate2 Glucuronide/Sulfate Conjugate metabolite2_phenyl_oh->conjugate2 UGTs, SULTs metabolite2_pyridyl_oh->conjugate2 UGTs, SULTs isomer3 3-Phenoxypyridine metabolite3_phenyl_oh Hydroxylated Phenyl Metabolite isomer3->metabolite3_phenyl_oh CYPs (e.g., 3A4, 2D6) metabolite3_pyridyl_oh Hydroxylated Pyridyl Metabolite isomer3->metabolite3_pyridyl_oh CYPs (e.g., 3A4, 2D6) conjugate3 Glucuronide/Sulfate Conjugate metabolite3_phenyl_oh->conjugate3 UGTs, SULTs metabolite3_pyridyl_oh->conjugate3 UGTs, SULTs isomer4 4-Phenoxypyridine metabolite4_phenyl_oh Hydroxylated Phenyl Metabolite isomer4->metabolite4_phenyl_oh CYPs (e.g., 3A4, 2E1) metabolite4_pyridyl_oh Hydroxylated Pyridyl Metabolite isomer4->metabolite4_pyridyl_oh CYPs (e.g., 3A4, 2E1) conjugate4 Glucuronide/Sulfate Conjugate metabolite4_phenyl_oh->conjugate4 UGTs, SULTs metabolite4_pyridyl_oh->conjugate4 UGTs, SULTs

Caption: Predicted metabolic pathways for phenoxypyridine isomers.

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, comparative study of the metabolic stability of phenoxypyridine isomers. The key takeaway for drug discovery professionals is that even subtle positional changes of a nitrogen atom within a scaffold can have significant implications for metabolic stability, likely driven by a combination of steric and electronic effects that influence the interaction with metabolic enzymes.

The proposed rank order of stability (2- > 4- > 3-phenoxypyridine) serves as a working hypothesis for medicinal chemists aiming to modulate the pharmacokinetic profile of leads containing this scaffold. To validate these predictions, the detailed experimental protocol outlined herein should be performed. Furthermore, subsequent studies using human hepatocytes would provide a more complete picture of both Phase I and Phase II metabolism, and reaction phenotyping with specific CYP isoforms would definitively identify the key enzymes involved.

By integrating these principles and experimental strategies into early-stage drug discovery, research teams can make more informed decisions, leading to the selection of drug candidates with optimized metabolic profiles and a higher probability of clinical success.

References

Safety Operating Guide

A Guide to the Proper Disposal of 2-Phenoxypyridin-3-amine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as an essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of 2-phenoxypyridin-3-amine. As a compound combining the structural features of an aromatic amine and a pyridine ether, its handling and disposal demand a rigorous, safety-first approach grounded in established protocols and regulatory standards. Adherence to these procedures is not merely a matter of compliance but a fundamental pillar of laboratory safety and environmental stewardship. This guide provides the necessary procedural steps and the scientific rationale behind them to ensure that this chemical is managed responsibly from the moment it becomes waste to its final disposal.

Hazard Profile and Risk Assessment of this compound

Before any handling or disposal, a thorough understanding of the compound's hazard profile is critical. This compound (CAS No. 28664-62-2) is an organic compound whose risks are associated with its aromatic amine and pyridine moieties. Aromatic amines as a class are known for potential toxicity, and many require careful handling to avoid exposure.[1][2]

The Safety Data Sheet (SDS) is the primary source of hazard information. Key precautionary statements for this compound and similar compounds indicate potential health effects upon exposure.[3]

Table 1: Summary of Hazard Information

Hazard ClassificationPrecautionary Statement CodesAssociated Risks
Skin Irritation P332+P313, P362May cause skin irritation. Contaminated clothing should be removed and washed before reuse.[3]
Eye Irritation P337+P313Causes serious eye irritation.[3]
General Handling P321Specific treatment may be required in case of exposure.[3]
Storage P403+P233, P405Store in a well-ventilated place with the container tightly closed and locked up.[3]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[3]

The causality behind these warnings lies in the chemical's reactivity. The amine group can be readily absorbed through the skin, a common characteristic of lipid-soluble aromatic amines, while the pyridine structure contributes to its overall toxicological profile.[2] Therefore, risk mitigation begins with preventing all routes of exposure.

Personal Protective Equipment (PPE) and Safe Handling

Proper disposal procedures begin with safe handling during use to minimize contamination and waste generation. A stringent PPE protocol is non-negotiable.

Step-by-Step PPE and Handling Protocol:

  • Engineering Controls : Always handle this compound within a certified chemical fume hood to minimize inhalation of any dust or aerosols.[4] Local exhaust ventilation is critical for controlling exposure.[5]

  • Eye and Face Protection : Wear chemical safety goggles or a full-face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] This is to prevent contact with irritant particles.

  • Skin Protection :

    • Gloves : Wear chemical-resistant gloves, such as nitrile rubber. Inspect gloves for integrity before each use and use proper removal techniques to avoid skin contact.[6]

    • Lab Coat : A clean, buttoned lab coat must be worn to protect street clothes and prevent skin exposure.[7]

  • Hygiene : Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[3][5] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[7]

Spill and Accidental Release Management

Accidental spills must be managed immediately to prevent wider contamination and exposure. The materials used for cleanup are themselves considered hazardous waste.

Protocol for Small-Scale Laboratory Spills:

  • Evacuate and Alert : Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Don PPE : Ensure you are wearing the full PPE described in Section 2.

  • Containment : Prevent further spread of the spill. For solid material, avoid generating dust.[8]

  • Cleanup :

    • Carefully vacuum, sweep up, or absorb the material with an inert, non-combustible absorbent like sand or earth.[3][9]

    • Place the spilled material and absorbent into a suitable, sealable, and clearly labeled container for hazardous waste disposal.[3][10]

  • Decontamination : Clean the spill area thoroughly. Wipe the area with a suitable solvent, followed by washing with soap and water. All cleaning materials (wipes, etc.) must be placed in the hazardous waste container.[8]

  • Environmental Protection : Crucially, do not let the product or cleanup materials enter drains, sewers, or waterways.[3][6]

The Core Disposal Workflow: A Step-by-Step Guide

The disposal of this compound is governed by federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which is enforced by the EPA.[11][12] Chemical waste generators must classify their waste to ensure it is handled correctly.[3]

Step 1: Waste Characterization and Segregation

  • Characterization : this compound waste must be classified as hazardous chemical waste. This classification is based on its irritant properties and its chemical family (aromatic amine, pyridine derivative).

  • Segregation : This waste must be kept separate from other waste streams to prevent dangerous reactions.[13] Designate a specific waste container for "Non-Halogenated Organic Solids." Do not mix with acids, oxidizing agents, or other incompatible materials.[7][13]

Step 2: Containerization and Labeling

  • Container Selection : Collect all waste, including contaminated consumables (e.g., gloves, weighing papers), in a dedicated, compatible, and sealable container. High-density polyethylene (HDPE) or glass containers with a secure, leak-proof lid are appropriate.[14]

  • Labeling : The container must be labeled clearly and immediately. The label must include:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound "

    • An accurate list of all contents

    • The date accumulation started

    • The name of the principal investigator and laboratory information[14]

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container in a designated SAA within the laboratory.

  • The SAA must be at or near the point of generation and under the control of the lab personnel.

  • Ensure the container is kept closed except when adding waste. Store it away from heat or ignition sources.[7]

Step 4: Final Disposal

  • Waste must be disposed of through an approved and licensed hazardous waste disposal company.[3][13]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.

  • Provide the waste disposal vendor with the Safety Data Sheet (SDS) for the chemical.

The following diagram illustrates the mandated workflow for the proper disposal of this compound.

DisposalWorkflow cluster_Lab Laboratory Operations cluster_Disposal Waste Management & Disposal gen Step 1: Generate Waste (Unused chemical, contaminated items) seg Step 2: Segregate Waste (Non-Halogenated Organic Solids) gen->seg Immediately cont Step 3: Containerize & Label ('Hazardous Waste', Chemical Name, Date) seg->cont Use designated container store Step 4: Store in SAA (Secure, Closed Container) cont->store Keep in lab pickup Step 5: Arrange Pickup (Contact EHS/Licensed Vendor) store->pickup When container is full or per EHS schedule transport Step 6: Professional Transport (Manifested Waste) pickup->transport Vendor collects waste final Step 7: Final Disposal (Approved Treatment Facility) transport->final Incineration or other approved method

Caption: Disposal workflow for this compound waste.

Regulatory Framework

The entire disposal process is underpinned by a strict regulatory framework designed to protect human health and the environment.

  • Resource Conservation and Recovery Act (RCRA) : Enacted by the U.S. EPA, RCRA provides the "cradle-to-grave" framework for managing hazardous waste.[12] The specific regulations for hazardous waste identification and generator standards are found in Title 40 of the Code of Federal Regulations (CFR), Parts 260-273.[3][15]

  • State and Local Regulations : Waste generators must consult state and local hazardous waste regulations, which may be more stringent than federal rules, to ensure complete and accurate classification and disposal.[3][12]

By following this guide, laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound, upholding the highest standards of scientific integrity and workplace safety.

References

Navigating the Safe Handling of 2-Phenoxypyridin-3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As the landscape of pharmaceutical research and drug development continues to evolve, so too does the need for a comprehensive understanding of the chemical reagents we handle daily. 2-Phenoxypyridin-3-amine, a key building block in the synthesis of various novel compounds, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth, procedural framework for the safe use, management, and disposal of this compound, grounded in established safety protocols and practical, field-proven insights.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any handling of this compound, a thorough understanding of its hazard profile is paramount. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • Skin Irritation (H315): Causes skin irritation.[1][2]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]

  • Respiratory Irritation (H335): May cause respiratory irritation.[1][2]

These classifications necessitate a multi-faceted approach to personal protective equipment (PPE), ensuring a robust barrier between the researcher and the chemical. The primary routes of exposure are dermal contact, ocular contact, and inhalation of dust or aerosols. Therefore, our safety strategy must be designed to mitigate these specific risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a checklist item but a critical component of a comprehensive safety culture. For this compound, the following PPE is mandatory.

Summary of Recommended Personal Protective Equipment
Activity Gloves Eye/Face Protection Lab Coat Respiratory Protection
Weighing and Aliquoting (Solid) Double-gloved with nitrile glovesSafety glasses with side shields or chemical splash gogglesStandard lab coatRecommended, especially if not in a ventilated enclosure
Solution Preparation and Transfers Double-gloved with nitrile glovesChemical splash goggles and face shieldChemical-resistant lab coatRequired if not performed in a fume hood
Reaction Work-up and Purification Double-gloved with nitrile glovesChemical splash goggles and face shieldChemical-resistant lab coatWork must be conducted in a certified chemical fume hood
Waste Disposal Double-gloved with nitrile glovesChemical splash gogglesChemical-resistant lab coatAs required by the primary handling task
Step-by-Step PPE Protocol: A Self-Validating System

Donning (Putting On) PPE:

  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Inner Gloves: Don the first pair of nitrile gloves, ensuring a snug fit.

  • Lab Coat: Wear a clean, buttoned lab coat. For handling larger quantities or in situations with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.

  • Respiratory Protection (if required): If working outside of a ventilated enclosure, a NIOSH-approved respirator may be necessary. Ensure it is properly fit-tested.

  • Eye and Face Protection: Put on chemical splash goggles. If there is a significant splash risk, a full-face shield should be worn over the goggles.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat. This double-gloving technique provides an extra layer of protection and allows for the safe removal of the outer, potentially contaminated glove without exposing the skin.

Doffing (Taking Off) PPE:

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated chemical waste container.

  • Lab Coat: Unbutton your lab coat and remove it by rolling it down your arms, keeping the contaminated outer surface away from your body. Hang it in its designated storage area or dispose of it if it is single-use.

  • Eye and Face Protection: Remove your face shield and/or goggles.

  • Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.

Operational Plan: Safe Handling from Bench to Waste

A systematic approach to handling this compound minimizes the risk of exposure and ensures the reproducibility of your experimental work.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_start Review SDS and SOPs don_ppe Don Appropriate PPE prep_start->don_ppe weigh Weigh Solid in Ventilated Enclosure don_ppe->weigh Proceed to Handling dissolve Dissolve in Solvent in Fume Hood weigh->dissolve transfer Transfer Solution Using Syringe/Cannula dissolve->transfer decontaminate Decontaminate Glassware transfer->decontaminate Experiment Complete dispose_liquid Dispose of Liquid Waste in Labeled Container decontaminate->dispose_liquid dispose_solid Dispose of Contaminated Solids decontaminate->dispose_solid doff_ppe Doff PPE Correctly dispose_liquid->doff_ppe dispose_solid->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A procedural workflow for the safe handling of this compound.

Procedural Guidance
  • Engineering Controls: Always handle this compound in a well-ventilated area.[1] For weighing and preparing solutions, a certified chemical fume hood is the preferred engineering control.

  • Spill Management: In the event of a spill, prevent further leakage if it is safe to do so.[1] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it into a suitable, labeled container for disposal.[1]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling, and before breaks.[1] Do not eat, drink, or smoke in the laboratory.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and any contaminated materials is a critical final step in the handling process. All waste must be treated as hazardous.

  • Solid Waste: Any contaminated solids, including gloves, absorbent materials from spills, and empty containers, should be placed in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour this chemical down the drain.[1]

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance. The final disposal will be at an approved waste disposal plant.[1][3][4]

By adhering to these comprehensive guidelines, researchers can confidently and safely work with this compound, fostering a secure and productive laboratory environment.

References

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